3-Methyl-3-octanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 903. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWXYDDSLPIBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884148 | |
| Record name | 3-Methyl-3-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884148 | |
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Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-36-3 | |
| Record name | 3-Methyl-3-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5340-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-3-octanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-3-OCTANOL | |
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| Record name | 3-Octanol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3-Methyl-3-octanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloctan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-OCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519R9981PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyl-3-octanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3-octanol
Introduction
This compound (systematically named 3-methyloctan-3-ol) is a tertiary alcohol with the chemical formula C9H20O.[1][2] It is a chiral compound that exists as a clear, colorless liquid at standard conditions.[1] This molecule is noted for its application as a flavoring agent in the food industry, particularly for its contribution to the flavor of roast beef.[1] It is also produced biochemically by the fungus Antrodia camphorata.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a plausible experimental protocol for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
General Properties and Identifiers
A consistent and accurate identification of a chemical compound is paramount in research and development. The following table provides the key identifiers for this compound.
| Property | Value | Reference |
| IUPAC Name | 3-methyloctan-3-ol | [1][2] |
| Synonyms | Amylethylmethylcarbinol, 2-Ethyl-2-heptanol, Aprol 161 | [2][3] |
| Molecular Formula | C9H20O | [2][4][5] |
| Molecular Weight | 144.25 g/mol | [4][6] |
| CAS Number | 5340-36-3 | [2][4] |
| EC Number | 226-276-4 | [4][5] |
| InChI | 1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3 | [1][4] |
| InChIKey | JEWXYDDSLPIBBO-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | CCCCCC(C)(CC)O | [1][5] |
Physical Properties
The physical state and behavior of this compound under various conditions are detailed in the table below.
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 127 °C (at 760 mm Hg) | [4][7][8] |
| Density | 0.822 g/mL at 25 °C | [4][7][8] |
| Refractive Index (n20/D) | 1.433 | [4][7][8] |
| Flash Point | 73.0 °C (163.0 °F) | [7][9] |
| Vapor Pressure | 0.217 mmHg at 25 °C (estimated) | [9] |
| Solubility | Soluble in alcohol; Water solubility: 495 mg/L at 25 °C (estimated) | [9] |
| pKa | 15.51 ± 0.29 (Predicted) | [5] |
| logP (o/w) | 3.132 (estimated) | [9] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following data are available through various spectral databases.
| Spectroscopy Type | Availability / Reference |
| ¹³C NMR | Spectra available from Wiley's KnowItAll NMR Spectral Library.[3] |
| Infrared (IR) | ATR-IR and Vapor Phase IR spectra are available.[3][10] The IR spectrum shows a characteristic OH stretching band.[11] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available from the NIST/EPA/NIH Mass Spectral Library.[2][3] |
| Raman | Raman spectra are available.[3] |
Experimental Protocols
While specific synthesis protocols for this compound are not extensively detailed in the immediate literature, a standard and reliable method for its preparation is the Grignard reaction. This approach is fundamental in organic chemistry for creating carbon-carbon bonds and synthesizing tertiary alcohols.
Proposed Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound by reacting 2-heptanone (B89624) with ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the ethylmagnesium bromide reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
-
Workup:
-
After the addition of 2-heptanone is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the flask.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude this compound product by vacuum distillation.
-
Caption: Workflow for the synthesis of this compound.
Structure and Identifier Relationships
The various names and codes used to identify this compound are all derived from its unique molecular structure. The diagram below illustrates these relationships.
Caption: Relationship between molecular structure and identifiers.
Safety and Handling
This compound is considered a hazardous chemical and requires appropriate safety precautions in the laboratory.
Hazard Classification:
-
GHS Classification: Flammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[12]
-
Signal Word: Warning.[12]
-
Hazard Statements: Combustible liquid.[12] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12]
-
Risk Phrases (EU): R36/37/38 - Irritating to eyes, respiratory system, and skin.[5][9]
Precautionary Measures:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[12] Wash hands and any exposed skin thoroughly after handling.[12] Wear protective gloves, clothing, and eye/face protection.[12] Avoid breathing vapors or mist.[12] Use only in a well-ventilated area.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[12]
Toxicity Data:
| Test | Route | Species | Dose | Reference |
|---|---|---|---|---|
| LD50 | Oral | Rat | 3400 mg/kg | [7] |
| LD50 | Skin | Rabbit | >5 g/kg | [7] |
| Irritation | Skin | Rabbit | Skin irritant |[7] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound 99 5340-36-3 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (3S)-3-methyloctan-3-ol | C9H20O | CID 6999844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 8. This compound | 5340-36-3 [chemicalbook.com]
- 9. This compound, 5340-36-3 [thegoodscentscompany.com]
- 10. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methyl-3-octanol (CAS: 5340-36-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol is a tertiary alcohol with the chemical formula C9H20O.[1] It is a chiral compound, existing as two enantiomers, each possessing distinct flavors.[1] Under standard conditions, it is a clear, colorless liquid.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data. Due to a lack of specific studies on the biological activity and signaling pathways of this compound, this guide also discusses the general biological properties of tertiary alcohols and proposes a workflow for future investigation.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5340-36-3 | [2][3] |
| Molecular Formula | C9H20O | [2][3] |
| Molecular Weight | 144.25 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 127 °C (lit.) | [2] |
| Density | 0.822 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.433 (lit.) | [2] |
| Flash Point | 73 °C (163 °F) - closed cup | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| ¹H NMR (Proton NMR) | (Predicted) Triplets and multiplets for alkyl chains, singlet for the methyl group, and a broad singlet for the hydroxyl proton. | General NMR Principles |
| ¹³C NMR (Carbon NMR) | (Characteristic) Signal for the quaternary carbon bonded to the hydroxyl group (~70-80 ppm), and multiple signals in the aliphatic region (10-40 ppm). | [5] |
| FTIR (Infrared Spectroscopy) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-O stretch (~1150 cm⁻¹). | [1] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) may be weak or absent. Fragmentation pattern shows loss of water (M-18) and alkyl groups. | [1][6] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound by the reaction of 2-pentanone with ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Ethyl bromide
-
Anhydrous diethyl ether
-
2-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
5% Hydrochloric acid (for cleaning glassware)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen atmosphere to exclude moisture.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked round-bottom flask.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Reaction with 2-Pentanone
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Prepare a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the 2-pentanone solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction with a boiling point corresponding to this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C, can be used to ensure good separation and peak shape.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to obtain the fragmentation pattern for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the different protons in the molecule.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.
-
Procedure: A small drop of the sample is placed directly on the ATR crystal, and the spectrum is acquired. The characteristic functional group absorptions can be identified.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, some general observations about tertiary alcohols can be made.
Tertiary alcohols often exhibit greater metabolic stability compared to primary and secondary alcohols.[7][8] This is because the carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms, making it resistant to oxidation, a common metabolic pathway for alcohols.[7][8] This increased metabolic stability can be an advantageous property in drug design, potentially leading to a longer biological half-life.
Given the absence of specific data, a general workflow for investigating the biological activity of this compound is proposed below.
Proposed Workflow for Biological Activity Screening
Caption: Proposed workflow for investigating the biological activity of this compound.
This proposed workflow begins with a broad screening of the compound in various in vitro bioassays to identify any potential biological effects.[9] If any "hits" are identified, further studies would be required to determine the potency (dose-response) and elucidate the mechanism of action, which could involve identifying the molecular target and the signaling pathways that are affected.
Conclusion
This compound is a readily synthesizable tertiary alcohol with well-defined physicochemical and spectroscopic properties. The provided experimental protocols offer a clear path for its preparation and analysis in a laboratory setting. While its use as a flavoring agent is known, its biological activities and potential roles in cell signaling remain unexplored.[1] The proposed workflow provides a roadmap for future research to uncover the potential applications of this compound in drug discovery and other scientific disciplines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Methyl-4-octanol | C9H20O | CID 4196141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 7. Frontiers | Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates [frontiersin.org]
- 8. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol (CAS No. 5340-36-3) is a tertiary alcohol. This document provides a comprehensive overview of its core physical properties, offering a critical resource for its application in research and development. The data presented herein has been compiled from various scientific sources to ensure accuracy and reliability.
Molecular and Chemical Identity
This compound is a chiral compound with the molecular formula C9H20O.[1][2] Its structure consists of an eight-carbon chain with a hydroxyl group and a methyl group both attached to the third carbon atom.
Key Identifiers:
Tabulated Physical Properties
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Units | Conditions |
| Molecular Weight | 144.25 | g/mol | - |
| Density | 0.822 | g/mL | at 25 °C |
| Boiling Point | 127 | °C | at 760 mmHg |
| Melting Point | Not available | °C | - |
| Refractive Index | 1.433 | - | at 20 °C |
| Flash Point | 72.78 | °C | Closed Cup |
| Solubility in Water | 495 | mg/L | at 25 °C (estimated) |
| logP (o/w) | 3.132 | - | (estimated) |
Note: Some values are reported from literature and may have been determined under slightly different conditions. Estimated values are based on computational models.
Detailed Experimental Protocols
The following sections outline the general experimental methodologies used to determine the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or other suitable heating bath fluid
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in the Thiele tube containing the heating fluid.
-
The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer (for high accuracy) or a graduated cylinder
-
Analytical balance
Procedure (using a pycnometer):
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped from the outside.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is known (or can be determined using a reference liquid of known density, like water).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Dropper or pipette
-
Light source (often built into the refractometer)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion and refractive index knobs are adjusted until the dividing line between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is a common and standardized procedure.
Apparatus:
-
Pensky-Martens closed-cup tester or a similar apparatus
-
Thermometer
-
Ignition source (e.g., a small flame or an electric igniter)
Procedure:
-
The sample is placed in the test cup of the apparatus, and the lid is secured.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.
-
The temperature at which a brief flash is observed inside the cup is recorded as the flash point.
Logical Relationship of Physical Properties
The following diagram illustrates the logical hierarchy and interrelation of the key physical properties of this compound.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to 3-Methyl-3-octanol: Structure, Properties, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 3-Methyl-3-octanol (CAS: 5340-36-3), a tertiary alcohol with applications in the flavor and fragrance industry. The guide details the compound's structural formula, physicochemical properties, and a representative synthetic protocol. Key analytical characteristics are also discussed. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams.
Structural Formula and Chemical Identity
This compound is a chiral tertiary alcohol. Its structure consists of an eight-carbon octyl chain with a hydroxyl group and a methyl group both attached to the third carbon atom. This substitution creates a chiral center at C3. The molecular formula is C9H20O.[1][2]
Caption: 2D Structural Formula of this compound.
Physicochemical Properties
This compound is a clear, colorless liquid under standard conditions.[3] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H20O[1] |
| Molecular Weight | 144.25 g/mol [4] |
| CAS Number | 5340-36-3[1] |
| Density | 0.822 g/mL at 25 °C[4] |
| Boiling Point | ~190 °C (some sources cite 127 °C)[5][6] |
| Flash Point | 72.78 °C (163.0 °F) - closed cup[4] |
| Refractive Index | 1.433 (n20/D)[4] |
| InChI Key | JEWXYDDSLPIBBO-UHFFFAOYSA-N[1] |
| SMILES | CCCCCC(C)(O)CC[4] |
Synthesis via Grignard Reaction
A common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a ketone. For this compound, there are three primary pathways:
-
Route A: Reaction of ethylmagnesium bromide with 2-heptanone (B89624).[5]
-
Route B: Reaction of methylmagnesium bromide with 3-octanone.[5]
-
Route C: Reaction of n-pentylmagnesium bromide with butanone (2-butanone).[5]
The reaction produces a racemic mixture of (R)- and (S)-3-Methyl-3-octanol.[5]
Caption: Generalized workflow for the Grignard synthesis of this compound.
The following protocol is a generalized procedure for the synthesis of this compound using Route A (2-heptanone and ethylmagnesium bromide). Note: This reaction is moisture-sensitive and must be conducted under anhydrous conditions using dried glassware and solvents.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Grignard Reagent Preparation (or use of commercial solution): If starting from scratch, magnesium turnings are placed in the flask with anhydrous diethyl ether. A solution of ethyl bromide in anhydrous ether is added dropwise from the funnel to initiate the reaction and form ethylmagnesium bromide.
-
Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 2-heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.
-
Quenching and Workup: The reaction mixture is again cooled in an ice bath. It is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., HCl). This hydrolyzes the magnesium alkoxide intermediate to the desired alcohol and dissolves the magnesium salts.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer (ether) is separated. The aqueous layer is extracted two more times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Analytical and Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Strong C-H stretching bands will be observed just below 3000 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets for the methylene (B1212753) (CH₂) protons. Distinct singlets or triplets will be present for the methyl (CH₃) groups. The hydroxyl (OH) proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom bonded to the hydroxyl group (C3) will be a quaternary carbon appearing in the 65-85 ppm range. The other aliphatic carbons will appear in the 0-40 ppm range.[8]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will not typically show a strong molecular ion peak (m/z = 144) due to the facile dehydration of the tertiary alcohol. The spectrum will be characterized by fragment ions resulting from alpha-cleavage and dehydration.[1]
Applications and Relevance
While not a primary focus in drug development, this compound holds relevance in several scientific fields:
-
Flavor and Fragrance: It is used as a flavoring agent in the food industry, notably contributing to the flavor profile of roast beef.[3]
-
Biochemical Research: The compound has been identified as a biochemical product of the fungus Antrodia camphorata.[3] It has also been detected as a metabolite during the biological degradation of common plastics like polyethylene (B3416737) and polypropylene, making it relevant to environmental and biodegradation studies.[5]
References
- 1. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound 99 5340-36-3 [sigmaaldrich.com]
- 5. This compound – Wikipedia [de.wikipedia.org]
- 6. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 7. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
Synthesis of 3-Methyl-3-octanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthesis of 3-methyl-3-octanol, a tertiary alcohol with applications in fragrance and as a synthetic intermediate. The primary focus of this guide is the versatile and widely employed Grignard reaction, outlining multiple viable synthetic pathways. This document furnishes detailed experimental protocols, a comparative summary of quantitative data, and logical diagrams to elucidate the synthetic process.
Core Synthesis Strategy: The Grignard Reaction
The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon. For the preparation of a tertiary alcohol such as this compound, there are two main approaches: the reaction of a Grignard reagent with a ketone or the reaction of an ester with two equivalents of a Grignard reagent.
Three plausible synthetic pathways are presented herein:
-
Pathway A: The reaction of 3-octanone (B92607) with methylmagnesium bromide.
-
Pathway B: The reaction of 2-butanone (B6335102) with pentylmagnesium bromide.
-
Pathway C: The reaction of ethyl acetate (B1210297) with two equivalents of propylmagnesium bromide.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of the starting materials and the final product, this compound, is provided below. Spectroscopic data is crucial for the characterization and confirmation of the synthesized product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₉H₂₀O | 144.25 | 127 | 0.822 | 1.433 |
| 3-Octanone | C₈H₁₆O | 128.21 | 167-168 | 0.822 | 1.415 |
| Methylmagnesium Bromide | CH₃MgBr | 119.23 | (Varies with solvent) | (Varies with solvent) | N/A |
| 2-Butanone (MEK) | C₄H₈O | 72.11 | 79.6 | 0.805 | 1.379 |
| Pentylmagnesium Bromide | C₅H₁₁MgBr | 175.35 | (Varies with solvent) | (Varies with solvent) | N/A |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 1.372 |
| Propylmagnesium Bromide | C₃H₇MgBr | 147.31 | (Varies with solvent) | (Varies with solvent) | N/A |
Note: Data for Grignard reagents are typically provided for their solutions in ethereal solvents.[1][2][3]
Spectroscopic Data for this compound:
-
¹³C NMR: Spectra are available in public databases such as SpectraBase.[4]
-
¹H NMR: Detailed proton NMR data can be found in chemical literature and databases.
-
IR Spectroscopy: Characteristic peaks include a broad O-H stretch around 3300-3600 cm⁻¹ and C-H stretches around 2850-3000 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum of this compound can be obtained from databases like the NIST WebBook.[5]
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound via the three proposed Grignard reaction pathways. Crucially, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use, as Grignard reagents are highly sensitive to moisture. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) should be used as the solvent.
General Procedure for Grignard Reagent Formation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel, place magnesium turnings (1.1 equivalents relative to the alkyl halide).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of the corresponding alkyl halide (1.0 equivalent; methyl bromide for Pathway A, 1-bromopentane (B41390) for Pathway B, or 1-bromopropane (B46711) for Pathway C) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Pathway A: 3-Octanone with Methylmagnesium Bromide
-
Prepare methylmagnesium bromide as described in the general procedure.
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of 3-octanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the 3-octanone solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Proceed to the work-up and purification steps.
Pathway B: 2-Butanone with Pentylmagnesium Bromide
-
Prepare pentylmagnesium bromide as described in the general procedure.
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Proceed to the work-up and purification steps.
Pathway C: Ethyl Acetate with Propylmagnesium Bromide
-
Prepare propylmagnesium bromide (at least 2.2 equivalents) as described in the general procedure.
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the ethyl acetate solution dropwise to the stirred Grignard reagent. The reaction is highly exothermic and the addition should be slow to maintain control.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 2 hours to ensure the second addition of the Grignard reagent to the intermediate ketone.
-
Proceed to the work-up and purification steps.
Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.[6]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (ether layer) from the aqueous layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 127 °C at atmospheric pressure.
Visualizing the Synthesis
The following diagrams illustrate the general Grignard synthesis pathway and a typical experimental workflow.
Caption: General Grignard reaction scheme for Pathway A.
Caption: A typical experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide to the Molecular Weight of 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 3-methyl-3-octanol. It includes a detailed experimental protocol for the determination of its molecular weight using Electron Ionization Mass Spectrometry (EI-MS), a standard and widely accepted method for small molecules.
Core Properties of this compound
This compound is a tertiary alcohol.[1] Under standard conditions, it exists as a clear, colorless liquid.[1][2] This compound is utilized in the food industry as a flavoring agent and has been identified as a biochemical product of the fungus Antrodia camphorata.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [3][4] |
| Molecular Weight | 144.25 g/mol | [2][5] |
| Average Molecular Weight | 144.2545 | [4] |
| Monoisotopic Mass | 144.151415257 Da | [3] |
| CAS Number | 5340-36-3 | [4][5] |
| Density | 0.822 g/mL at 25 °C | [5][6] |
| Boiling Point | ~190 °C | [2] |
| Refractive Index | 1.433 (at 20 °C) | [2][5] |
Experimental Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] Electron Ionization (EI) is a hard ionization method suitable for volatile organic compounds with molecular weights typically below 600 Da, making it ideal for this compound.[8]
Principle
In the EI source of a mass spectrometer, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8][9] This process ejects an electron from the analyte molecule (M), forming a positively charged molecular ion (M⁺•).[10] The mass analyzer then separates this ion based on its mass-to-charge ratio. The peak corresponding to the intact, ionized molecule provides a direct measurement of the molecular weight of the compound.[10]
Materials and Equipment
-
Sample: this compound, 99% purity
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., a Gas Chromatography-Mass Spectrometry (GC-MS) system).
-
Sample Introduction System: Direct insertion probe or GC inlet.
-
Data System: Computer with software for instrument control, data acquisition, and analysis.
-
Calibration Standard: A suitable reference compound for mass calibration covering the m/z range of interest.
Methodology
-
Instrument Calibration:
-
Calibrate the m/z scale of the mass spectrometer using a known reference compound.[4] This step is crucial for achieving high mass accuracy. Internal calibration, where the reference compound is introduced simultaneously with the analyte, is preferred to minimize the effects of instrumental drift.[4]
-
-
Sample Preparation and Introduction:
-
For analysis via a direct insertion probe, a small amount of the liquid this compound is placed in a sample cup.[5]
-
If using a GC-MS system, prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane).
-
The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized by heating.[2]
-
-
Ionization:
-
Mass Analysis:
-
The newly formed positive ions are accelerated by an electric field into the mass analyzer.[2]
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Acquisition:
-
An ion detector measures the abundance of ions at each m/z value.
-
The system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•) in the mass spectrum. For this compound, this peak will appear at an m/z value corresponding to its molecular weight (~144.25).
-
The fragmentation pattern observed can also be used to confirm the structure of the compound by comparing it to reference library spectra, such as those from the National Institute of Standards and Technology (NIST).[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the molecular weight of this compound using mass spectrometry.
References
- 1. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methyl-3-octanol, a tertiary alcohol with applications in flavor chemistry and as a model compound in organic synthesis and material science. Its structural features make it a relevant subject for studies involving steric hindrance and reaction mechanisms pertinent to drug design and development.
Chemical and Physical Properties
This compound, systematically named 3-methyloctan-3-ol, is a chiral organic compound.[1] It is a clear, colorless liquid at standard conditions.[1] The following tables summarize its key quantitative properties.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O | [1][2][3] |
| Molecular Weight | 144.25 g/mol | [2][4] |
| Density | 0.822 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 127 °C | [4][5][6] |
| Flash Point | 72.78 °C (163.0 °F) - closed cup | [4][7] |
| Refractive Index | n20/D 1.433 | [4][5] |
| Water Solubility | 495 mg/L at 25 °C (estimated) | [7] |
| logP (o/w) | 2.72770 - 3.132 (estimated) | [5][7] |
Table 2: Identification and Nomenclature
| Identifier | Value | Source(s) |
| IUPAC Name | 3-methyloctan-3-ol | [1][2] |
| CAS Number | 5340-36-3 | [2][4] |
| EC Number | 226-276-4 | [4] |
| InChI Key | JEWXYDDSLPIBBO-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | CCCCCC(C)(CC)O | [4][8] |
| Other Names | Amylethylmethylcarbinol, 2-Ethyl-2-heptanol | [2][3] |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, two primary routes are viable:
-
Route A: Reaction of 2-octanone (B155638) with methylmagnesium halide.
-
Route B: Reaction of butan-2-one with pentylmagnesium halide.
The workflow for this synthesis is depicted below.
Caption: Workflow for the Grignard synthesis of this compound.
Chemical Reactivity
As a tertiary alcohol, this compound exhibits characteristic reactivity patterns.
-
Resistance to Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[9][10] Strong oxidizing agents under harsh conditions will lead to the cleavage of carbon-carbon bonds.
-
Nucleophilic Substitution (SN1): In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water).[11] The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by a nucleophile. This SN1 mechanism is typical for tertiary alcohols.[9][11]
Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.
-
Dehydration: When heated with a strong acid catalyst like sulfuric acid, this compound can undergo dehydration (elimination of water) to form alkenes, primarily 3-methyl-2-octene and 3-methyl-3-octene, following Zaitsev's rule.[10]
Relevance in Drug Development
While this compound is not an active pharmaceutical ingredient, its structure and properties are relevant to drug design and development for several reasons.
-
Lipophilicity and logP: The lipophilicity of a drug, often quantified by the n-octanol/water partition coefficient (logP), is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[12] n-Octanol is used as a standard mimic for the lipid bilayer of cell membranes.[12] Understanding the partitioning behavior of molecules like this compound provides insight into how structural modifications (e.g., alkyl chain length, branching) affect a compound's ability to cross biological membranes.
-
Role of Methyl Groups: The addition of a methyl group is a common strategy in lead optimization during drug design.[13] Methyl groups can influence a molecule's conformation, block metabolic pathways, and enhance binding affinity to target proteins through hydrophobic interactions.[13] The tertiary alcohol motif with its methyl group in this compound serves as a simple model for studying these effects.
-
Metabolic Stability: The tertiary alcohol group is generally more resistant to metabolic oxidation compared to primary or secondary alcohols.[9][10] This structural feature can be incorporated into drug candidates to increase their metabolic stability and prolong their half-life in the body.
Caption: Diagram illustrating the drug partitioning concept for logP determination.
Experimental Protocols
Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound from 2-octanone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
2-Octanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel.
-
Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium turnings while stirring. The reaction is initiated when the color of iodine disappears and bubbling is observed.
-
Continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Protocol: Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method)
Objective: To determine the logP value for this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Centrifuge tubes or separatory funnels
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)
Procedure:
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the water-saturated n-octanol.
-
In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP.
-
Seal the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable and pre-calibrated analytical method (e.g., GC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Safety and Handling
This compound is classified as a combustible liquid and an irritant.[4][14] Proper safety precautions are mandatory.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][8] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][14]
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Toxicology Data:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 3. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 4. This compound 99 5340-36-3 [sigmaaldrich.com]
- 5. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 6. This compound | 5340-36-3 [chemicalbook.com]
- 7. This compound, 5340-36-3 [thegoodscentscompany.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficients of Substituted Aromatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
The Enantiomeric Duality of 3-Methyl-3-octanol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Stereochemistry, Synthesis, and Chiral Separation of a Key Flavor Compound
Introduction
3-Methyl-3-octanol, a tertiary alcohol, is a significant chiral molecule with implications in the flavor and fragrance industry. Its presence as a volatile compound in roasted beef contributes to the characteristic savory aroma.[1] The chirality of this molecule, stemming from a single stereocenter at the C3 position, gives rise to two enantiomers: (R)-3-Methyl-3-octanol and (S)-3-Methyl-3-octanol. While possessing identical physical and chemical properties in an achiral environment, these enantiomers exhibit distinct sensory profiles, highlighting the critical role of stereochemistry in molecular recognition and biological activity. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, enantiomeric resolution, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Stereochemistry and Physicochemical Properties
The central focus of this guide is the chirality of this compound. The tetrahedral carbon at the third position, bonded to a hydroxyl group, a methyl group, an ethyl group, and a pentyl group, is the source of its optical activity. The spatial arrangement of these four different substituents results in two non-superimposable mirror images, the (R) and (S) enantiomers.
dot
Caption: The enantiomers of this compound.
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| Boiling Point | 188-190 °C |
| Density | 0.827 g/cm³ |
| Refractive Index | 1.433 |
Note: Data for the racemic mixture.
Synthesis and Enantiomeric Resolution
The synthesis of this compound typically results in a racemic mixture, as standard laboratory procedures do not differentiate between the two enantiomeric transition states. The most common synthetic route involves the Grignard reaction between pentylmagnesium bromide and 2-butanone.
// Reactants reactant1 [label="Pentylmagnesium\nbromide"]; reactant2 [label="2-Butanone"];
// Intermediate intermediate [label="Magnesium\nalkoxide intermediate"];
// Product product [label="Racemic\nthis compound"];
// Edges reactant1 -> intermediate [label="Grignard\nReaction"]; reactant2 -> intermediate; intermediate -> product [label="Acid\nWorkup"]; }
Caption: Experimental workflow for chiral GC analysis.
Sensory Properties and Biological Significance
The distinct flavor profiles of the (R) and (S) enantiomers of this compound underscore the importance of chirality in sensory perception. While detailed descriptors for each enantiomer are not extensively published, it is known that they contribute differently to the overall flavor of roasted beef. This difference in perception is due to the stereospecific interactions with chiral olfactory receptors in the nose.
The study of such chiral flavor compounds is crucial in the food industry for creating authentic and desirable flavor profiles. In the context of drug development, understanding how stereochemistry affects biological activity is paramount, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities.
Conclusion
This compound serves as a compelling example of the significance of chirality in chemistry and biology. The distinct sensory properties of its enantiomers highlight the stereospecific nature of olfactory reception. For researchers in flavor science and professionals in drug development, a thorough understanding of the synthesis, resolution, and analysis of chiral molecules like this compound is essential. While specific quantitative data for the individual enantiomers remain elusive in the public domain, the general methodologies outlined in this guide provide a solid foundation for further investigation and application. Future research focusing on the detailed sensory profiling and enantioselective synthesis of this compound will undoubtedly provide valuable insights into the structure-activity relationships of this important chiral compound.
References
3-Methyl-3-octanol enantiomers and their properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-3-octanol, a chiral tertiary alcohol, is a molecule of interest due to its contribution to flavor profiles and the largely unexplored potential of its individual enantiomers. This technical guide provides a comprehensive overview of the known properties of this compound and outlines general experimental approaches for the synthesis and separation of its (R)- and (S)-enantiomers. While specific pharmacological data for these enantiomers is currently unavailable in public literature, this document serves as a foundational resource for researchers investigating their potential biological activities.
Introduction
This compound is a tertiary alcohol with the chemical formula C₉H₂₀O.[1][2] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methyl-3-octanol and (S)-3-methyl-3-octanol. While the racemic mixture is known for its contribution to the flavor of roasted beef, it is well-established that individual enantiomers of chiral compounds can possess distinct biological and pharmacological properties.[1] This guide summarizes the current knowledge of this compound and provides a framework for future research into its stereoisomers.
Physicochemical Properties
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | |
| Boiling Point | 127 °C (lit.) | |
| Density | 0.822 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.433 (lit.) |
Experimental Protocols
Detailed experimental protocols for the enantioselective synthesis and chiral separation of this compound are not explicitly described in the available literature. However, established methodologies for the synthesis and resolution of chiral tertiary alcohols can be adapted for this purpose.
Synthesis of Racemic this compound
A common method for the synthesis of tertiary alcohols is the Grignard reaction. For racemic this compound, this can be achieved by reacting a suitable ketone with a Grignard reagent.
Protocol: Grignard Reaction for Racemic this compound
-
Reactant Preparation: Prepare a solution of pentylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Slowly add 2-butanone (B6335102) to the Grignard solution at a controlled temperature, typically 0 °C, with constant stirring.
-
Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Enantioselective Synthesis and Chiral Separation
Achieving enantiomerically pure this compound requires either an enantioselective synthetic route or the resolution of the racemic mixture.
3.2.1. Enantioselective Synthesis
The asymmetric addition of organometallic reagents to ketones is a primary strategy for the enantioselective synthesis of chiral tertiary alcohols.[3][4] This typically involves the use of a chiral ligand or catalyst to control the stereochemistry of the reaction.
Conceptual Protocol: Asymmetric Grignard Addition
-
Catalyst/Ligand Preparation: A chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL) or a chiral diamine, is complexed with a metal salt (e.g., Zn(OTf)₂, Ti(O-iPr)₄) to form the chiral catalyst.
-
Reaction: The asymmetric addition of an organometallic reagent (e.g., pentylmagnesium bromide) to 2-butanone is carried out in the presence of the chiral catalyst.
-
Work-up and Purification: Standard aqueous work-up and purification procedures are followed to isolate the enantioenriched this compound. The enantiomeric excess (e.e.) would be determined using chiral chromatography.
3.2.2. Chiral Resolution
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture.[5][6][7][8] This method involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized one.
Conceptual Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: The racemic this compound is dissolved in an appropriate organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) are added.
-
Reaction Monitoring: The reaction is monitored over time by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the point of approximately 50% conversion.
-
Separation: Once the desired conversion is reached, the reaction is stopped. The acylated enantiomer can be separated from the unreacted alcohol enantiomer using standard chromatographic techniques (e.g., column chromatography).
-
Deprotection: The acylated enantiomer can be hydrolyzed to yield the pure alcohol enantiomer.
Pharmacological Potential and Future Directions
While no specific pharmacological studies on the enantiomers of this compound have been identified, the distinct biological activities of enantiomers of other chiral molecules are well-documented. Tertiary alcohols, in general, are of interest in drug discovery due to their potential to improve metabolic stability compared to primary and secondary alcohols.[9][10]
Future research should focus on:
-
Enantioselective Synthesis and Separation: Development of robust and scalable methods for the preparation of enantiomerically pure (R)- and (S)-3-methyl-3-octanol.
-
Chiral Analysis: Establishment of validated analytical methods, such as chiral GC or HPLC, for the accurate determination of enantiomeric purity.
-
Pharmacological Screening: Comprehensive screening of the individual enantiomers in a variety of biological assays to elucidate their pharmacological profiles. This could include assays for receptor binding, enzyme inhibition, and cellular activity relevant to various disease areas.
-
Olfactory and Gustatory Properties: Detailed characterization of the odor and taste profiles of the individual enantiomers, which could have applications in the food and fragrance industries.
Conclusion
The enantiomers of this compound represent an unexplored area of chemical and pharmacological research. This guide provides a starting point for investigators by summarizing the known properties of the racemic mixture and outlining established methodologies for the synthesis and separation of chiral tertiary alcohols. The development of efficient enantioselective strategies and subsequent pharmacological evaluation will be crucial in unlocking the full potential of these stereoisomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
Solubility Profile of 3-Methyl-3-octanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Methyl-3-octanol in various solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this guide synthesizes known information, data from structurally similar alcohols, and established chemical principles to offer a predictive understanding of its solubility characteristics. Furthermore, it details a standard experimental protocol for the precise determination of its solubility.
Core Concepts of Solubility
The solubility of a molecule is dictated by its intermolecular interactions with a given solvent. The adage "like dissolves like" is the guiding principle: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound (C9H20O) is a tertiary alcohol. Its structure consists of a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar nine-carbon aliphatic chain. This dual nature means its solubility is a balance between these two competing characteristics. The bulky tertiary structure can also introduce steric hindrance, potentially affecting solvent interaction with the hydroxyl group.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a range of organic solvents is not widely available in scientific literature. The table below summarizes the available data for this compound and provides data for analogous C9 alcohols to allow for informed predictions.
| Solvent | Solvent Type | This compound | 1-Nonanol (Primary Isomer) | 3-Nonanol (Secondary Isomer) | Temperature (°C) |
| Water | Polar Protic | ~ 495 mg/L (estimated)[1] | Slightly Soluble[2] | 0.315 mg/mL | 25 |
| Ethanol | Polar Protic | Soluble (qualitative)[1] | Readily Soluble[2] | - | Ambient |
| Methanol | Polar Protic | Expected to be miscible | - | - | Ambient |
| Acetone | Polar Aprotic | Expected to be soluble | - | - | Ambient |
| Diethyl Ether | Nonpolar | Expected to be miscible | Readily Soluble[2] | - | Ambient |
| n-Hexane | Nonpolar | Expected to be miscible | - | - | Ambient |
Interpretation and Prediction for this compound:
-
Water: The estimated solubility of ~495 mg/L indicates that this compound is slightly soluble in water.[1] The long, nonpolar carbon chain significantly counteracts the polarity of the hydroxyl group.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be miscible or highly soluble in short-chain alcohols. The dominant interactions would be hydrogen bonding between the hydroxyl groups of the solute and solvent, as well as dispersion forces between the alkyl chains.
-
Polar Aprotic Solvents (e.g., Acetone): Solubility is anticipated to be high. The dipole-dipole interactions between the solvent and the hydroxyl group of this compound would be the primary driving force for dissolution.
-
Nonpolar Solvents (e.g., n-Hexane, Diethyl Ether): Due to its significant nonpolar character from the C9 alkyl chain, this compound is expected to be highly soluble or miscible in nonpolar solvents, driven by London dispersion forces.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a substance in a solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed, inert flasks (e.g., glass vials with PTFE-lined caps)
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The excess solute should be visually apparent as a separate phase.
-
Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the flask to rest at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute. To ensure complete separation of the undissolved solute, centrifuge the sample at a controlled temperature.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a pipette or syringe.
-
To remove any remaining microscopic undissolved droplets, filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask.
-
Accurately weigh the collected saturated solution.
-
Dilute the sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.
-
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 g solvent, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to 3-Methyl-3-octanol: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-3-octanol, a tertiary alcohol with applications in the flavor and fragrance industries. The document details its discovery and historical context within the development of synthetic organic chemistry, particularly the advent of Grignard reagents. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for ease of reference. Detailed experimental protocols for its synthesis via the Grignard reaction and its analysis by gas chromatography-mass spectrometry (GC-MS) are provided. Furthermore, this guide includes visualizations of the synthetic pathway and an analytical workflow to aid in conceptual understanding. While this compound is a known flavoring agent and has been identified as a metabolite in certain biological processes, there is currently no known direct involvement in specific signaling pathways relevant to drug development.
Discovery and History
The discovery of this compound is not attributed to a single individual or a specific date but is intrinsically linked to the groundbreaking advancements in organometallic chemistry in the early 20th century. The development of the Grignard reaction by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. This reaction provided a robust method for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of organic compounds, including tertiary alcohols, which were previously difficult to prepare.
Prior to the Grignard reaction, the synthesis of tertiary alcohols was challenging. Early methods were often inefficient and lacked generality. The ability of Grignard reagents to add to ketones provided a straightforward and high-yielding route to tertiary alcohols. The synthesis of this compound would have become a practical possibility following the establishment of these methods. It can be prepared by the reaction of a Grignard reagent with a suitable ketone, such as the addition of ethylmagnesium bromide to 2-heptanone (B89624), methylmagnesium bromide to 3-octanone, or n-pentylmagnesium bromide to butanone.[1]
While its initial synthesis was likely a demonstration of the power of the Grignard reaction, this compound later gained commercial interest for its sensory properties, finding use as a flavoring agent, notably contributing to the flavor of roast beef.[2] It is also known to be produced biochemically by the fungus Antrodia camphorata.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O | [3][4][5] |
| Molecular Weight | 144.25 g/mol | [6] |
| CAS Number | 5340-36-3 | [3][4][5] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~190 °C | [1] |
| Density | 0.822 g/cm³ (at 25 °C) | [1] |
| Refractive Index | 1.433 (at 20 °C) | [1] |
| Synonyms | 3-Methyloctan-3-ol, Amylethylmethylcarbinol, 2-Ethyl-2-heptanol | [3][4][5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals |
| ¹³C NMR | Spectral data available in public databases. |
| FT-IR (Vapor Phase) | Characteristic peaks for O-H stretch, C-H stretch, and C-O stretch. |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) and characteristic fragmentation pattern.[3] |
| Raman | Spectral data available in public databases. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 2-heptanone and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-heptanone in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 2-heptanone solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel.
-
Separate the ether layer and wash it sequentially with water and brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
The crude this compound can be purified by distillation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of alcohols (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program should be used to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
Injector: Split/splitless injector, operated at a temperature that ensures efficient volatilization of the sample without degradation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: A mass range appropriate for the detection of the molecular ion and expected fragments of this compound.
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration for GC-MS analysis.
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the compound by comparing its retention time and mass spectrum with those of a known standard or by interpretation of the mass spectrum.
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the Grignard reaction for the synthesis of this compound from 2-heptanone and ethylmagnesium bromide.
Caption: Synthesis of this compound via Grignard Reaction.
Analytical Workflow for this compound
This diagram outlines the typical workflow for the analysis of a synthesized sample of this compound.
Caption: Analytical workflow for this compound characterization.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that this compound is directly involved in specific biological signaling pathways of interest to drug development professionals. Its primary known biological relevance is as a flavor component in food and as a metabolite in the biodegradation of some polymers.[1] While it is produced by the fungus Antrodia camphorata, its specific biological function in this organism is not well-elucidated in the context of signaling.[2] Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Researchers interested in the toxicological profile should consult relevant safety data sheets and toxicological studies.
Conclusion
This compound is a tertiary alcohol with a history intertwined with the development of one of the most important reactions in organic chemistry. While its primary application lies in the flavor and fragrance industry, a thorough understanding of its synthesis and characterization is valuable for organic chemists. This guide has provided a consolidated resource of its properties, detailed experimental protocols, and visual representations of its synthesis and analysis. The lack of known involvement in significant biological signaling pathways suggests that its direct relevance to drug development is limited at present. However, the methodologies described herein are fundamental to the broader field of medicinal chemistry and drug discovery.
References
- 1. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Alcohol - Fermentation, Synthesis, Distillation | Britannica [britannica.com]
- 5. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 6. This compound – Wikipedia [de.wikipedia.org]
The Occurrence of 3-Methyl-3-octanol in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol is a tertiary alcohol that has garnered interest as a flavoring agent and a potential bioactive compound. While its synthetic production is well-established, its natural origins are less extensively documented. This technical guide provides an in-depth overview of the known natural sources of this compound, complete with available data, experimental methodologies for its detection, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, food science, and drug development.
Natural Sources of this compound
Current scientific literature points to two primary natural sources of this compound: the medicinal fungus Antrodia camphorata and as a volatile flavor component in roasted beef.
Fungal Origin: Antrodia camphorata
Antrodia camphorata, also known as Taiwanofungus camphoratus, is a parasitic fungus native to Taiwan that grows on the endemic Cinnamomum kanehirae tree. It has a long history of use in traditional medicine. Studies on the volatile organic compounds (VOCs) produced by A. camphorata have identified this compound as one of its metabolites.[1] The presence of this compound contributes to the complex aroma profile of the fungus.
Food Source: Roasted Beef
This compound has been identified as a flavor component in roasted beef.[1] It is formed during the cooking process through complex chemical reactions, including the Maillard reaction and lipid degradation, which generate a wide array of volatile compounds that contribute to the characteristic aroma and flavor of cooked meat.
Quantitative Data
Despite the identification of this compound in the aforementioned sources, a thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding its concentration. While numerous studies have characterized the volatile profiles of Antrodia camphorata and roasted beef, they have not reported the absolute or relative concentrations of this compound. This represents a significant knowledge gap and an area for future research.
The following table summarizes the identified natural sources. In the absence of quantitative data, this section remains descriptive.
| Natural Source | Compound Presence | Analytical Method Used for Identification | Reference |
| Antrodia camphorata (Fungus) | Identified as a volatile metabolite | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Roasted Beef | Identified as a flavor component | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
Experimental Protocols
The primary methodology for the extraction and identification of this compound from natural sources is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile organic compounds in complex matrices.
General Protocol for HS-SPME-GC-MS Analysis
This protocol provides a general framework that can be adapted for the analysis of this compound in fungal cultures or food samples.
1. Sample Preparation:
-
Fungal Culture: Aseptically transfer a specified amount of mycelium or fruiting body of Antrodia camphorata into a headspace vial. For submerged cultures, a known volume of the culture broth can be used.
-
Roasted Beef: Homogenize a known weight of the roasted beef sample. A representative portion of the homogenized sample is then placed into a headspace vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice for a broad range of volatile compounds, including alcohols.
-
Incubation: The sealed headspace vial containing the sample is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms). A typical temperature program would involve an initial hold at a low temperature (e.g., 40 °C) followed by a gradual ramp to a higher temperature (e.g., 250 °C).
-
Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, is compared against a spectral library (e.g., NIST/Wiley) for identification. The retention time of the compound is also used for confirmation by comparing it to that of a pure standard of this compound.
4. Quantification (Relative or Absolute):
-
Relative Quantification: The peak area of this compound in the chromatogram can be used to determine its relative abundance compared to other volatile compounds in the sample.
-
Absolute Quantification: To determine the absolute concentration, a calibration curve must be generated using known concentrations of a pure this compound standard. An internal standard should also be used to correct for variations in extraction and injection efficiency.
Putative Biosynthetic Pathway
The precise enzymatic pathway for the biosynthesis of this compound has not been elucidated. However, based on the known biosynthesis of other tertiary alcohols and related compounds in fungi, a putative pathway can be proposed.
In fungi, the biosynthesis of many volatile compounds, including alcohols, often originates from fatty acid metabolism or amino acid catabolism. For a C9 compound like this compound, a likely precursor would be a fatty acid or a related intermediate. The introduction of a methyl group at the C3 position and the hydroxyl group to form a tertiary alcohol suggests a multi-step enzymatic process.
One plausible hypothesis involves the action of a series of enzymes, including a fatty acid synthase (FAS), a hydratase, a methyltransferase, and potentially a P450 monooxygenase. The pathway could initiate from acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis.
Pathway Description:
-
Chain Elongation: The pathway likely begins with the fatty acid synthase (FAS) complex, which builds a carbon chain from acetyl-CoA and malonyl-CoA precursors.
-
Methylation: A methyltransferase enzyme could introduce a methyl group at the C3 position of a C8 fatty acyl intermediate.
-
Hydration/Decarboxylation: A hydratase or a similar enzyme could introduce a hydroxyl group at the C3 position, followed by decarboxylation to yield a ketone intermediate.
-
Reduction: A reductase enzyme would then reduce the keto group to a hydroxyl group, forming the tertiary alcohol.
-
Release: Finally, a thioesterase would release the final product, this compound, from the acyl carrier protein (ACP).
It is important to note that this is a hypothetical pathway, and further research, including isotopic labeling studies and enzyme characterization, is required for its validation.
Conclusion and Future Directions
This compound is a naturally occurring tertiary alcohol found in the fungus Antrodia camphorata and as a flavor component in roasted beef. While its presence in these sources is established, there is a clear need for further research to quantify its concentration and to fully elucidate its biosynthetic pathway. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue these investigations. A deeper understanding of the natural production of this compound could have significant implications for the food and fragrance industries, as well as for the discovery of novel bioactive compounds with potential applications in drug development. Future research should focus on targeted quantitative analysis of this compound in its known natural sources and on the identification and characterization of the enzymes involved in its biosynthesis.
References
Spectroscopic Profile of 3-Methyl-3-octanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyl-3-octanol, a tertiary alcohol with applications in flavor and fragrance industries and as a potential building block in organic synthesis. This document presents a compilation of mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from mass spectrometry, ¹³C NMR, ¹H NMR, and IR spectroscopy for this compound.
Mass Spectrometry (MS)
Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1][2]
| m/z | Relative Intensity (%) | Plausible Fragment |
| 59 | 100.0 | [C₃H₇O]⁺ |
| 73 | ~50 | [C₄H₉O]⁺ |
| 43 | ~45 | [C₃H₇]⁺ |
| 115 | ~20 | [M - C₂H₅]⁺ |
| 87 | ~15 | [M - C₄H₉]⁺ |
| 129 | ~5 | [M - CH₃]⁺ |
Note: Data compiled from the NIST WebBook.[1] Relative intensities are approximate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS)
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Carbon Assignment |
| 74.8 | C3 (quaternary) |
| 44.5 | C4 |
| 35.5 | C2 |
| 32.2 | C6 |
| 27.0 | C5 |
| 23.4 | C7 |
| 23.1 | C3-CH₃ |
| 14.2 | C8 |
| 8.7 | C1 |
Note: Data sourced from SpectraBase.[3]
Predicted ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Proton Assignment |
| 1.45 | t | 2H | H4 |
| 1.33 | m | 6H | H5, H6, H7 |
| 1.20 | s | 1H | OH |
| 1.12 | s | 3H | C3-CH₃ |
| 0.90 | t | 3H | H8 |
| 0.88 | t | 3H | H1 |
Note: This is a predicted spectrum.[4] Experimental values may vary. Multiplicity codes: s = singlet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3450 | Strong, Broad | O-H stretch | Alcohol |
| 2958, 2931, 2872 | Strong | C-H stretch | Alkane |
| 1465 | Medium | C-H bend (CH₂, CH₃) | Alkane |
| 1378 | Medium | C-H bend (CH₃) | Alkane |
| 1154 | Strong | C-O stretch | Tertiary Alcohol |
| 905 | Medium | O-H bend | Alcohol |
Note: Peak positions are approximate and based on typical values for tertiary alcohols and data from the NIST WebBook.[5]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute 1 µL of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion (if present) and major fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum and pick peaks in both spectra.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).
-
Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the clean, empty crystal.
-
Sample Measurement: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The resulting spectrum will be in absorbance units. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualizations
Spectroscopic Analysis Workflow
References
3-Methyl-3-octanol safety data sheet (SDS) information
This technical guide provides a comprehensive overview of the safety data for 3-Methyl-3-octanol (CAS No: 5340-36-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and regulatory guidelines to ensure safe handling, storage, and emergency response.
Chemical and Physical Properties
A fundamental aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O | [1][2][3] |
| Molecular Weight | 144.25 g/mol | [2][4] |
| Appearance | Clear, Colourless Liquid | [5] |
| Boiling Point | 127 °C (lit.) | [2][3] |
| Melting Point | -127 °C (lit.) | [1] |
| Flash Point | 72.78 °C / 163 °F (closed cup) | [2][3][5] |
| Density | 0.822 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.433 (lit.) | [2][3] |
| Solubility | Soluble in alcohol.[6] Insoluble in water.[6] | [6] |
| Vapor Pressure | 0.217 mmHg @ 25.00 °C (est.) | [6] |
| logP (o/w) | 2.72770 - 3.132 (est.) | [3][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |
| Flammable liquids | Combustible liquid. | - | Warning |
Caption: GHS Hazard Communication for this compound.
Toxicological Information
The toxicological profile is essential for assessing the health risks associated with exposure. The available data indicates moderate to low acute toxicity.
| Toxicity Metric | Value | Species | Source(s) |
| LD₅₀ Oral | 3400 mg/kg | Rat | [3] |
| Skin Irritation | Irritant | Rabbit | [1][3] |
The skin irritation data is based on the Standard Draize test, as referenced in Food and Chemical Toxicology, Vol. 20, Pg. 759, 1982.[1][3]
Experimental Protocols
While the specific experimental details from the cited literature are not publicly accessible, the methodologies for determining the toxicological data presented above likely followed standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are designed to ensure data reliability and reproducibility.
Acute Oral Toxicity - Fixed Dose Procedure (Likely based on OECD TG 420)
The oral LD₅₀ value was likely determined using a method similar to the OECD Guideline 420. This procedure aims to identify a dose that causes evident toxicity without mortality, reducing animal suffering compared to classical LD₅₀ tests.[7][8]
-
Animal Model: The test is typically conducted using a single sex of rats (usually females), which are fasted prior to dosing.[7]
-
Sighting Study: A preliminary sighting study is performed on single animals in a sequential manner to determine the appropriate starting dose for the main study.[9] Doses of 5, 50, 300, and 2000 mg/kg are used as starting points.[7]
-
Main Study: The test substance is administered in a single dose by oral gavage.[7] Groups of animals (typically 5) are dosed in a stepwise procedure.[9] Depending on the outcome (e.g., signs of toxicity or mortality), further groups may be dosed at higher or lower fixed levels.[7]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[7][9]
-
Endpoint: The result is not a precise LD₅₀ but rather a classification of the substance into a GHS toxicity category based on the dose at which evident toxicity or mortality is observed.[7]
Acute Dermal Irritation (Likely based on OECD TG 404)
The "Standard Draize test" for skin irritation is a historical method. Modern studies typically follow OECD Guideline 404 to assess skin irritation and corrosion potential.[10]
-
Animal Model: The albino rabbit is the preferred species.[10] The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.[11]
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied uniformly to the prepared skin area.[10] The site is then covered with a porous gauze patch and non-irritating tape.[12]
-
Exposure: The exposure period is typically 4 hours, after which the patch and any residual substance are removed.[10]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[10]
-
Scoring: The severity of the lesions is scored according to a standardized grading system. The substance is classified as an irritant if the scores exceed a defined threshold.[10]
First-Aid and Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][5]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12]
Caption: First-aid workflow for skin and eye contact.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][12]
-
Specific Hazards: When heated to decomposition, it may emit acrid smoke and irritating fumes.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[12]
Accidental Release Measures
In case of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.
Caption: General workflow for handling a chemical spill.
Handling and Storage
Adherence to proper handling and storage protocols is paramount to preventing exposure and accidents.
-
Handling: Handle in a well-ventilated place.[12] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid breathing vapors or mist.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5][12]
-
Storage: Store in a cool, well-ventilated place.[5][12] Keep the container tightly closed.[5][12] Store locked up.[1][5] Incompatible materials include strong oxidizing agents.[5]
Conclusion
This compound is a combustible liquid that poses a risk of skin, eye, and respiratory irritation. This guide summarizes the critical safety information necessary for its proper use in a research and development setting. All quantitative data has been presented for easy reference, and standardized protocols for toxicological assessment have been outlined. By adhering to the recommended handling, storage, and emergency procedures, professionals can mitigate the risks associated with this chemical. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. oecd.org [oecd.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]
An In-depth Technical Guide to the Thermodynamic Properties of 3-Methyl-3-octanol
This technical guide provides a comprehensive overview of the core thermodynamic and physical properties of 3-Methyl-3-octanol (CAS No: 5340-36-3). Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows through diagrams as specified.
Compound Overview
This compound is a tertiary alcohol with the chemical formula C9H20O.[1] It is a clear, colorless liquid under standard conditions.[1] This compound is utilized in the food industry as a flavoring agent, notably contributing to the flavor of roast beef.[1] It is a chiral compound, and its synthesis typically results in a racemic mixture of (R)- and (S)-3-Methyl-3-octanol.[2]
Physical and Thermodynamic Properties
The following tables summarize the key physical and thermodynamic data for this compound, compiled from various sources.
Table 1: General Physical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C9H20O | - | [1][3] |
| Molar Mass | 144.2545 | g/mol | [1][4] |
| Boiling Point | 127 | °C | [1][5] |
| Density | 0.822 | g/mL (at 25 °C) | [1][5] |
| Refractive Index | 1.433 | n20/D | [5] |
| Flash Point | 72.78 | °C (closed cup) | [5] |
Table 2: Enthalpy Data for this compound
| Property | Value | Unit | Condition | Source(s) |
| Enthalpy of Vaporization (ΔvapH) | 53.2 | kJ/mol | Based on data from 353 K to 388 K | [4] |
Synthesis and Experimental Protocols
3.1. Synthesis of this compound via Grignard Reaction
A common and effective method for synthesizing this compound is through a Grignard reaction.[2] This involves the reaction of a Grignard reagent with a suitable ketone. One possible pathway is the reaction of ethylmagnesium bromide with 2-heptanone.[2] Alternatively, methylmagnesium bromide can be reacted with 3-octanone, or n-pentylmagnesium bromide with butanone.[2] The reaction produces a racemic mixture of the two stereoisomers.[2]
Caption: Synthesis of this compound via Grignard Reaction.
3.2. Experimental Determination of Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is a critical thermodynamic property. While specific experimental data for this compound is consolidated in databases like the NIST Chemistry WebBook, the general methodology involves techniques such as calorimetry.[4] A common apparatus for this is the copper calorimeter.
Experimental Protocol Outline:
-
Sample Preparation: A sample of high-purity (>99%) this compound is placed in a spirit burner, and the initial mass is recorded.
-
Calorimeter Setup: A known mass of water is added to a copper calorimeter, and the initial temperature is measured.
-
Heating: The spirit burner is ignited and placed under the calorimeter to heat the water.
-
Data Collection: The alcohol is burned for a set amount of time, after which the flame is extinguished. The final temperature of the water and the final mass of the spirit burner are recorded.
-
Calculation: The heat absorbed by the water is calculated using the formula q = mcΔT (where m is the mass of water, c is the specific heat capacity of water, and ΔT is the change in temperature). The moles of alcohol burned are determined from the mass difference. The enthalpy of combustion can then be calculated. The enthalpy of vaporization can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
Caption: General workflow for calorimetric determination of enthalpy.
References
Methodological & Application
Application Notes and Protocols for 3-Methyl-3-octanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-3-octanol, a tertiary alcohol, in various organic transformations. Detailed protocols for its synthesis and subsequent use as a precursor for alkenes and esters are provided, alongside a discussion of its potential applications in fragrance and chiral synthesis.
Synthesis of this compound via Grignard Reaction
This compound can be reliably synthesized through the Grignard reaction, a robust method for carbon-carbon bond formation. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. Two principal retrosynthetic pathways are viable for the synthesis of this tertiary alcohol.
Retrosynthetic Analysis:
-
Pathway A: Reaction of ethylmagnesium bromide with 2-heptanone (B89624) (methyl pentyl ketone).
-
Pathway B: Reaction of pentylmagnesium bromide with 2-butanone (B6335102) (methyl ethyl ketone).
The choice between these pathways may be guided by the commercial availability and cost of the starting materials. Below is a detailed protocol for Pathway A.
Experimental Protocol: Synthesis of this compound (Pathway A)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask (three-necked, flame-dried)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle bubbling. Gentle warming may be applied to initiate the reaction.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of ethylmagnesium bromide.
-
-
Reaction with 2-Heptanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-heptanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the 2-heptanone solution dropwise to the stirred Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
-
Quantitative Data Summary:
| Reactants | Product | Typical Yield | Reference |
| 2-Heptanone, Ethylmagnesium bromide | This compound | High | Analogous |
| 2-Butanone, Pentylmagnesium bromide | This compound | High | Analogous |
Note: While specific yield data for the synthesis of this compound was not found in the literature, analogous Grignard reactions for the synthesis of tertiary alcohols are known to proceed in high yields.
Caption: Synthesis of this compound.
Dehydration of this compound to Alkenes
The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 elimination mechanism to yield a mixture of isomeric alkenes. The reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. Subsequent deprotonation from adjacent carbon atoms leads to the formation of different alkene products. According to Zaitsev's rule, the most substituted alkenes are generally the major products.
Expected Products:
Based on the dehydration of the structurally similar 3-methyl-3-hexanol, the following alkenes are the expected products from the dehydration of this compound:
-
(E/Z)-3-Methyl-3-octene (Trisubstituted - Major product)
-
3-Methyl-2-octene (Trisubstituted - Major product)
-
2-Ethyl-1-heptene (Disubstituted - Minor product)
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (or phosphoric acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, place this compound.
-
Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to the appropriate temperature for the dehydration of tertiary alcohols (typically 25-80 °C).
-
The alkene products will distill as they are formed. Collect the distillate.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The product is a mixture of isomeric alkenes. Further purification and separation can be achieved by fractional distillation or chromatography.
Quantitative Data Summary (Predicted Product Distribution):
| Product | Substitution | Expected Abundance |
| (E/Z)-3-Methyl-3-octene | Trisubstituted | Major |
| 3-Methyl-2-octene | Trisubstituted | Major |
| 2-Ethyl-1-heptene | Disubstituted | Minor |
Note: The exact ratio of the products will depend on the specific reaction conditions, including the acid catalyst used and the reaction temperature.
Caption: Dehydration of this compound.
Esterification of this compound
The esterification of tertiary alcohols such as this compound can be challenging under traditional Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions. However, the use of acid anhydrides with a suitable catalyst can effectively yield the corresponding esters. These esters are of interest in the flavor and fragrance industry. For instance, the related 3-octyl acetate (B1210297) possesses a rosy-minty odor.[1]
Experimental Protocol: Synthesis of 3-Methyl-3-octyl Acetate
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Indium(III) chloride (or another suitable Lewis acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an anhydrous solvent.
-
Add a catalytic amount of Indium(III) chloride.
-
Add acetic anhydride (1.1 to 1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-Methyl-3-octyl acetate, which can be further purified by vacuum distillation.
Quantitative Data Summary:
| Reactants | Product | Catalyst | Typical Yield |
| This compound, Acetic anhydride | 3-Methyl-3-octyl acetate | Indium(III) chloride | High |
Note: While a specific protocol for the esterification of this compound was not found, the use of indium(III) chloride is effective for the esterification of various alcohols, including tertiary ones, with high yields.[2]
Caption: Esterification of this compound.
Applications in Fragrance and Asymmetric Synthesis
Flavor and Fragrance
This compound is used as a flavoring agent in the food industry.[3] Its structural similarity to other fragrance compounds, such as 3-octanol (B1198278) (nutty, herbaceous scent), suggests its potential use in perfumery. The esters derived from this compound, such as 3-Methyl-3-octyl acetate, are also expected to have interesting olfactory properties, potentially contributing to fruity and floral notes in fragrance compositions.
Asymmetric Synthesis
As a chiral molecule, this compound exists as two enantiomers. Enantiomerically pure forms of this alcohol or its derivatives could serve as valuable chiral building blocks or chiral auxiliaries in asymmetric synthesis. For instance, the structurally related (S)-3-Methyl-4-octanol is a known insect pheromone, highlighting the importance of stereochemistry in biological activity.[4] While specific applications of this compound as a chiral auxiliary have not been detailed in the surveyed literature, its chiral nature presents an opportunity for its use in the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development. Further research into the chiral resolution of racemic this compound and the stereoselective synthesis of its enantiomers could unlock its potential in this field.
References
Application Notes and Protocols: 3-Methyl-3-octanol as a Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol is a tertiary alcohol that serves as a versatile chiral building block and reagent in organic synthesis. Its structure, featuring a tertiary alcohol functional group and a chiral center, makes it a valuable starting material for the synthesis of a variety of organic molecules, including fragrances, pheromones, and potential drug candidates. This document provides detailed application notes and experimental protocols for key chemical reactions involving this compound.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H20O | [1] |
| Molecular Weight | 144.25 g/mol | |
| Boiling Point | 127 °C | |
| Density | 0.822 g/mL at 25 °C | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in alcohol, insoluble in water | [2] |
Applications in Chemical Synthesis
As a tertiary alcohol, this compound undergoes reactions typical of this functional group, primarily involving the hydroxyl group and the adjacent carbon atoms. Key reactions include dehydration to form alkenes, conversion to alkyl halides via nucleophilic substitution, and esterification.
Dehydration to Alkenes
The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism, leading to the formation of a mixture of isomeric alkenes. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene products. According to Zaitsev's rule, the most substituted alkene is generally the major product.
Alternatively, dehydration can be achieved under milder, non-acidic conditions using phosphorus oxychloride (POCl₃) in pyridine (B92270). This method typically proceeds via an E2 mechanism and can offer better control over the regioselectivity of the resulting alkenes, often favoring the Zaitsev product without the risk of carbocation rearrangements.
Experimental Protocols:
Protocol 1: Acid-Catalyzed Dehydration
This protocol is a general method for the acid-catalyzed dehydration of tertiary alcohols.
-
Materials: this compound, concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, place this compound (1.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 0.1-0.2 eq) while cooling the flask in an ice bath.
-
Heat the mixture gently to a temperature range of 25-80 °C.
-
The alkene products will distill as they are formed. Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be further purified by fractional distillation.
-
Quantitative Data (Illustrative for a similar tertiary alcohol, 3-methyl-3-hexanol):
| Product | Relative Percentage (Illustrative) |
| 3-Methyl-2-octene (Zaitsev product) | Major |
| 3-Methyl-3-octene | Minor |
| (E/Z)-3-Methyloct-2-ene | Major |
| 3-Methyloct-3-ene | Minor |
Protocol 2: Dehydration with Phosphorus Oxychloride and Pyridine
This protocol provides a milder alternative to acid-catalyzed dehydration.
-
Materials: this compound, phosphorus oxychloride (POCl₃), pyridine, diethyl ether, 1M HCl solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of pyridine in a round-bottom flask cooled in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 eq) to the solution with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alkene mixture, which can be purified by distillation.
-
Logical Workflow for Dehydration of this compound:
Caption: Dehydration pathways of this compound.
Conversion to 3-Bromo-3-methyloctane (SN1 Reaction)
The reaction of this compound with hydrogen halides, such as hydrobromic acid (HBr), proceeds through an SN1 mechanism to form the corresponding alkyl halide. The hydroxyl group is first protonated by the acid to form a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the bromide ion to yield 3-bromo-3-methyloctane.
Experimental Protocol:
-
Materials: this compound, concentrated hydrobromic acid (48% HBr), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous calcium chloride.
-
Procedure:
-
Place this compound (1.0 eq) in a separatory funnel.
-
Add concentrated hydrobromic acid (2.0 eq) and shake the mixture vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer with anhydrous calcium chloride.
-
The crude 3-bromo-3-methyloctane can be purified by distillation.
-
Quantitative Data:
| Reactant | Product | Typical Yield |
| Tertiary Alcohol | Tertiary Alkyl Bromide | >80% |
Signaling Pathway for SN1 Reaction:
Caption: SN1 reaction mechanism for the formation of 3-bromo-3-methyloctane.
Fischer Esterification
The Fischer esterification of this compound with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst produces the corresponding ester. This reaction is an equilibrium process. To drive the reaction towards the product, an excess of one of the reactants (usually the cheaper one) is used, or the water formed during the reaction is removed. However, it is important to note that tertiary alcohols like this compound are prone to elimination under the acidic and heated conditions of a typical Fischer esterification, which can lead to lower yields of the desired ester.
Experimental Protocol:
-
Materials: this compound, glacial acetic acid, concentrated sulfuric acid, diethyl ether, 5% sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) while cooling the flask.
-
Attach a reflux condenser and heat the mixture at a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.
-
After cooling, dilute the mixture with diethyl ether and wash it with water.
-
Carefully wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent and excess acetic acid under reduced pressure. The resulting ester can be purified by vacuum distillation.
-
Quantitative Data:
Yields for the Fischer esterification of tertiary alcohols can be variable and are often lower than for primary or secondary alcohols due to competing elimination reactions.
| Reactants | Product | Potential Yield Range |
| This compound + Acetic Acid | 3-Methyl-3-octyl acetate | 20-50% |
Experimental Workflow for Fischer Esterification:
Caption: Workflow for the synthesis of 3-methyl-3-octyl acetate.
Applications in Drug Development
While this compound is not a drug itself, its structural motifs are relevant in drug discovery. The incorporation of a "magic methyl" group, a term used to describe the often-dramatic improvement in a drug candidate's properties upon the addition of a methyl group, is a common strategy in medicinal chemistry. The tertiary alcohol and chiral center of this compound make it a useful building block for introducing such features into larger molecules, potentially influencing their binding affinity, selectivity, and metabolic stability. Its derivatives could be explored for various biological activities, though specific examples directly involving this compound are not prevalent in the current literature.
Conclusion
This compound is a valuable reagent for a range of chemical transformations. The protocols provided herein offer a foundation for its use in the synthesis of alkenes, alkyl halides, and esters. Researchers and drug development professionals can utilize this chiral tertiary alcohol as a starting material to generate diverse molecular architectures for further investigation. Careful consideration of reaction conditions is crucial, particularly to manage competing side reactions such as elimination in esterification.
References
Application Notes and Protocols for the Analytical Detection of 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol is a tertiary alcohol that contributes to the flavor and aroma profiles of various natural products and beverages.[1] Its detection and quantification are crucial in quality control for the food and beverage industry, as well as in research settings for understanding its biochemical production and sensory impact. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques. While specific quantitative validation data for this compound is limited in publicly available literature, this guide leverages established methods for the structurally similar and well-documented analyte, 3-octanol (B1198278), to provide robust analytical frameworks.
Analytical Methods Overview
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of volatile compounds like this compound due to its high sensitivity and selectivity.[2][3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when GC is not available.[3] Sample preparation is a critical step to isolate and concentrate the analyte from the sample matrix, with common techniques including Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 3-octanol, which are expected to be comparable for this compound under optimized conditions. These values serve as a benchmark for method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-RID) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Precision (%RSD) | < 10% | < 20% |
| Limit of Detection (LOD) | pg/L to ng/L range | mg/L range |
| Limit of Quantitation (LOQ) | ng/L range | mg/L range |
Note: Data presented is for 3-octanol and may vary for this compound depending on the matrix and instrumentation.[3]
Experimental Protocols
Protocol 1: Analysis of this compound in Liquid Samples (e.g., Beverages) by HS-SPME-GC-MS
This protocol is ideal for the extraction and analysis of volatile this compound from liquid matrices.
1. Sample Preparation (HS-SPME)
-
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/agitator for SPME
-
-
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
If desired, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).
-
Add a salt (e.g., 1 g of NaCl) to the vial to increase the volatility of the analyte.
-
Immediately seal the vial with the septum and cap.
-
Place the vial in the heater/agitator and equilibrate at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Parameters
-
Gas Chromatograph:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes[3]
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound should be determined from a standard.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
3. Data Analysis
-
Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.
-
For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard from a series of standards of known concentrations.
Protocol 2: Analysis of this compound by HPLC with Refractive Index Detection (RID)
This protocol is suitable for samples where the analyte is less volatile or when derivatization is employed.
1. Sample Preparation (LLE or SPE)
-
Liquid-Liquid Extraction (LLE):
-
Mix the sample with an equal volume of a water-immiscible organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Vortex vigorously for 2 minutes.
-
Allow the phases to separate and collect the organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.[3]
-
2. HPLC-RID Parameters
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Detector:
-
Refractive Index Detector (RID): Temperature controlled to match the column temperature.
-
3. Data Analysis
-
Identify this compound by its retention time compared to a standard.
-
Quantify using a calibration curve generated from the peak areas of standards of known concentrations.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified olfactory signaling pathway for odorant detection.[4][5]
References
Application Note: Quantitative Analysis of 3-Methyl-3-octanol in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-3-octanol is a volatile organic compound that can be found in various matrices. Its accurate and sensitive quantification is crucial in diverse fields of research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note details a robust GC-MS method for the analysis of this compound, providing a comprehensive protocol from sample preparation to data analysis.
Analytical Principle
The methodology is based on the principle of gas chromatography for the separation of this compound from other components in a sample, followed by mass spectrometry for its sensitive and selective detection and quantification. The sample is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), enabling unambiguous identification and quantification.
Data Presentation
The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization (EI). While the molecular ion peak ([M]⁺) at m/z 144 may be of low abundance or absent, several characteristic fragment ions allow for confident identification and quantification.[2]
Table 1: Key Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₂₀O | [3][4] |
| Molecular Weight | 144.25 g/mol | [3][4] |
| CAS Number | 5340-36-3 | [3][4] |
| Characteristic Fragment Ions (m/z) | Relative Intensity (%) | NIST Mass Spectrum |
| 59 | 100 | [4] |
| 87 | ~50 | [4] |
| 43 | ~45 | [4] |
| 73 | ~40 | [4] |
| 115 | ~30 | [4] |
| 101 | ~20 | [4] |
Note: Relative intensities are approximate and can vary depending on the instrument and tuning.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
High-purity solvent (e.g., methanol, hexane (B92381), or dichloromethane)
-
Anhydrous sodium sulfate (B86663) (for sample drying if necessary)
-
GC vials with PTFE-lined septa
2. Standard Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
3. Sample Preparation
The sample preparation method will depend on the matrix. For liquid samples with low complexity, a simple dilution with a suitable solvent may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample, add 1 mL of an immiscible organic solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
Dry the extract over anhydrous sodium sulfate if necessary.
-
Transfer the dried extract to a GC vial for analysis.
-
4. GC-MS Instrumental Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument.
Table 2: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minRamp to 150 °C at 10 °C/minRamp to 250 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| MS Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for Quantification | m/z 59 (quantifier), 87, 43 (qualifiers) |
5. Data Analysis
-
Qualitative Analysis: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 59) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Note: Structural Elucidation of 3-Methyl-3-octanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the structural characterization of 3-Methyl-3-octanol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are fundamental for the unambiguous identification and purity assessment of this tertiary alcohol, a compound of interest in fragrance, flavor, and pharmaceutical research. This document includes predicted spectral data, detailed experimental procedures, and visual aids to facilitate the understanding of NMR spectral analysis for compounds of this class.
Introduction
This compound (C₉H₂₀O) is a tertiary alcohol with a chiral center at the C3 position.[1][2][3] Its structural confirmation is a critical step in quality control and chemical synthesis. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity, while ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. This note details the application of these techniques for the comprehensive analysis of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established chemical shift ranges for alkanes and alcohols and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.45 | Singlet | 1H | -OH |
| ~ 1.40 | Quartet | 2H | -CH₂- (C2) |
| ~ 1.25 - 1.35 | Multiplet | 6H | -CH₂- (C5, C6, C7) |
| ~ 1.10 | Singlet | 3H | -CH₃ (C3-Methyl) |
| ~ 0.90 | Triplet | 3H | -CH₃ (C8) |
| ~ 0.88 | Triplet | 3H | -CH₃ (C1) |
| ~ 1.20 | Multiplet | 2H | -CH₂- (C4) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 74.5 | C3 |
| ~ 43.0 | C4 |
| ~ 34.0 | C2 |
| ~ 31.8 | C6 |
| ~ 26.5 | C3-Methyl |
| ~ 23.0 | C5 |
| ~ 22.6 | C7 |
| ~ 14.1 | C8 |
| ~ 8.5 | C1 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.17 s
-
Spectral Width: 12.0 ppm
¹³C NMR Spectroscopy Protocol
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Data Analysis and Interpretation
The acquired Free Induction Decay (FID) should be processed with appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm. The chemical shifts, multiplicities, and integrals of the peaks in the ¹H NMR spectrum and the chemical shifts of the peaks in the ¹³C NMR spectrum are then analyzed to confirm the structure of this compound.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Infrared (IR) Spectroscopy of 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. This document provides a detailed application note and experimental protocols for obtaining and interpreting the IR spectrum of 3-Methyl-3-octanol, a tertiary alcohol. The protocols are designed to be accessible to researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for material characterization. This compound, with the chemical formula C9H20O, presents characteristic absorption bands in the IR spectrum that correspond to its hydroxyl (-OH) and alkyl (C-H, C-C, and C-O) functional groups. Understanding these spectral features is crucial for its identification, quality control, and in various research and development applications.
Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of this compound is characterized by several key absorption bands. The data presented below has been compiled from spectral analysis and is consistent with the typical absorption regions for tertiary alcohols.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode | Functional Group Assignment |
| ~3400 | Strong | Broad | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) |
| 2958, 2931, 2873 | Strong | Sharp | C-H stretch | Alkyl (CH₃, CH₂) |
| 1465 | Medium | Sharp | C-H bend (scissoring/asymmetric) | Alkyl (CH₂, CH₃) |
| 1378 | Medium | Sharp | C-H bend (symmetric/umbrella) | gem-dimethyl |
| ~1150 | Strong | Sharp | C-O stretch | Tertiary Alcohol |
| 905 | Medium | Sharp | O-H bend (out-of-plane) | Hydroxyl (-OH) |
Experimental Protocols
Two common methods for obtaining the IR spectrum of a liquid sample like this compound are the neat liquid film method using salt plates and the Attenuated Total Reflectance (ATR) method. Both protocols are detailed below.
Protocol 1: Neat Liquid Film using Salt Plates
This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).
Materials:
-
FTIR Spectrometer
-
This compound sample
-
Two polished NaCl or KBr salt plates
-
Pasteur pipette
-
Gloves
-
Kimwipes
-
Solvent for cleaning (e.g., anhydrous acetone (B3395972) or dichloromethane)
-
Desiccator for storing salt plates
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Collect a background spectrum with no sample in the beam path. This will be used to correct the sample spectrum.
-
Sample Preparation:
-
Wearing gloves, carefully remove two salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[1]
-
Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.[2]
-
-
Sample Analysis:
-
Carefully place the "sandwich" of salt plates into the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning:
-
After analysis, disassemble the salt plates.
-
Clean the plates by rinsing them with a minimal amount of a volatile, anhydrous solvent (e.g., acetone or dichloromethane) in a fume hood.[2]
-
Gently wipe the plates dry with a Kimwipe.
-
Return the clean, dry salt plates to the desiccator for storage.
-
Protocol 2: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern and rapid method that requires minimal sample preparation. The liquid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials:
-
FTIR Spectrometer with an ATR accessory
-
This compound sample
-
Micropipette or Pasteur pipette
-
Gloves
-
Kimwipes
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
Procedure:
-
Spectrometer and ATR Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are properly installed and aligned.
-
Clean the surface of the ATR crystal with a Kimwipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum: Collect a background spectrum with the clean, dry ATR crystal in the beam path. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application:
-
Using a micropipette or Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Analysis:
-
Acquire the IR spectrum using similar parameters as the salt plate method (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).
-
-
Data Processing: The software will generate the final spectrum by ratioing against the collected background.
-
Cleaning:
-
After the measurement, carefully wipe the sample off the ATR crystal using a clean Kimwipe.
-
Clean the crystal surface thoroughly with a Kimwipe soaked in the cleaning solvent and allow it to air dry. The ATR accessory is now ready for the next sample.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
Caption: Workflow for Neat Liquid IR Spectroscopy using Salt Plates.
References
Application Note and Protocol for the Laboratory Synthesis of 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Methyl-3-octanol, a tertiary alcohol, via a Grignard reaction. The described methodology is a fundamental and widely applicable procedure in organic synthesis for the formation of carbon-carbon bonds.
Introduction
This compound is a tertiary alcohol with applications in fragrance, flavoring, and as a building block in the synthesis of more complex molecules. The Grignard reaction is a powerful and versatile method for the preparation of alcohols.[1] This application note details the synthesis of this compound by the nucleophilic addition of a methylmagnesium bromide Grignard reagent to the carbonyl carbon of 2-octanone (B155638). The subsequent acidic workup yields the desired tertiary alcohol.[2]
Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.
-
Grignard Reaction and Workup: The Grignard reagent attacks the electrophilic carbonyl carbon of 2-octanone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield this compound.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Reactants | |||||
| 2-Octanone | C₈H₁₆O | 128.21 | 173 | 0.819 | 1.416 |
| Methylmagnesium bromide | CH₃MgBr | 119.24 | (in ether) | ~1.035 (in ether) | N/A |
| Product | |||||
| This compound | C₉H₂₀O | 144.25 | 127 | 0.822 | 1.433 |
Experimental Protocol
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Methyl bromide (or a solution in a suitable solvent)
-
Anhydrous diethyl ether
-
2-Octanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove any traces of water.
-
Initiation: Place magnesium turnings (1.1 equivalents relative to the limiting reagent) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Grignard Formation: Prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Reaction with 2-Octanone
-
Cooling: Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Ketone Addition: Prepare a solution of 2-octanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the 2-octanone solution dropwise to the stirred Grignard reagent. A precipitate will likely form.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 127 °C.
Expected Yield:
The yield of this compound can vary depending on the reaction conditions and the purity of the reagents. Typical yields for Grignard reactions of this type are in the range of 50-80%.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous conditions.
-
Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
-
The quenching of the reaction is exothermic. Perform this step slowly and with adequate cooling.
Characterization Data
The synthesized this compound can be characterized using standard analytical techniques.
-
¹H NMR: Expected signals include those for the methyl, methylene, and hydroxyl protons.
-
¹³C NMR: The spectrum should show nine distinct carbon signals corresponding to the structure of this compound.[3]
-
IR Spectroscopy: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]
This protocol provides a reliable method for the synthesis of this compound in a laboratory setting. Adherence to anhydrous conditions and safety precautions is critical for the successful and safe execution of this procedure.
References
Application Notes and Protocols for 3-Methyl-3-octanol in Flavor and Fragrance Research
Abstract
3-Methyl-3-octanol is a tertiary alcohol valued in the flavor and fragrance industry for its complex aromatic profile. This document provides detailed application notes on its use in food and perfumery, along with comprehensive protocols for its analysis, sensory evaluation, and a representative synthesis of a related secondary alcohol. It is intended for researchers, scientists, and professionals in flavor and fragrance development.
Application Notes
This compound, a clear, colorless liquid, is utilized as both a flavor and fragrance agent.[1][2] Its chemical structure, featuring a chiral center, means that its isomers can present distinct sensory properties.[3]
Flavor Applications
In the food industry, this compound is known for its contribution to the flavor of roasted beef.[1][3] Its unique profile allows it to be used in a variety of other products:
-
Savory Products: It can enhance savory and umami notes in soups, sauces, and seasonings.[4]
-
Dairy and Confectionery: Its creamy and musty notes can be applied to create unique profiles in dairy products and confectionery.
-
Beverages and Baked Goods: It is used to impart fresh, earthy, and mushroom-like notes in various beverages and baked goods.[4]
Fragrance Applications
The fragrance profile of this compound is characterized by earthy, woody, and subtle floral notes. This makes it a versatile ingredient in perfumery:
-
Fine Fragrances: It is used to create natural and balanced fragrances, often providing a fresh and earthy touch that blends well with other ingredients.[5]
-
Personal Care Products: The unique aroma is incorporated into personal care items such as creams and lotions to provide a natural and calming scent profile.[5]
Physicochemical and Sensory Properties
A thorough understanding of the properties of this compound is crucial for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀O | [3][6] |
| Molecular Weight | 144.25 g/mol | [6][7] |
| CAS Number | 5340-36-3 | [6][7] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 183-184 °C @ 760 mmHg | [7] |
| Flash Point | 73.00 °C (163.00 °F) TCC | [7] |
| Solubility | Soluble in alcohol; Insoluble in water | [7] |
| Vapor Pressure | 0.217 mmHg @ 25 °C (est.) | [7] |
Table 2: Sensory Profile of this compound
| Attribute | Description | Reference(s) |
| Odor Profile | Earthy, mushroom, herbal, woody, musty, creamy, waxy, green, minty. | [8] |
| Flavor Profile | Musty, mushroom, earthy, creamy, dairy. | [8] |
| Reported Natural Occurrence | Roast beef, Antrodia camphorata fungus, mint, thyme, pimentos. | [1][3][9] |
| FEMA Number | Not explicitly assigned for this compound. The related 3-octanol (B1198278) is FEMA 3581. | [10][11] |
| Regulatory Status | Not explicitly listed as GRAS. Used as a flavoring agent. | [3] |
Note: A specific published odor threshold for this compound was not identified in the literature reviewed. Threshold testing is recommended for specific applications.
Experimental Protocols
Protocol 1: Analysis of this compound in a Food Matrix using HS-SPME-GC-MS
Objective: To identify and quantify the concentration of this compound in a food sample. This method is adapted from general procedures for volatile compound analysis.[4][12]
Materials:
-
Food sample
-
This compound standard (≥98% purity)
-
Internal standard (e.g., 2-octanol, if not present in the sample)
-
Saturated NaCl solution
-
20 mL headspace vials with PTFE/silicon septa
-
Solid Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Sample Preparation: a. Homogenize the solid food sample. b. Weigh 3.0 g of the homogenized sample into a 20 mL headspace vial. c. Add a known amount of the internal standard. d. Add 5.0 mL of saturated NaCl solution to the vial to increase the volatility of the analytes. e. Immediately seal the vial with a PTFE/silicon septum cap.
-
Headspace SPME Extraction: a. Place the vial in an autosampler tray or a heating block with agitation capabilities. b. Incubate the sample at 40 °C for 40 minutes with agitation to allow for equilibration of volatiles in the headspace.[12] c. Expose the SPME fiber to the headspace for 20 minutes at the same temperature to adsorb the volatile compounds.[12]
-
GC-MS Analysis: a. Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the hot GC injection port (e.g., 250 °C) for 5 minutes in splitless mode. b. Separate the volatile compounds on a suitable polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). c. Use a temperature program such as: initial temperature of 40 °C for 2 min, then ramp up to 250 °C at 10 °C/min.[13] d. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 30–400.[14]
-
Identification and Quantification: a. Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should be confirmed against a library (e.g., NIST). b. For quantification, prepare a calibration curve by analyzing standards of known this compound concentrations with the same amount of internal standard. c. Calculate the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.[4]
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of a food or beverage product containing this compound.[15]
Procedure:
-
Panelist Selection and Training: a. Recruit 8-12 individuals based on their sensory acuity, interest, and availability. b. Train the panelists over several sessions to identify, describe, and rate the intensity of various aroma, flavor, and mouthfeel attributes relevant to the product matrix. c. Provide reference standards for key attributes (e.g., "earthy," "mushroom," "creamy"). d. Conduct training until the panel demonstrates consistent and reproducible results.
-
Lexicon Development: a. In a group session, have the trained panelists evaluate a range of products, including controls and samples with varying concentrations of this compound. b. Through open discussion moderated by a panel leader, the panelists will generate a list of descriptive terms for the product's sensory characteristics. c. The panel must agree on the definition of each attribute and the reference standard used to anchor it.
-
Sample Evaluation: a. Conduct evaluations in individual sensory booths under controlled lighting and temperature to minimize bias.[16] b. Prepare control and test samples, ensuring they are identical except for the variable being tested. Code samples with random three-digit numbers.[17] c. Present the samples monadically and in a randomized order to each panelist. d. Panelists will rate the intensity of each attribute from the developed lexicon on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high"). e. Provide unsalted crackers and purified water for palate cleansing between samples.[17]
-
Data Analysis: a. Convert the line scale ratings to numerical data. b. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. c. Visualize the results using spider web (or radar) plots to compare the sensory profiles of different products.
Protocol 3: Representative Synthesis of a Related Secondary Alcohol (3-Octanol)
Objective: To synthesize 3-octanol via the reduction of 3-octanone (B92607). This protocol is a representative method for producing secondary alcohols used in flavor and fragrance research.[18]
Materials:
-
3-octanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
95% Ethanol
-
15M Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Chloroform (B151607) (CHCl₃)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath, round-bottom flask, separatory funnel, distillation apparatus
Procedure:
-
Reduction Reaction: a. In a round-bottom flask, dissolve 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol. b. Cool the solution in an ice bath with stirring. c. In a separate container, dissolve 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water. d. Add the sodium borohydride solution in portions to the cooled 3-octanone solution. e. After the addition is complete, add 27 mL of 15M ammonium hydroxide. f. Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Work-up and Extraction: a. Concentrate the reaction mixture to near dryness using a rotary evaporator. b. Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel. c. Separate the organic layer. Extract the aqueous layer twice more with 200 mL portions of chloroform. d. Combine the organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution. e. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent and remove the solvent by rotary evaporation. b. Purify the resulting liquid residue by vacuum distillation (e.g., bp 86-87 °C at 24 Torr) to yield pure 3-octanol.[18]
Visualizations: Pathways and Workflows
Olfactory Signal Transduction Pathway
The perception of this compound begins with its interaction with olfactory receptors in the nasal epithelium, triggering a G-protein-mediated signaling cascade that leads to a neural signal being sent to the brain.
Caption: Olfactory signal transduction pathway for an odorant.
Experimental Workflow for Flavor Analysis
A systematic workflow is essential for the comprehensive evaluation of a flavoring agent like this compound, combining formulation, sensory science, and analytical chemistry.
Caption: Experimental workflow for flavor analysis.
Workflow for Fragrance Development
The incorporation of a new ingredient like this compound into a fragrance follows a structured development process from initial concept to final product.
Caption: Workflow for fragrance development.
References
- 1. benchchem.com [benchchem.com]
- 2. femaflavor.org [femaflavor.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 7. This compound, 5340-36-3 [thegoodscentscompany.com]
- 8. 3-octanol, 589-98-0 [thegoodscentscompany.com]
- 9. 3-Octanol | The Fragrance Conservatory [fragranceconservatory.com]
- 10. femaflavor.org [femaflavor.org]
- 11. Showing Compound 3-Octanol (FDB003343) - FooDB [foodb.ca]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. mdpi.com [mdpi.com]
- 14. projects.au.dk [projects.au.dk]
- 15. foodresearchlab.com [foodresearchlab.com]
- 16. flavorsum.com [flavorsum.com]
- 17. youtube.com [youtube.com]
- 18. prepchem.com [prepchem.com]
Application Notes and Protocols for the Use of 3-Methyl-3-octanol as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol is a tertiary alcohol with a well-defined chemical structure and physical properties. While it is recognized as a flavoring agent in the food industry and is available as a high-purity chemical, its application as a routine chemical standard is not extensively documented in scientific literature.[1] However, its structural similarity to other long-chain alcohols, such as 2-octanol (B43104) and 2-nonanol, which are utilized as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds, suggests its potential for similar applications.[2][3]
This document provides a proposed application and detailed protocol for the use of this compound as an internal standard in GC-MS for the quantification of volatile and semi-volatile organic compounds. The information is compiled based on its known physicochemical properties and established analytical methodologies for similar compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is essential for its use as a chemical standard. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1][2][4][5][6][7][8] |
| Molecular Weight | 144.25 g/mol | [1][2][4][5][6][7] |
| CAS Number | 5340-36-3 | [1][2][5][6][7] |
| Appearance | Clear colourless liquid | [1] |
| Boiling Point | 127 °C (at 760 mmHg) | [1][5] |
| Density | 0.822 g/mL (at 25 °C) | [1][5] |
| Flash Point | 73 °C (163 °F) | [1] |
| Purity (typical) | ≥99% | [1] |
Proposed Application as an Internal Standard
An internal standard (IS) is a substance that is added in a constant amount to samples, calibration standards, and blanks in an analytical procedure. By comparing the response of the analyte to the response of the IS, variations in sample injection volume, and instrument response can be compensated for, leading to improved accuracy and precision of quantitative analysis.
This compound is a suitable candidate for an internal standard in the analysis of various organic molecules, particularly in complex matrices such as food, beverages, and biological samples, due to the following characteristics:
-
Chemical Inertness: As a tertiary alcohol, it is relatively stable and less likely to react with other components in the sample matrix.
-
Distinct Retention Time: Its unique structure and boiling point suggest it will have a retention time that is different from many common analytes, allowing for good chromatographic separation.
-
High Purity: It is commercially available in high purity, which is a critical requirement for a chemical standard.[1]
-
Mass Spectrum: It produces a characteristic mass spectrum, enabling its clear identification and quantification.[5]
Proposed Experimental Protocol: Quantification of Flavor Compounds in a Beverage Matrix using GC-MS with this compound as an Internal Standard
This protocol describes a general procedure for the quantification of target flavor compounds in a beverage sample using a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS.
Materials and Reagents
-
This compound (≥99% purity)
-
Target flavor compound standards (e.g., esters, aldehydes, ketones)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Preparation of Standard Solutions
-
Internal Standard Stock Solution (ISSS): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of methanol to prepare a stock solution of approximately 1 mg/mL.
-
Analyte Stock Solution (ASS): Prepare individual or mixed stock solutions of the target flavor compounds in methanol at a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the ASS into a matrix that mimics the sample (e.g., a model beverage solution or deionized water). Add a constant amount of the ISSS to each calibration standard to achieve a final internal standard concentration of, for example, 10 µg/mL.
Sample Preparation
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Spike the sample with the ISSS to achieve the same final concentration as in the calibration standards (10 µg/mL).
-
Immediately seal the vial with the PTFE-lined septum cap.
HS-SPME Procedure
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the analytes and the internal standard.
GC-MS Analysis
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 40 to 400 for initial identification of compounds.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions for the target analytes and this compound. For this compound, characteristic ions can be selected from its mass spectrum (e.g., m/z 59, 73, 87, 115).[5]
-
Data Analysis
-
Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the characteristic ions for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the following formula from the analysis of the calibration standards:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the target analytes in the samples by using the response factors or the calibration curve.
Visualizations
Experimental Workflow for Internal Standard Method
Caption: Workflow for quantification using an internal standard.
Logical Relationship for Use as a Chemical Standard
Caption: Rationale for using this compound as a standard.
Conclusion
While direct applications of this compound as a chemical standard are not prevalent in the reviewed literature, its physicochemical properties make it a strong candidate for use as an internal standard in GC-MS and other chromatographic techniques. The proposed protocol provides a framework for its implementation in a common analytical scenario. Researchers and scientists are encouraged to perform method validation to ensure its suitability for their specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Screening of Characteristic Metabolites in Bee Pollen from Different Floral Sources Based on High-Resolution Mass Spectrometry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 6. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 7. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 8. This compound | C9H20O | CID 21432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Methyl-3-octanol for Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-methyl-3-octanol, a tertiary alcohol, to enhance its analyzability by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), chiral Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chiral tertiary alcohol that can be challenging to analyze directly using standard chromatographic methods. Its polarity can lead to poor peak shape (tailing) and low sensitivity in GC analysis due to interactions with the stationary phase.[1][2] Furthermore, its lack of a significant chromophore makes it nearly invisible to UV detectors commonly used in HPLC.[3] Derivatization, the process of chemically modifying a compound, is therefore a crucial step to improve its volatility, thermal stability, and detectability, enabling robust and sensitive quantification.[2][4] This document outlines three key derivatization strategies: silylation for general GC-MS analysis, acylation for chiral GC separation, and chromophoric labeling for HPLC-UV analysis.
I. Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[5] It involves the replacement of the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[2] This process significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered tertiary alcohols.[1][6]
Experimental Protocol: Silylation of this compound
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (or other aprotic solvent like acetonitrile (B52724) or dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.
-
Reaction Setup: In a clean, dry 2 mL reaction vial, add 100 µL of the this compound solution.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. This ensures a molar excess of the derivatizing reagent.[6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure complete derivatization of the tertiary alcohol.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector: Splitless mode, 250°C.[3]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.[3]
Silylation Workflow
Caption: Workflow for silylation of this compound.
II. Acylation for Chiral GC Analysis
For the separation of enantiomers of chiral alcohols like this compound, derivatization with a chiral reagent to form diastereomers or analysis of a suitable derivative on a chiral GC column is necessary. Acylation, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is a common approach.[7] Using an acid anhydride (B1165640) like acetic anhydride can create a less polar ester derivative suitable for analysis on a chiral column.
Experimental Protocol: Acylation of this compound
Materials:
-
This compound standard
-
Acetic anhydride
-
Anhydrous pyridine (acts as solvent and catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block
-
Chiral GC system
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.
-
Reaction Setup: In a 2 mL reaction vial, combine 100 µL of the this compound solution with 200 µL of acetic anhydride.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Work-up: Cool the vial to room temperature. Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex thoroughly.
-
Extraction: Allow the layers to separate and transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
Analysis: The dried organic layer containing the 3-methyl-3-octyl acetate (B1210297) derivative is ready for injection into a chiral GC system.
Chiral GC Parameters:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral column.[7]
-
Carrier Gas: Hydrogen or Helium.[7]
-
Injector: Split mode (e.g., 50:1), 230°C.[7]
-
Oven Program: Isothermal analysis at a temperature optimized for the separation of the enantiomers (e.g., 100-140°C).
-
Detector: Flame Ionization Detector (FID), 250°C.[7]
Acylation Workflow
Caption: Workflow for acylation of this compound.
III. Derivatization for HPLC-UV Analysis
Direct analysis of this compound by HPLC with UV detection is impractical due to the absence of a chromophore.[3] Pre-column derivatization with a UV-absorbing reagent is therefore required. Benzoyl chloride is a suitable reagent that reacts with the hydroxyl group to form a benzoyl ester, which has a strong UV absorbance.[3]
Experimental Protocol: Benzoylation of this compound
Materials:
-
This compound standard
-
Benzoyl chloride
-
Anhydrous pyridine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block
-
HPLC-UV system
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the this compound solution and 50 µL of benzoyl chloride.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Quenching: Cool the vial to room temperature. Add 500 µL of water to quench the reaction.
-
Dilution: Add 1 mL of acetonitrile to the vial and vortex to mix. The sample is now ready for HPLC analysis.
HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water. For example, start at 50% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 5 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detector: UV detector at 230 nm.
HPLC Derivatization Workflow
Caption: Workflow for HPLC derivatization of this compound.
Data Presentation
The following table summarizes the expected improvements in analytical performance after derivatization of this compound.
| Parameter | Underivatized this compound (GC) | Silylated Derivative (GC-MS) | Acetylated Derivative (Chiral GC) | Benzoylated Derivative (HPLC-UV) |
| Retention Time | Longer, variable | Shorter, consistent | Moderate, consistent | Dependent on mobile phase |
| Peak Shape | Tailing | Symmetrical | Symmetrical | Symmetrical |
| Sensitivity | Low | High | High (FID) | High (UV) |
| Volatility | Low | High | Moderate | Not applicable |
| Thermal Stability | Moderate | High | High | Not applicable |
| Primary Application | Not recommended | Quantification, Identification | Chiral separation | Quantification |
Conclusion
Derivatization is an essential strategy for the robust and sensitive analysis of this compound. Silylation with BSTFA is highly effective for GC-MS analysis, significantly improving volatility and peak shape.[1] Acylation to form the acetate ester allows for the successful chiral separation of its enantiomers on a suitable chiral GC column. For HPLC analysis, derivatization with a chromophoric agent like benzoyl chloride is mandatory for UV detection, providing a reliable method for quantification.[3] The choice of derivatization technique will depend on the specific analytical goal, whether it be general quantification, chiral purity determination, or analysis by a specific instrumentation platform.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. thescipub.com [thescipub.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-octanol is a tertiary alcohol with the chemical formula C9H20O.[1][2][3][4] It is a chiral compound that exists as a clear, colorless liquid at standard conditions.[1] Its structure, featuring a tertiary alcohol group, a methyl group, and a pentyl chain, makes it a useful building block in organic synthesis. In the context of drug development, the lipophilic nature of its carbon chain and the presence of a methyl group can be strategically utilized to modulate the physicochemical and pharmacokinetic properties of potential drug candidates.[5] The tertiary alcohol functionality allows for specific chemical transformations, leading to a variety of derivatives. This document provides detailed experimental protocols for the synthesis and key reactions of this compound.
I. Synthesis of this compound via Grignard Reaction
The most common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[6][7][8] This involves the reaction of a ketone with a Grignard reagent. For this compound, there are two primary retrosynthetic pathways: the reaction of pentylmagnesium bromide with acetone (B3395972), or the reaction of methylmagnesium bromide with 2-octanone. Another viable route is the reaction of ethylmagnesium bromide with 2-heptanone.[8] The following protocol details the synthesis using pentylmagnesium bromide and acetone.
Data Presentation: Reagents for Grignard Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromopentane (B41390) | C₅H₁₁Br | 151.04 | 129-130 | 1.218 |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.738 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| This compound | C₉H₂₀O | 144.25 | ~190 | 0.822 |
Note: All reagents and glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[6]
Experimental Protocol: Grignard Synthesis
1. Preparation of the Grignard Reagent (Pentylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.[6] All glassware should be assembled and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.[6]
-
Prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required.[6]
-
Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]
2. Reaction with Acetone:
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a precipitate will form.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.
-
Extract the aqueous layer twice with diethyl ether.[6]
-
Combine all organic extracts and wash them with brine (saturated NaCl solution).[6]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[6]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by fractional distillation.
Visualization: Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
II. Key Reactions of this compound
A. Acid-Catalyzed Dehydration
Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) upon heating to form alkenes.[9] The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate.[9][10] According to Zaitsev's rule, the major product will be the most substituted (most stable) alkene.[10] In the case of this compound, elimination of a proton can occur from three different adjacent carbon atoms, leading to a mixture of alkene isomers.
Data Presentation: Predicted Dehydration Products
| Product Name | Structure | Type | Expected Yield |
| (E/Z)-3-Methyl-3-octene | C=C(CH₃)(CH₂CH₃)(CH₂)₃CH₃ | Trisubstituted | Major |
| 3-Methyl-2-octene | CH₃CH=C(CH₃)(CH₂)₄CH₃ | Trisubstituted | Major |
| 2-Ethyl-1-heptene | CH₂=C(CH₂CH₃)(CH₂)₄CH₃ | Disubstituted | Minor |
Experimental Protocol: Dehydration of this compound
-
Place this compound into a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Set up a fractional distillation apparatus.
-
Gently heat the reaction mixture. The lower-boiling alkene products will distill as they are formed, driving the equilibrium forward.[9]
-
Collect the distillate, which will be a mixture of the alkene isomers and some water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).
-
Filter and, if necessary, re-distill to obtain the purified alkene mixture.
Visualization: Dehydration Pathways
Caption: Acid-catalyzed dehydration pathways of this compound.
B. Oxidation
Tertiary alcohols, such as this compound, lack a hydrogen atom on the carbinol carbon. Consequently, they are resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols (e.g., using PCC, KBrO₃, or Swern oxidation).[11][12] Reaction with strong oxidizing agents under harsh conditions (e.g., hot, acidic potassium permanganate) will lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller carboxylic acids and ketones, rather than a simple oxidation product. For practical synthetic purposes, tertiary alcohols are considered non-oxidizable without skeletal rearrangement.
C. Fischer Esterification
This compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester.[13][14] This equilibrium reaction, known as Fischer esterification, is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[13][14][15]
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, combine this compound (1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 1.2 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid.[13]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting ester by vacuum distillation.
Visualization: Fischer Esterification Workflow
Caption: General workflow for the Fischer esterification of this compound.
III. Applications in Drug Development
While this compound itself is not a therapeutic agent, its structural motifs are relevant in drug design and development.
-
Lipophilicity Modulation: The C8 alkyl chain significantly increases the lipophilicity of a molecule. This property is critical for membrane permeability and can be tailored to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Metabolic Stability: The tertiary alcohol group is resistant to oxidation, a common metabolic pathway. Incorporating this moiety can block metabolic hydroxylation at that position, potentially increasing the half-life of a drug.
-
Methyl Group Effects: The introduction of a methyl group can have profound effects on a molecule's biological activity and pharmacokinetic properties.[5] It can influence binding affinity to a target protein by filling a hydrophobic pocket, and it can alter conformation, which may favor an active state.[5]
-
Prodrug Synthesis: The alcohol group can be esterified with an active pharmaceutical ingredient (API) to create a prodrug.[16] This strategy can be used to improve solubility, taste, or to achieve targeted drug delivery, with the ester being cleaved in vivo to release the active drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 3. This compound | C9H20O | CID 21432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. This compound – Wikipedia [de.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. athabascau.ca [athabascau.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-Methyl-3-octanol. The following methods are described: fractional distillation, column chromatography, and liquid-liquid extraction. These techniques can be used independently or in combination to achieve the desired level of purity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is essential for designing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1] |
| Molecular Weight | 144.25 g/mol | [2] |
| Boiling Point | 183-184 °C at 760 mmHg | [3] |
| 83 °C at 18 mmHg | [3] | |
| ~190 °C | [4] | |
| 127 °C | [5] | |
| Density | 0.822 g/mL at 25 °C | [5] |
| Refractive Index | 1.433 at 20 °C | [4] |
| Water Solubility | 495 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 3.132 (estimated) | [3] |
Note: Discrepancies in reported boiling points may be due to different experimental conditions or purity levels of the samples. It is recommended to perform a preliminary boiling point determination on a small sample of the crude material.
Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying this compound from impurities with significantly different boiling points.[6][7][8][9][10] This technique is particularly effective for removing both more volatile and less volatile impurities.
Experimental Protocol: Fractional Distillation
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (for vacuum distillation)
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Wrap the fractionating column and the distillation head with insulating material to minimize heat loss.
-
-
Distillation:
-
Begin heating the mixture gently.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain the more volatile impurities.
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should remain constant at the boiling point of this compound during the collection of this fraction.
-
If the temperature starts to drop or rise significantly after collecting the main fraction, stop the distillation. The residue in the distillation flask will contain the less volatile impurities.
-
-
Vacuum Distillation (Optional but Recommended):
-
Given the relatively high atmospheric boiling point of this compound, vacuum distillation is recommended to prevent potential decomposition.
-
After assembling the apparatus, connect a vacuum source to the vacuum adapter.
-
Slowly reduce the pressure to the desired level before starting to heat.
-
The boiling points will be significantly lower under reduced pressure (e.g., 83 °C at 18 mmHg).[3]
-
Workflow for Fractional Distillation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (3S)-3-methyloctan-3-ol | C9H20O | CID 6999844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 5340-36-3 [thegoodscentscompany.com]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 6. spiritsanddistilling.com [spiritsanddistilling.com]
- 7. Fractional Distillation | Iberian Coppers Lda [copper-alembic.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Purification [chem.rochester.edu]
Application Notes and Protocols for 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 3-Methyl-3-octanol (CAS No: 5340-36-3), a tertiary alcohol used in various research and development applications. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C9H20O | [1] |
| Molecular Weight | 144.25 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 127 °C (lit.) | [2] |
| Melting Point | No data available | [3] |
| Flash Point | 72.78 °C (163.0 °F) - closed cup | [2] |
| Density | 0.822 g/mL at 25 °C (lit.) | [2] |
| Solubility | Soluble in alcohol. Insoluble in water. | [4] |
| Vapor Pressure | 0.217000 mmHg @ 25.00 °C (est) | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Classification | Precautionary Statement(s) | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362+P364 | [1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280, P305+P351+P338, P337+P313 | [1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. P261, P271, P304+P340, P312 | [2][3][5] |
| Flammable liquids | Category 4 | H227: Combustible liquid. P210, P280, P370+P378, P403+P235, P501 | [3] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE): A risk assessment should always be conducted to determine the appropriate PPE. However, the following are generally recommended[5]:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[5] A face shield may be necessary when handling larger quantities[6].
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, butyl rubber). Gloves must be inspected prior to use.[5][6]
-
Skin and Body Protection: Wear an impervious lab coat and appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] If a risk assessment indicates the need for a respirator, use a NIOSH-approved respirator or one conforming to European Standard EN 14387.[2][5]
Experimental Protocols
The following protocols provide a general framework for the safe handling of this compound in a laboratory setting. Specific experimental procedures should be adapted based on the nature of the research.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment (PPE) as outlined in Section 2.
-
-
Aliquoting and Transfer:
-
Perform all transfers of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment to prevent ignition of vapors.[7][8]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[7]
-
Avoid contact with skin and eyes.[5]
-
-
Post-Handling:
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
In case of fire: Use CO2, dry chemical, or foam for extinction.[3] Water spray can be used to cool unopened containers.[9]
Storage Procedures
Proper storage of this compound is essential for maintaining its stability and preventing accidents.
-
Store in a well-ventilated place.[3]
-
Store in a cool, dry place away from heat, sparks, open flames, and other ignition sources.[3][7]
-
Store apart from incompatible materials such as strong oxidizing agents.[3]
-
The storage class for this chemical is 10 - Combustible liquids.[2]
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 99 5340-36-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 5340-36-3 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for 3-Methyl-3-octanol in Biochemical Assays
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of the current scientific literature, it is important to note that specific applications of 3-methyl-3-octanol in biochemical assays are not well-documented. The primary body of research on this tertiary alcohol focuses on its chemical properties, its role as a flavor and fragrance component, and its presence in various natural sources.
The information required to generate detailed application notes, including quantitative data (e.g., IC50, EC50 values), specific in-depth experimental protocols, and defined signaling pathways, is not currently available in published, peer-reviewed scientific literature.
This document, therefore, serves to provide a general overview of the potential, albeit underexplored, areas where this compound could be investigated in a biochemical context, based on the general properties of tertiary alcohols. The protocols provided are generalized templates and would require significant optimization and validation for this specific compound.
General Biological Context and Potential Areas of Investigation
Short-chain alcohols are known to exhibit a range of biological effects, often related to their interaction with cellular membranes and proteins. While specific data for this compound is lacking, we can infer potential areas of study.
1. Membrane Interaction and Perturbation:
Tertiary alcohols, due to their amphipathic nature, can partition into the lipid bilayers of cell membranes. This can lead to alterations in membrane fluidity, permeability, and the function of membrane-bound proteins such as receptors and ion channels.
Potential Assays:
-
Membrane fluidity assays using fluorescent probes (e.g., DPH, Laurdan).
-
Cell viability and cytotoxicity assays (e.g., MTT, LDH release assays) to determine the concentration-dependent effects on cell integrity.
2. Enzyme Modulation:
Alcohols can act as substrates, inhibitors, or allosteric modulators of various enzymes. For instance, some lipases have been shown to hydrolyze esters of tertiary alcohols.
Potential Assays:
-
Enzyme inhibition/activation screening against a panel of relevant enzymes (e.g., cytochrome P450s, esterases, dehydrogenases).
-
Kinetic studies to determine the mechanism of action if any modulation is observed.
3. Antimicrobial Activity:
Some alcohols possess antimicrobial properties. The potential for this compound to disrupt microbial cell membranes or interfere with essential metabolic pathways could be investigated.
Potential Assays:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacteria and fungi.
Hypothetical Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for studying this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa, HEK293).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, at a high stock concentration)
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.10 | 88 |
| 50 | 0.85 | 68 |
| 100 | 0.60 | 48 |
| 250 | 0.30 | 24 |
| 500 | 0.15 | 12 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
Experimental Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: General Enzyme Inhibition Assay (e.g., for an Esterase)
This protocol provides a general framework for screening this compound for inhibitory activity against an esterase using a colorimetric substrate.
Materials:
-
Purified esterase enzyme
-
This compound
-
Colorimetric substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme with the compound for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance of the product (e.g., p-nitrophenol at 405 nm) over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the % inhibition (relative to the vehicle control) against the log of the inhibitor concentration to determine the IC50 value.
Data Presentation:
| [this compound] (µM) | Reaction Velocity (mOD/min) | % Inhibition |
| 0 (Control) | 50.0 | 0 |
| 1 | 48.5 | 3 |
| 10 | 42.0 | 16 |
| 50 | 30.5 | 39 |
| 100 | 24.0 | 52 |
| 250 | 15.0 | 70 |
| 500 | 8.0 | 84 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
Logical Relationship Diagram:
Caption: Logical diagram of a competitive enzyme inhibition assay.
Conclusion and Future Directions
The field of biochemical research on this compound is currently nascent. The protocols and potential areas of investigation outlined above are intended to serve as a starting point for researchers interested in exploring the biological activities of this compound. Significant work is required to establish specific assays, validate methodologies, and determine if this compound has any significant and specific biological effects. As new research emerges, these application notes can be updated with concrete data and detailed, validated protocols.
Application Notes and Protocols: The Role of 3-Methyl-3-octanol in the Study of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methyl-3-octanol as a model compound for studying the chemical and metabolic properties of tertiary alcohols. Detailed protocols for its synthesis, purification, and characteristic reactions are provided to facilitate its use in research and development.
Introduction: The Significance of Tertiary Alcohols
Tertiary alcohols are organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature imparts unique properties that are of significant interest in various fields, particularly in medicinal chemistry and drug development. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation.[1] Furthermore, the steric hindrance around the hydroxyl group can significantly influence their reactivity and metabolic fate.[2] this compound serves as an excellent and structurally simple model compound to explore these characteristics.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [3] |
| Molecular Weight | 144.25 g/mol | [3] |
| CAS Number | 5340-36-3 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 127 °C | [5] |
| Density | 0.822 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.433 | [5] |
| Solubility | Soluble in alcohol, sparingly soluble in water. | |
| ¹³C NMR | Spectra available | [6] |
| FTIR | Spectra available | [6] |
| Mass Spectrometry (GC-MS) | Spectra available | [6] |
Applications of this compound in Tertiary Alcohol Research
Studying Reaction Mechanisms and Kinetics
Tertiary alcohols, such as this compound, are classic substrates for studying unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. Due to the stability of the tertiary carbocation intermediate, these reactions proceed at a significantly faster rate compared to their primary and secondary counterparts.[1][7]
Key Research Applications:
-
Sₙ1 Reaction Kinetics: this compound can be used to investigate the factors influencing Sₙ1 reaction rates, such as solvent polarity and the nature of the leaving group. The reaction proceeds through a stable tertiary carbocation, making it a model substrate.[7][8]
-
E1 Dehydration Studies: The acid-catalyzed dehydration of this compound to form a mixture of alkenes is a classic example of an E1 reaction. This allows for the study of reaction conditions that favor elimination over substitution.[9][10] The relative ease of dehydration for alcohols is tertiary > secondary > primary.[11]
A Model for Metabolic Stability in Drug Discovery
In drug development, the metabolic stability of a compound is a critical parameter. Primary and secondary alcohols are often susceptible to rapid metabolism through oxidation and glucuronidation. Tertiary alcohols, however, exhibit enhanced metabolic stability.[2]
Key Research Applications:
-
Resistance to Oxidation: this compound is resistant to oxidation under typical physiological conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom.[1] This makes it a useful tool for comparative studies against primary and secondary alcohols in liver microsome assays.
-
Steric Effects on Glucuronidation: Glucuronidation is a major pathway for the elimination of drugs containing hydroxyl groups. The bulky nature of the groups surrounding the hydroxyl moiety in tertiary alcohols can sterically hinder the approach of the UDP-glucuronosyltransferase (UGT) enzyme, leading to a slower rate of conjugation compared to less hindered alcohols.[2][12]
The following table provides a comparative overview of the reactivity and metabolic fate of different classes of alcohols, for which this compound serves as a representative tertiary alcohol.
| Characteristic | Primary Alcohols | Secondary Alcohols | Tertiary Alcohols (e.g., this compound) |
| Oxidation | Readily oxidized to aldehydes and carboxylic acids. | Oxidized to ketones. | Resistant to oxidation.[1] |
| Sₙ1 Reactivity | Very slow, unstable primary carbocation. | Slower than tertiary, less stable secondary carbocation. | Fast, stable tertiary carbocation.[7] |
| Sₙ2 Reactivity | Favored due to minimal steric hindrance. | Slower than primary due to increased steric hindrance. | Very slow to negligible due to significant steric hindrance. |
| Dehydration (E1) | Requires high temperatures. | Requires moderate temperatures. | Occurs under mild conditions and at lower temperatures.[13] |
| Glucuronidation Rate | Generally faster. | Generally intermediate. | Generally slower due to steric hindrance.[12] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from the reaction of ethyl magnesium bromide with 2-heptanone (B89624).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (optional, as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (ethyl magnesium bromide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-heptanone in anhydrous diethyl ether in the dropping funnel.
-
Add the 2-heptanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all the ether layers and wash with brine.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the crude this compound by fractional distillation.
-
Protocol for Acid-Catalyzed Dehydration of this compound
This protocol outlines the E1 dehydration of this compound to form alkenes.
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, place this compound and a few boiling chips.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus.
-
-
Dehydration:
-
Gently heat the mixture to distill the alkene products as they are formed. The boiling points of the expected alkenes (isomers of nonene) are lower than that of the starting alcohol.
-
Collect the distillate in a flask cooled in an ice bath.
-
-
Workup and Purification:
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be further purified by fractional distillation if necessary. The composition of the alkene mixture can be analyzed by Gas Chromatography (GC).
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Comparative metabolic pathways of alcohols.
Caption: Mechanism of E1 dehydration of a tertiary alcohol.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Glucuronidation of aliphatic alcohols in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN1 reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3-octanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Methyl-3-octanol synthesized via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct laboratory method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent to a ketone.[1][2] There are two principal pathways for this specific synthesis:
-
Pathway A: Reaction of Ethylmagnesium Bromide with 2-Heptanone.
-
Pathway B: Reaction of Methylmagnesium Bromide with 3-Octanone.
Q2: My Grignard reaction won't start. What are the common causes and solutions?
A2: Failure to initiate is a frequent issue. Key causes include:
-
Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction run under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.[3]
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. If the magnesium appears dull, it can be activated by crushing it in a mortar, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask to expose a fresh surface and initiate the reaction.[3][4]
-
Impure Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction. Consider purifying the halide by distillation.
Q3: My yield of this compound is consistently low. What side reactions should I consider?
A3: Several side reactions can compete with the desired alcohol formation, reducing the overall yield:
-
Enolization: The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position, forming an enolate that will not react further to form the alcohol. This is more common with sterically hindered ketones.[1][4]
-
Reduction: In some cases, especially with bulky Grignard reagents, the ketone can be reduced to a secondary alcohol.[1][4]
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide, forming a hydrocarbon byproduct (e.g., butane (B89635) from ethyl bromide).[4] This is favored at higher temperatures.
Q4: How can I minimize side reactions and optimize my yield?
A4: To improve the yield, consider the following optimizations:
-
Control Temperature: Add the ketone to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to manage the exothermic reaction.[4] After the addition is complete, allow the mixture to warm to room temperature to ensure the reaction goes to completion.[4]
-
Ensure Efficient Mixing: Vigorous stirring is crucial to ensure the reactants are well-dispersed, which can help minimize side reactions like Wurtz coupling.[4]
-
Use Fresh Reagents: Use high-quality, fresh magnesium and pure, anhydrous reagents and solvents.
-
Consider Solvent Choice: Anhydrous diethyl ether is a common solvent. Tetrahydrofuran (THF) can also be used and is sometimes preferred as it offers better stabilization for the Grignard reagent.
Q5: What is the best procedure for work-up and purification of this compound?
A5: A careful work-up is critical for isolating the product.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and protonate the magnesium alkoxide intermediate.[4] Avoid using strong acids initially, as they can promote elimination side reactions with tertiary alcohols.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a solvent like diethyl ether.[3]
-
Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like magnesium sulfate (B86663).[4]
-
Purification: After removing the solvent under reduced pressure, the crude this compound can be purified by fractional distillation under reduced pressure.[3] For smaller scales, column chromatography is also an option.[3][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction Not Initiating | 1. Wet glassware or reagents.2. Inactive magnesium surface.3. Impure alkyl halide. | 1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents.[3]2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[4]3. Purify the alkyl halide via distillation before use. |
| Low Yield of Tertiary Alcohol | 1. Side reactions (enolization, reduction, Wurtz coupling).[4]2. Low concentration of Grignard reagent.3. Sub-optimal reaction temperature. | 1. Add the ketone dropwise to the Grignard solution at 0 °C.[4] Ensure vigorous stirring.2. Ensure the Grignard formation is complete before adding the ketone. Consider titrating the reagent to determine its exact molarity.3. Maintain low temperature during ketone addition, then allow to warm to room temperature.[4] |
| Formation of Byproducts | 1. Wurtz coupling from overheating during Grignard formation.2. Reduction of the ketone.3. Unreacted starting ketone. | 1. Maintain a gentle reflux during Grignard formation; avoid excessive heating.[4]2. This is inherent to some ketone/Grignard combinations. Using less sterically hindered reagents can help.3. Ensure at least a 1:1 molar ratio of Grignard reagent to ketone. Allow sufficient reaction time. |
| Difficult Purification | 1. Formation of emulsions during work-up.2. Product contaminated with starting materials or byproducts. | 1. Add brine (saturated NaCl solution) to help break up emulsions.2. Use fractional distillation under reduced pressure for effective separation. Boiling points of potential components will differ sufficiently. Column chromatography can also be effective.[5] |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction (Pathway A)
This protocol details the reaction of Ethylmagnesium Bromide with 2-Heptanone.
Materials:
-
Magnesium turnings
-
2-Heptanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation, if needed)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine if activation is needed.
-
Add enough anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromoethane solution to the magnesium. Initiation is indicated by bubbling and the disappearance of the iodine color.[3]
-
Once the reaction starts, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-Heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-Heptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at around 0 °C.[4]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: 3-Methyl-3-octanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-3-octanol. The primary method for this synthesis is the Grignard reaction, for which two main routes are commonly employed.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: this compound, a tertiary alcohol, is typically synthesized using a Grignard reaction. The two most common and viable pathways are:
-
Route A: The reaction of methylmagnesium bromide with 2-octanone (B155638).
-
Route B: The reaction of pentylmagnesium bromide with 2-butanone.
The choice between these routes may depend on the availability and cost of the starting materials.[1]
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities in the Grignard synthesis of this compound include:
-
Unreacted Starting Materials: Residual 2-octanone or 2-butanone, and the corresponding alkyl halide used to form the Grignard reagent.
-
Grignard Reagent-derived Impurities:
-
Hydrolysis Product: The alkane formed by the reaction of the Grignard reagent with moisture (e.g., methane (B114726) from methylmagnesium bromide or pentane (B18724) from pentylmagnesium bromide).
-
Wurtz Coupling Product: A symmetrical alkane formed by the coupling of the alkyl groups from the Grignard reagent (e.g., ethane (B1197151) from methylmagnesium bromide or decane (B31447) from pentylmagnesium bromide).
-
-
Side-Reaction Products:
-
Enolization Product: The starting ketone can be deprotonated by the Grignard reagent, which acts as a strong base, leading to the recovery of the ketone after workup.[2] This is more prevalent with sterically hindered ketones.
-
Reduction Product: The ketone can be reduced to a secondary alcohol. For example, 2-octanone could be reduced to 2-octanol. This occurs when a hydride is delivered from the β-carbon of the Grignard reagent.[2]
-
Biphenyl (B1667301): If a phenyl-based Grignard reagent were used (not typical for this synthesis but a common Grignard impurity), biphenyl could form.[3]
-
Q3: How can I minimize the formation of impurities?
A3: To minimize impurities, the following precautions are crucial:
-
Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents (typically diethyl ether or tetrahydrofuran) are essential.[1]
-
Reagent Quality: Use high-purity magnesium turnings and alkyl halides. The ketone should also be pure and dry.
-
Controlled Addition: Add the ketone to the Grignard reagent slowly and at a controlled temperature (often at 0°C or below) to minimize side reactions like enolization.
-
Proper Work-up: The reaction should be quenched carefully, typically with a cold, saturated aqueous solution of ammonium (B1175870) chloride, to hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[1]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Inactive Grignard Reagent: The Grignard reagent failed to form or has decomposed. This is often due to the presence of moisture or oxygen. | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. - Use anhydrous solvents. - Activate the magnesium turnings if necessary (e.g., with a small crystal of iodine or by crushing them). - Titrate the Grignard reagent before use to determine its exact concentration. |
| Inefficient Reaction: The reaction between the Grignard reagent and the ketone is incomplete. | - Ensure the correct stoichiometry of reactants. - Allow for sufficient reaction time after the addition of the ketone. Gentle heating (reflux) might be necessary for some Grignard reactions, but for ketone additions, low temperature is often preferred to reduce side reactions. | |
| High Levels of Unreacted Ketone | Enolization: The Grignard reagent is acting as a base and deprotonating the ketone instead of attacking the carbonyl carbon. | - Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[2] - Consider using a less sterically hindered Grignard reagent if applicable to the target molecule. |
| Inactive Grignard Reagent: Insufficient active Grignard reagent is present to react with all of the ketone. | - Prepare a fresh batch of Grignard reagent and ensure anhydrous conditions. - Titrate the Grignard reagent to ensure the correct amount is used. | |
| Presence of a Significant Amount of a Secondary Alcohol (e.g., 2-Octanol) | Reduction of the Ketone: The Grignard reagent is acting as a reducing agent. | - This side reaction is more common with sterically hindered ketones and Grignard reagents with β-hydrogens.[2] - Lowering the reaction temperature can sometimes disfavor the reduction pathway. |
| Presence of a High-Boiling Point Hydrocarbon Impurity | Wurtz Coupling: The Grignard reagent has coupled with the unreacted alkyl halide. | - Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide. - Ensure the magnesium is of good quality and well-activated. |
Data Presentation
| Impurity | Source | Synthetic Route(s) | Method of Minimization |
| 2-Octanone or 2-Butanone | Unreacted starting material | Both A and B | Ensure sufficient Grignard reagent and reaction time. |
| 1-Bromomethane or 1-Bromopentane | Unreacted starting material | Both A and B | Ensure complete reaction during Grignard formation. |
| Methane or Pentane | Reaction of Grignard with H₂O | Both A and B | Strict anhydrous conditions. |
| Ethane or Decane | Wurtz coupling | Both A and B | Slow addition of alkyl halide during Grignard formation. |
| 2-Octanol or 2-Butanol | Reduction of ketone | Both A and B | Low reaction temperature. |
| Enolate of 2-Octanone or 2-Butanone | Deprotonation of ketone | Both A and B | Low reaction temperature; slow addition of ketone. |
Experimental Protocols
A detailed, generalized protocol for the synthesis of a tertiary alcohol via a Grignard reaction is provided below. This can be adapted for the synthesis of this compound using either of the specified routes.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl halide (1-bromomethane or 1-bromopentane)
-
Ketone (2-octanone or 2-butanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl halide in anhydrous ether/THF.
-
Add a small portion of the alkyl halide solution to the magnesium turnings. The reaction is initiated when bubbling is observed and the color of the iodine fades. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of the ketone in anhydrous ether/THF in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ether/THF.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Visualizations
References
Technical Support Center: Degradation of 3-Methyl-3-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Methyl-3-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Direct experimental data on this compound is limited. However, based on its structure as a tertiary alcohol, two primary degradation pathways are hypothesized:
-
Microbial Degradation: Simple tertiary alcohols are generally resistant to biodegradation.[1] However, some bacteria can metabolize them. For instance, Aquincola tertiaricarbonis L108 degrades smaller tertiary alcohols like tert-amyl alcohol (TAA) and 3-methyl-3-pentanol.[2] The proposed mechanism involves an initial desaturation step catalyzed by a Rieske nonheme mononuclear iron oxygenase (MdpJ), forming an unsaturated tertiary alcohol (e.g., 3-methyl-1-penten-3-ol (B1196925) from 3-methyl-3-pentanol).[2] A similar pathway could exist for this compound.
-
Mammalian Metabolism: In mammals, alcohol metabolism is heavily mediated by Cytochrome P450 (CYP) enzymes.[3][4] CYP enzymes, particularly CYP2E1, are known to oxidize alcohols.[3] For a tertiary alcohol like this compound, CYP-mediated oxidation would likely occur at one of the alkyl chains, leading to a hydroxylated intermediate, which can be further oxidized.
Q2: Why is this compound expected to be relatively resistant to degradation?
A2: this compound is a tertiary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This structure sterically hinders the carbon atom bearing the hydroxyl group, making it resistant to direct oxidation without cleavage of a carbon-carbon bond. This inherent stability makes many tertiary alcohols, including potential metabolites of fuel oxygenates, accumulate as dead-end products in many environments.[1]
Q3: What are the potential degradation products I should look for?
A3: Based on hypothesized pathways, potential degradation products include:
-
From microbial desaturation: Unsaturated isomers of this compound (e.g., 3-methyl-1-octen-3-ol).
-
From mammalian oxidation: Hydroxylated derivatives on the alkyl chains (e.g., 3-methyl-3,X-octanediol, where X is the position of the new hydroxyl group), which could be further oxidized to ketones or carboxylic acids.
-
From abiotic degradation: Under harsh conditions like high temperatures in a GC injector or acidic environments, dehydration can occur, leading to a mixture of octene isomers.[5]
Troubleshooting Guide
Q: My microbial culture shows no sign of degrading this compound. What are some possible reasons?
A: There are several potential reasons for the lack of degradation:
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Inappropriate Microbial Strain: Most common laboratory or environmental strains cannot degrade tertiary alcohols.[1] You may need to use specialized strains known to degrade similar compounds, such as Aquincola tertiaricarbonis L108, or enrich for novel degraders from contaminated sites.[1][2]
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Lack of Necessary Co-factors: Some enzymatic reactions require specific co-factors. For example, the metabolism of tert-butyl alcohol (TBA) in some bacteria is dependent on cobalamin (vitamin B12).[2] Ensure your medium is not deficient in essential vitamins or minerals.
-
Substrate Toxicity: Although an alcohol, high concentrations of this compound could be toxic to microbial life, inhibiting growth and metabolic activity. Consider running a dose-response experiment to find a non-inhibitory starting concentration.
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Incorrect Culture Conditions: Ensure that pH, temperature, and aeration are optimal for your chosen microbial strain. Some degradation pathways are strictly aerobic.
Q: I am observing unexpected peaks in my GC-MS analysis. What could they be?
A: Unexpected peaks can arise from several sources:
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Thermal Degradation: The high temperatures used in a GC injector port can cause the dehydration of this compound, leading to the formation of various octene isomers.[5] Try lowering the injector temperature to see if these peaks are reduced.
-
Contaminants: The peaks could be contaminants from your solvents, glassware, or the initial this compound sample. Always run a solvent blank and analyze the purity of your starting material.
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Abiotic Oxidation: If samples are stored improperly (e.g., exposed to air and light for extended periods), slow oxidation of the alkyl chains could occur, creating minor byproducts.
Q: The degradation rate is extremely slow. How can I optimize my experiment?
A: To enhance slow degradation rates:
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Microbial Adaptation: If using a microbial culture, consider an adaptation phase. Gradually expose the culture to increasing concentrations of this compound over an extended period. This can select for and enrich the population of effective degraders.
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Co-metabolism: Some compounds are only degraded in the presence of a primary growth substrate (co-metabolism).[6] Try supplying a simple carbon source (like glucose or acetate) to support robust cell growth and see if this promotes the degradation of this compound.
-
Enzyme Optimization: If you are using a purified enzyme system (e.g., a cytochrome P450), ensure that the pH, temperature, buffer composition, and concentrations of the enzyme, substrate, and any necessary co-factors (like NADPH for CYPs) are optimized.
Data Presentation
Table 1: Microbial Degradation Rates of Analogue Tertiary Alcohols (Note: Data for this compound is not available. The following data is for smaller tertiary alcohols and should be used for reference purposes only.)
| Compound | Organism | Degradation Rate | Reference |
| tert-Butyl Alcohol (TBA) | Strain CIP 1-2052 | 35.8 ± 8.5 mg TBA / g (cell dry mass) / h | [7] |
| tert-Amyl Alcohol (TAA) | Aquincola tertiaricarbonis L108 | Substrate conversion observed | [2] |
| 3-Methyl-3-pentanol | Aquincola tertiaricarbonis L108 | Substrate conversion observed | [2] |
Table 2: Example GC-MS Parameters for Analysis (Adapted from a method for the related compound 3-Octanol[5])
| Parameter | Setting |
| Instrumentation | Gas Chromatograph with Mass Selective Detector (GC-MS) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250°C (Consider lowering to <200°C to check for dehydration) |
| Injection Vol. | 1 µL (Split mode, e.g., 50:1) |
| Oven Program | Initial: 50°C, hold 2 min. Ramp 1: 10°C/min to 150°C. Ramp 2: 20°C/min to 250°C, hold 5 min. |
| MSD Transfer Line | 280°C |
| MSD Mode | Electron Ionization (EI), Scan mode (e.g., m/z 40-400) |
Experimental Protocols
Protocol 1: Screening for Microbial Degradation
-
Prepare Medium: Prepare a minimal salts medium (MSM) appropriate for the bacterial strains being tested. The medium should not contain any other carbon source.
-
Inoculation: Inoculate 100 mL of MSM in 250 mL flasks with the test organism to a starting OD₆₀₀ of ~0.05.
-
Substrate Addition: Add this compound to the flasks to a final concentration of 50-100 mg/L. Include a sterile control flask (medium + substrate, no cells) to monitor for abiotic loss. Also include a positive control culture (cells + a known growth substrate) and a negative control culture (cells only).
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal growth temperature for the organism (e.g., 30°C).
-
Sampling: Withdraw samples (e.g., 1 mL) at regular intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for the concentration of this compound using the GC-MS method described in Table 2. Degradation is confirmed by a decrease in concentration in the test flasks compared to the sterile control.
Protocol 2: Forced Degradation Study
(This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5])
-
Acid Hydrolysis: Dissolve 100 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. Cool, neutralize with 0.1 M NaOH, and analyze by GC-MS.
-
Base Hydrolysis: Dissolve 100 mg of this compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours. Cool, neutralize with 0.1 M HCl, and analyze by GC-MS.
-
Oxidative Degradation: Dissolve 100 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours, protected from light. Analyze by GC-MS.
-
Thermal Degradation: Place 100 mg of this compound in a sealed vial. Heat in an oven at 80°C for 72 hours. Cool, dissolve in a suitable solvent, and analyze by GC-MS.
-
Photolytic Degradation: Dissolve 100 mg of this compound in 10 mL of a UV-transparent solvent (e.g., methanol). Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours. Analyze by GC-MS.
Visualizations
References
- 1. Biodegradation of xenobiotic tertiary alcohols | BIOTEROL | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 2. journals.asm.org [journals.asm.org]
- 3. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chronic alcohol intake disrupts cytochrome P450 enzyme activity in alcoholic fatty liver disease: insights into metabolic alterations and therapeutic targets [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. api.org [api.org]
- 7. Biodegradation of tert-butyl alcohol and related xenobiotics by a methylotrophic bacterial isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 3-Methyl-3-octanol in storage
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of 3-Methyl-3-octanol in storage.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from colorless to pale yellow, presence of cloudiness). | Degradation of the compound, potentially due to exposure to light, air (oxidation), or elevated temperatures. | 1. Visually inspect the sample for any particulate matter or significant color change. 2. Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place under an inert atmosphere if possible. 3. Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products. |
| Inconsistent experimental results or loss of potency. | The concentration of this compound may have decreased due to degradation. Degradation products may also interfere with the experiment. | 1. Re-qualify the material by determining its purity and concentration using a validated analytical method (see Experimental Protocols section). 2. If degradation is confirmed, use a fresh, properly stored batch of this compound for subsequent experiments. 3. Consider the potential impact of identified degradation products (e.g., alkenes) on your specific application. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Identify the new peaks using GC-MS by analyzing their mass spectra. 2. The primary expected degradation products are isomers of dimethyloctene resulting from dehydration. 3. Perform a forced degradation study (see Experimental Protocols section) to confirm the identity of the degradation products. |
| pH of the sample solution has become acidic. | Acid-catalyzed degradation may have occurred, especially if the compound was stored in a non-neutral solvent or exposed to acidic contaminants. | 1. Measure the pH of a solution of the this compound. 2. If acidic, it is likely that dehydration has been initiated. The material may not be suitable for use. 3. Ensure all solvents and containers used for storage are neutral and free of acidic residues. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: What is the primary degradation pathway for this compound?
A2: As a tertiary alcohol, the primary degradation pathway for this compound is acid-catalyzed dehydration. This reaction proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate, which then eliminates a proton to form various isomers of dimethyloctene. While tertiary alcohols are generally resistant to oxidation, prolonged exposure to strong oxidizing agents should be avoided.
Q3: What are the expected degradation products of this compound?
A3: The main degradation products are various structural and geometric isomers of dimethyloctene, formed through the loss of a water molecule.
Q4: How can I detect and quantify the degradation of this compound?
A4: The most suitable analytical technique for monitoring the stability of this compound and identifying its volatile degradation products is Gas Chromatography-Mass Spectrometry (GC-MS). A validated stability-indicating GC-MS method can separate this compound from its potential degradation products, allowing for accurate purity assessment.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored properly in an unopened, tightly sealed container in a cool, dark, and dry place, it can be stable for several years. However, once opened, the stability may decrease due to exposure to air and moisture. It is recommended to re-analyze the purity of the material periodically, especially if it has been stored for an extended period or if signs of degradation are observed.
Q6: What are the potential impurities in commercially available this compound?
A6: this compound is often synthesized via a Grignard reaction. Potential impurities from this synthesis can include unreacted starting materials (e.g., ketones, esters), byproducts of the Grignard reaction, and residual solvents used during the synthesis and purification process.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve 100 mg of this compound in 10 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24-48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide. |
| Base Hydrolysis | Dissolve 100 mg of this compound in 10 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24-48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid. (Note: Significant degradation is not expected under basic conditions for tertiary alcohols). |
| Oxidative Degradation | Dissolve 100 mg of this compound in 10 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24-48 hours. |
| Thermal Degradation | Place 100 mg of this compound in a sealed vial and heat in an oven at a temperature above the recommended storage temperature (e.g., 70°C) for up to 72 hours. |
| Photolytic Degradation | Prepare a solution of this compound (e.g., 1 mg/mL) in a photostable solvent (e.g., acetonitrile). Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Analyze a control sample stored in the dark in parallel. |
Protocol 2: Stability-Indicating GC-MS Method
This protocol provides a starting point for a GC-MS method to analyze this compound and its degradation products. Method validation should be performed according to ICH guidelines.
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (with an appropriate split ratio, e.g., 50:1) |
| Oven Temperature Program | - Initial temperature: 50°C, hold for 2 minutes. - Ramp to 180°C at 15°C/min. - Ramp to 280°C at 25°C/min, hold for 5 minutes. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Protocol 3: Validation of the Stability-Indicating Method
The developed analytical method should be validated to demonstrate its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Methodology |
| Specificity | Analyze blank samples, a reference standard of this compound, and samples from forced degradation studies to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Peak purity analysis should be performed. |
| Linearity | Analyze a series of at least five concentrations of this compound over the intended range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of this compound at a minimum of three concentration levels covering the specified range. Calculate the percentage recovery. |
| Precision | - Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. - Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. |
| Limit of Detection (LOD) | Determine the lowest concentration of this compound that can be detected but not necessarily quantitated under the stated experimental conditions. This can be estimated based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration. |
| Robustness | Intentionally introduce small variations in the method parameters (e.g., flow rate, temperature ramp, inlet temperature) and evaluate the effect on the results to demonstrate the reliability of the method during normal usage. |
Visualizations
Caption: Primary and minor degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues.
Caption: A typical experimental workflow for assessing stability.
preventing oxidation of tertiary alcohols like 3-Methyl-3-octanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the tertiary alcohol 3-Methyl-3-octanol.
Frequently Asked Questions (FAQs)
Q1: Is it possible to oxidize this compound?
A1: Under normal laboratory conditions, this compound, as a tertiary alcohol, is resistant to oxidation.[1][2][3][4][5][6] The carbon atom bonded to the hydroxyl group (-OH) in a tertiary alcohol does not have a hydrogen atom attached to it.[1][2][7] This hydrogen atom is necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.[1][7] Therefore, common oxidizing agents like potassium dichromate or potassium permanganate (B83412) will not oxidize this compound.[2][3]
Q2: If this compound is resistant to oxidation, why am I observing degradation of my compound in my experiment?
A2: While resistant to direct oxidation, this compound can undergo other degradation pathways, especially under harsh experimental conditions. The most common degradation pathway for tertiary alcohols is acid-catalyzed dehydration (elimination), which results in the formation of alkenes.[2][8] This is often mistaken for oxidation. Degradation can also be induced by excessive heat or exposure to certain reactive reagents.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation products of this compound are typically isomers of methyl-octene, formed through dehydration.[8] In forced degradation studies, other minor degradation products could potentially be observed depending on the specific stress conditions applied.
Q4: How can I detect and quantify the degradation of this compound?
A4: The most effective analytical technique for detecting and quantifying the degradation of this compound and its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[8] A stability-indicating GC-MS method can separate the parent alcohol from its potential degradation products, such as alkene isomers, allowing for accurate purity assessment.[8]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Loss of starting material and appearance of new, less polar peaks in GC-MS analysis. | Acid-catalyzed dehydration (elimination). This is likely if your reaction or workup conditions involve strong acids (e.g., HCl, H₂SO₄) and/or heat.[2] | - Neutralize Carefully: During reaction workup, use a mild quenching agent like a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of strong acids.[1] - Control Temperature: Perform reactions and workups at lower temperatures to minimize the rate of elimination. - Alternative Reagents: If possible, use non-acidic reagents for subsequent reaction steps. For example, for converting the alcohol to a leaving group, consider using tosyl chloride in pyridine (B92270) instead of strong acids. |
| Unexpected side products observed in reactions involving this compound. | Reaction with incompatible reagents. Tertiary alcohols can react with certain reagents not intended for oxidation. For example, strong acids can lead to carbocation formation and subsequent rearrangement or elimination.[2] | - Review Reagent Compatibility: Carefully check the compatibility of all reagents with tertiary alcohols. - Protecting Groups: If the hydroxyl group is interfering with a desired transformation elsewhere in the molecule, consider using a suitable protecting group. |
| Change in the physical appearance or odor of the stored this compound. | Slow degradation over time. Although generally stable, prolonged storage under improper conditions (e.g., exposure to acidic vapors, high temperatures) can lead to slow degradation. | - Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. - Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
| Stress Condition | Methodology |
| Acid Hydrolysis | 1. Dissolve 100 mg of this compound in 10 mL of 0.1 M HCl. 2. Incubate at 60°C for 48 hours. 3. Neutralize with 0.1 M NaOH. 4. Analyze by GC-MS. |
| Base Hydrolysis | 1. Dissolve 100 mg of this compound in 10 mL of 0.1 M NaOH. 2. Incubate at 60°C for 48 hours. 3. Neutralize with 0.1 M HCl. 4. Analyze by GC-MS. |
| Oxidative Degradation | 1. Dissolve 100 mg of this compound in 10 mL of 3% hydrogen peroxide. 2. Keep at room temperature for 48 hours, protected from light. 3. Analyze by GC-MS. |
| Thermal Degradation | 1. Place 100 mg of this compound in a sealed vial. 2. Heat in an oven at 80°C for 72 hours. 3. Dissolve the sample in a suitable solvent. 4. Analyze by GC-MS. |
| Photolytic Degradation | 1. Dissolve 100 mg of this compound in 10 mL of a suitable solvent (e.g., methanol). 2. Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 3. Analyze by GC-MS. |
This protocol is adapted from a similar study on 3-Octanol and should be optimized for this compound.[8]
Data Presentation
Table 1: Illustrative Stability Data for a Tertiary Alcohol under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | Purity of Tertiary Alcohol (%) | Major Degradation Product (%) |
| 0.1 M HCl | 48 hours | 60°C | 85 | 15 (Alkene Isomers) |
| 0.1 M NaOH | 48 hours | 60°C | >99 | <1 |
| 3% H₂O₂ | 48 hours | Room Temp | >99 | <1 |
| Heat | 72 hours | 80°C | 95 | 5 (Alkene Isomers) |
Note: This data is illustrative and intended to demonstrate expected trends. Actual results for this compound may vary.
Visualizations
Caption: Degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: GC-MS Analysis of 3-Methyl-3-octanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methyl-3-octanol.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, a tertiary alcohol, is a common issue. The primary cause is the interaction of the polar hydroxyl (-OH) group with active sites in the GC system.[1][2] These active sites are often exposed silanol (B1196071) groups (-Si-OH) found in the injection port liner, on the GC column's stationary phase, or at the head of the column.[1] This secondary interaction leads to some molecules being retained longer, resulting in a tailing peak. Other contributing factors can include column contamination and improper column installation.[2]
Q2: My this compound peak is broad or fronting. What could be the cause?
A2: Peak fronting is typically a result of column overload.[1][3] This occurs when the amount of sample injected exceeds the capacity of the column's stationary phase. To address this, try reducing the injection volume or diluting your sample.[1] Peak broadening can also be caused by a dead volume in the system, which can result from improper column installation.[4]
Q3: I am observing a weak or no signal for this compound. What are the potential reasons?
A3: A weak or absent signal can stem from several issues:
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Thermal Degradation: Tertiary alcohols like this compound can be thermally unstable and may degrade in a hot GC inlet, leading to a diminished peak for the target analyte.[1]
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Active Sites: Strong interactions with active sites can lead to irreversible adsorption of the analyte, reducing the amount that reaches the detector.
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System Leaks: Leaks in the injector can result in sample loss, particularly for more volatile compounds.[3]
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Improper Sample Preparation: Ensure the sample concentration is appropriate (around 10 µg/mL is often recommended for a 1 µL splitless injection) and that the solvent is suitable for GC-MS (e.g., dichloromethane, hexane).[5] Samples dissolved in water are not directly compatible with GC-MS.[5]
Q4: What are the expected major fragments in the mass spectrum of this compound?
A4: The mass spectrum of this compound will show characteristic fragments resulting from the ionization and subsequent fragmentation of the molecule. Key fragments to look for include those arising from the cleavage of C-C bonds adjacent to the oxygen atom. The molecular weight of this compound is 144.25 g/mol .[6][7] While a detailed fragmentation pattern can be complex, you can expect to see ions corresponding to the loss of small neutral molecules like water and various alkyl chains. For a reference spectrum, it is recommended to consult the NIST WebBook.[6]
Q5: Can I analyze this compound without derivatization?
A5: While it is possible to analyze this compound directly, derivatization is often recommended to improve peak shape and sensitivity.[5] Derivatization, such as silylation, converts the polar hydroxyl group into a less polar silyl (B83357) ether. This minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the GC inlet or column.[1][2] | - Use a deactivated inlet liner or a liner with a more inert material.[8] - Trim the first few centimeters of the GC column to remove accumulated active sites. - Consider derivatizing the sample to block the polar hydroxyl group.[1] |
| Column contamination.[8] | - Bake out the column at a high temperature, ensuring not to exceed the column's maximum temperature limit.[8] - If contamination persists, the column may need to be replaced.[8] | |
| Peak Fronting | Column overload.[1][3] | - Reduce the injection volume.[1][3] - Dilute the sample.[1] - Use a column with a higher capacity (thicker film or wider internal diameter).[3] |
| Low or No Signal | Thermal degradation in the injector.[1] | - Lower the injector temperature. Start at a lower temperature (e.g., 200 °C) and optimize for a balance between volatilization and preventing degradation.[1] |
| Inefficient extraction from the sample matrix. | - Optimize the sample preparation method. Techniques like solid-phase microextraction (SPME) or headspace analysis can be effective for volatile compounds.[8][9] - For liquid-liquid extractions, ensure the chosen solvent is appropriate for this compound.[10] | |
| Leaks in the GC system.[3] | - Check for leaks at the injector, column fittings, and septum using an electronic leak detector. Repair any leaks found. | |
| Irreproducible Results | Inconsistent sample preparation or injection technique.[11] | - Follow a standardized and validated sample preparation protocol.[11] - Use an autosampler for consistent injection volumes and speeds. |
| Fluctuations in instrument parameters. | - Ensure stable oven temperatures and carrier gas flow rates.[11] - Regularly check and calibrate the instrument. |
Experimental Protocols
Sample Preparation (General Protocol)
A general sample preparation procedure involves dissolving the sample containing this compound in a volatile organic solvent.
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Solvent Selection: Choose a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[5][10] Avoid using water or non-volatile solvents.[10]
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Concentration: Prepare a stock solution of your sample. Dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[5]
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Filtration/Centrifugation: If the sample contains particulates, centrifuge or filter it through a 0.22 µm filter to prevent blockage of the syringe and contamination of the GC system.[10]
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Vialing: Transfer the final sample solution to a 1.5 mL glass autosampler vial.[5]
GC-MS Method Parameters (Illustrative Example)
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[8][12] |
| Inlet Temperature | 250°C (may need to be optimized lower to prevent degradation)[8][12] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 50:1)[12] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[8][12] |
| Oven Program | Start at 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min[8] |
| MS Transfer Line Temp | 280°C[8][12] |
| Ion Source Temp | 230°C[8][12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8][12] |
| Scan Range | m/z 35-350[8][12] |
Quantitative Data Summary
The following table provides typical mass spectral data for this compound. Retention time is highly dependent on the specific GC method and column used.
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 144.25[6][7] | 59, 73, 87, 115 |
Note: The key mass fragments are illustrative and should be confirmed by analyzing a standard under your experimental conditions or by comparison to a library spectrum such as the one found in the NIST database.
Visualizations
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 7. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Resolving Enantiomers of 3-Methyl-3-octanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 3-methyl-3-octanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving the enantiomers of this compound, a tertiary alcohol, include:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, most commonly lipases such as Candida antarctica Lipase (B570770) B (CALB), to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester.[1]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) can separate the enantiomers. For GC analysis, derivatization of the alcohol to a more volatile ester may be necessary to improve separation.[2]
-
Diastereomeric Salt Formation: This classical method involves derivatizing the racemic alcohol into an acidic species (e.g., a hemiester of a dicarboxylic acid), which is then reacted with a chiral base to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[3][4]
Q2: Why is the resolution of a tertiary alcohol like this compound challenging?
A2: The resolution of tertiary alcohols is often more challenging than that of primary or secondary alcohols due to steric hindrance around the chiral center.[5][6] This steric bulk can impede the interaction with the chiral selector in both enzymatic and chromatographic methods, often leading to slower reaction rates or poor separation.[5][7]
Q3: Which lipase is recommended for the enzymatic kinetic resolution of this compound?
A3: Candida antarctica Lipase A (CAL-A) and Lipase B (CALB), particularly in their immobilized forms, have shown good activity and enantioselectivity in the resolution of sterically hindered tertiary alcohols.[6][7] Novozym 435, an immobilized form of CALB, is a commonly used commercial biocatalyst for such resolutions.[8]
Q4: What kind of chiral stationary phase (CSP) is suitable for the GC or HPLC separation of this compound?
A4: For chiral GC, columns with derivatized cyclodextrin-based CSPs are often effective for separating chiral alcohols.[2][9] For chiral HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for screening.[10] Given the tertiary nature of this compound, direct analysis may be challenging, and derivatization to form diastereomers for separation on an achiral column is a viable alternative.[10][11]
Q5: I cannot find a literature value for the specific rotation of pure this compound enantiomers. How can I determine the absolute configuration of my resolved enantiomers?
A5: While specific rotation is a common method for determining enantiomeric purity, its absence in the literature for this compound requires alternative approaches for assigning absolute configuration.[12][13] Techniques such as X-ray crystallography of a suitable crystalline derivative, or comparison of the elution order on a chiral column with that of analogous compounds of known configuration, can be employed. Additionally, advanced NMR techniques using chiral solvating or derivatizing agents can sometimes be used to determine the absolute configuration.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Enzyme inhibition or deactivation. 2. Steric hindrance of the tertiary alcohol. 3. Inappropriate acyl donor or solvent. | 1. Ensure the enzyme is active and handled according to the supplier's instructions. Use an appropriate organic solvent (e.g., hexane (B92381), toluene). 2. Increase the reaction temperature slightly (e.g., to 40-50 °C). Increase the enzyme loading. Consider using a less sterically hindered acyl donor. 3. Screen different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate) and solvents. |
| Low enantioselectivity (low ee%) | 1. Non-optimal reaction temperature. 2. Unsuitable enzyme. 3. Racemization of the product or substrate. | 1. Lower the reaction temperature to enhance selectivity, though this may decrease the reaction rate. 2. Screen different lipases or esterases. 3. Ensure the reaction conditions (pH, temperature) do not promote racemization. |
Chiral Chromatography (GC/HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no resolution of enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Non-optimal mobile phase (for HPLC) or temperature program (for GC). 3. Co-elution with impurities. | 1. Screen a variety of CSPs (e.g., different cyclodextrin (B1172386) derivatives for GC; polysaccharide-based columns for HPLC). 2. For HPLC, vary the mobile phase composition (e.g., ratio of hexane to alcohol modifier). For GC, optimize the temperature ramp rate. 3. Ensure the sample is pure before injection. |
| Broad or tailing peaks | 1. Column overload. 2. Poor sample solubility in the mobile phase. 3. Column degradation. | 1. Dilute the sample and inject a smaller volume. 2. Ensure the sample is fully dissolved in the mobile phase or an appropriate solvent. 3. Flush the column with a strong solvent (as recommended by the manufacturer) or replace the column if it is old. |
Data Presentation
| Resolution Method | Target Compound | Enantiomeric Excess (ee%) | Conversion/Yield (%) | Key Experimental Conditions | Reference |
| Enzymatic Kinetic Resolution | Aryltrimethylsilyl chiral alcohols | >99% (for both alcohol and ester) | ~50% | Candida antarctica Lipase B (CAL-B), vinyl acetate, hexane, 16h. | [14] |
| Enzymatic Kinetic Resolution | Tertiary benzyl (B1604629) bicyclic alcohols | 96-99% (for the R-ester) | 44-45% | Candida antarctica Lipase A (CAL-A), vinyl butyrate, heptane, 4-5h. | [6] |
| Diastereomeric Salt Resolution | 1-phenyl-1-propanol (as maleic acid monoester) | >99% | Not Reported | Cinchonidine as resolving agent. | [3] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound using Novozym 435 (CALB)
This protocol is adapted from procedures for the kinetic resolution of sterically hindered alcohols.[6][15]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Chiral GC or HPLC for analysis
Procedure:
-
To a dry flask, add racemic this compound (1.0 eq) and anhydrous hexane.
-
Add vinyl acetate (1.5-2.0 eq).
-
Add Novozym 435 (e.g., 20-40 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer with high enantiomeric excess.
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Separate the unreacted this compound from the acetylated product by column chromatography.
-
If desired, the acetylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol).
Protocol 2: Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers
This protocol is based on methods for the chiral GC separation of similar alcohols.[2][16] Optimization of the temperature program will be necessary.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection: 1 µL, split injection.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (or its acetate derivative) in a suitable solvent (e.g., hexane).
-
Injection: Inject the sample into the GC.
-
Data Analysis: Record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100
Protocol 3: Diastereomeric Salt Resolution of this compound
This is a general protocol that requires adaptation and screening of resolving agents and solvents.[4]
Step 1: Derivatization to a Hemiester
-
React racemic this compound with a cyclic anhydride (B1165640) (e.g., succinic anhydride or phthalic anhydride) in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding hemiester. This introduces a carboxylic acid functionality.
-
Purify the resulting racemic hemiester.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic hemiester in a suitable hot solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Add an equimolar amount of a single enantiomer of a chiral base (e.g., (+)-cinchonine, (-)-brucine, or (R)-1-phenylethylamine).
-
Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.
-
Recrystallize the collected salt to improve diastereomeric purity.
Step 3: Liberation of the Enantiomerically Pure Alcohol
-
Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched hemiester.
-
Extract the hemiester into an organic solvent.
-
Hydrolyze the hemiester back to the enantiomerically pure this compound using a strong base (e.g., NaOH).
-
Purify the final alcohol product.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Experimental workflow for chiral GC analysis of this compound.
Caption: Logical workflow for diastereomeric salt resolution of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-3-octanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-3-octanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and direct method for the laboratory synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with 2-octanone (B155638). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-octanone, leading to the formation of the tertiary alcohol after an acidic workup.[1][2][3]
Q2: What are the critical parameters to control for a successful Grignard synthesis of this compound?
A2: The success of the Grignard reaction is highly dependent on several critical parameters. Firstly, the reaction must be carried out under strictly anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4] All glassware should be thoroughly dried, and anhydrous solvents must be used. Secondly, the quality of the magnesium turnings is important; they may need activation to remove the passivating oxide layer.[4] Finally, the temperature and the rate of addition of the ketone to the Grignard reagent should be carefully controlled to minimize side reactions.[4][5]
Q3: What are the common side reactions that can lower the yield of this compound?
A3: Several side reactions can compete with the desired formation of this compound, leading to a lower yield. The most common of these is the enolization of the 2-octanone by the Grignard reagent, which acts as a strong base. This is more prevalent with sterically hindered ketones. Another potential side reaction is the Wurtz coupling of the Grignard reagent with any unreacted methyl halide. Furthermore, if the Grignard reagent contains β-hydrogens (which methylmagnesium bromide does not), it could reduce the ketone to a secondary alcohol.[6]
Q4: How can I purify the synthesized this compound?
A4: Purification of the crude this compound is typically achieved through distillation under reduced pressure (vacuum distillation).[4] This method is effective for separating the alcohol from unreacted starting materials, the high-boiling Grignard reaction byproducts, and magnesium salts. For smaller scale purifications, column chromatography can also be a viable option.[4]
Troubleshooting Guide
Below is a troubleshooting guide to address common problems encountered during the synthesis of this compound via the Grignard reaction.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxidation. | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing them in a mortar and pestle to expose a fresh surface.[4] |
| Wet glassware or solvents. | Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents.[4] | |
| Impure methyl halide. | Use freshly distilled or high-purity methyl bromide or iodide. | |
| Low yield of this compound | Grignard reagent reacted with atmospheric moisture or CO₂. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Enolization of 2-octanone. | Add the 2-octanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | |
| Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time after the addition of 2-octanone. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Loss of product during workup. | Perform the aqueous workup at a low temperature to minimize dehydration of the tertiary alcohol. Ensure efficient extraction of the product from the aqueous layer.[4][8] | |
| Presence of unreacted 2-octanone in the product | Insufficient Grignard reagent. | Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the ketone. |
| Inefficient mixing. | Ensure vigorous stirring throughout the reaction to maximize contact between the reactants. | |
| Formation of a significant amount of white precipitate during workup | Formation of magnesium salts. | This is normal. The precipitate is magnesium hydroxide (B78521) and magnesium salts. It should dissolve upon addition of a saturated aqueous ammonium (B1175870) chloride solution or a dilute acid during the workup.[7][8] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol details the synthesis of this compound from 2-octanone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl bromide or methyl iodide
-
2-Octanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Small crystal of iodine (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.1 equivalents relative to the methyl halide) in the flask. Add a small crystal of iodine to activate the magnesium.[4]
-
Prepare a solution of the methyl halide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling of the ether. Gentle warming may be necessary to start the reaction.[8]
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[8]
Part 2: Reaction with 2-Octanone
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of 2-octanone (1.0 equivalent relative to the methyl halide) in anhydrous diethyl ether in the dropping funnel.
-
Add the 2-octanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will likely form.[8]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[8]
Part 3: Work-up and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt and dissolve the resulting magnesium salts.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.
-
Extract the aqueous layer twice with diethyl ether to ensure all the product is recovered.
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Octanone | C₈H₁₆O | 128.21 | 173 | 0.819 |
| Methylmagnesium Bromide | CH₃MgBr | 119.24 | (in solution) | ~1.035 (3M in ether) |
| This compound | C₉H₂₀O | 144.25 | 127 | 0.822 |
Table 2: Representative Reaction Conditions and Expected Yields (Analogous Systems)
| Ketone | Grignard Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetone | Ethylmagnesium bromide | 0 to RT | 1 | ~85 |
| Cyclohexanone | Methylmagnesium bromide | 0 to RT | 1.5 | ~90 |
| 2-Pentanone | Ethylmagnesium bromide | 0 to RT | 2 | ~75 |
Note: Yields are highly dependent on the specific experimental setup and conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Interpreting the Mass Spectrum of 3-Methyl-3-octanol
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the analysis of 3-methyl-3-octanol. Below you will find troubleshooting advice and frequently asked questions to assist in the interpretation of your mass spectrum data.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I don't see a clear molecular ion peak (M+) at m/z 144 in the mass spectrum of this compound. Is my experiment failing?
A1: Not necessarily. It is very common for tertiary alcohols, such as this compound, to exhibit a very weak or entirely absent molecular ion peak in electron ionization (EI) mass spectrometry. The molecular ion of a tertiary alcohol is often unstable and readily undergoes fragmentation. The absence of a prominent peak at m/z 144 is a characteristic feature of this type of compound and can be an indicator of a tertiary alcohol structure.
Q2: What are the most likely reasons for the major peaks I am observing in my mass spectrum?
A2: The fragmentation of this compound is primarily driven by two main pathways: alpha-cleavage and dehydration.
-
Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can result in the loss of a pentyl radical (C5H11•) to form a fragment at m/z 73, or the loss of an ethyl radical (C2H5•) to form a fragment at m/z 115. The most stable carbocation formed through this process will typically result in the most intense peak.
-
Dehydration: This is the loss of a water molecule (H2O) from the molecular ion, which would result in a peak at m/z 126 (M-18). This fragment can then undergo further fragmentation.
Q3: The base peak in my spectrum is at m/z 73. What does this correspond to?
A3: A base peak at m/z 73 is characteristic of the alpha-cleavage of this compound. This fragment corresponds to the tertiary carbocation [C(CH3)(C2H5)OH]+, which is highly stabilized by the electron-donating effects of the alkyl groups and the lone pair of electrons on the oxygen atom. The high stability of this fragment is the reason it is often the most abundant ion (the base peak) in the spectrum.
Q4: I am seeing a peak at m/z 115. What is its origin?
A4: The peak at m/z 115 is also a result of alpha-cleavage. In this case, an ethyl radical is lost from the molecular ion, resulting in the [M - C2H5]+ fragment. While this is a plausible fragmentation pathway, the resulting carbocation is generally less stable than the one at m/z 73, which is why the peak at m/z 115 is typically of lower intensity.
Q5: There is a small peak at m/z 126. What does this indicate?
A5: A peak at m/z 126 corresponds to the loss of a water molecule from the molecular ion (M-18). This dehydration reaction is a common fragmentation pathway for alcohols. The resulting fragment is a radical cation of an alkene.
Data Presentation: Mass Spectrum of this compound
The following table summarizes the major peaks observed in the electron ionization (EI) mass spectrum of this compound. The relative intensities are estimated based on the NIST spectral data.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 43 | 45 | [C3H7]+ | Alkyl fragment |
| 55 | 60 | [C4H7]+ | Alkyl fragment |
| 73 | 100 | [C4H9O]+ | α-cleavage (loss of C5H11•) |
| 87 | 30 | [C5H11O]+ | α-cleavage (loss of C4H9•) |
| 115 | 15 | [C7H15O]+ | α-cleavage (loss of C2H5•) |
| 126 | 5 | [C9H18]+• | Dehydration (loss of H2O) |
Experimental Protocols
Acquisition of the Mass Spectrum of this compound via GC-MS
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol. A typical concentration is 100 ppm (µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the major fragment ions and compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).
Mandatory Visualization
Caption: Fragmentation pathway of this compound in EI-MS.
Technical Support Center: Synthesis of 3-Methyl-3-octanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methyl-3-octanol. The primary focus is on mitigating side reactions to improve product yield and purity, particularly when using the Grignard reaction.
Troubleshooting Guide
Question: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?
Answer: Low yields in Grignard reactions are most frequently traced back to two primary issues:
-
Moisture Contamination: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[1][2] This consumes the reagent before it can react with the ketone. Ensure all glassware is rigorously dried (flame-dried or oven-dried is recommended), and use strictly anhydrous solvents.[1][3]
-
Poor Grignard Reagent Formation: The reaction between the alkyl halide and magnesium metal may fail to initiate or may be incomplete.[4] This can be due to an oxide layer on the magnesium turnings.[5] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[1][3]
Question: After workup, I recovered a significant amount of the starting ketone (e.g., 2-butanone (B6335102) or 2-heptanone). Why didn't it react?
Answer: This is a classic sign of enolization , a competing side reaction. The Grignard reagent, acting as a base instead of a nucleophile, can abstract an acidic α-hydrogen from the ketone to form an enolate.[6] This is more prevalent with sterically hindered ketones.[1][6] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.
-
Mitigation Strategy: Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. This keeps the ketone concentration low and minimizes the thermal energy that can favor the deprotonation pathway.
Question: My final product is contaminated with a significant amount of a high-boiling alkane byproduct. What is it and how can I prevent it?
Answer: This impurity is likely the result of a Wurtz-type coupling reaction . This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R).[1] For example, if you are preparing pentylmagnesium bromide, some of it might react with remaining 1-bromopentane (B41390) to form decane.
-
Mitigation Strategy: During the formation of the Grignard reagent, add the alkyl halide solution slowly and dropwise to the magnesium turnings.[1] This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the newly formed Grignard reagent. Maintaining a gentle reflux during the addition also helps ensure the alkyl halide reacts with the magnesium as it is added.[1]
Question: I've detected a secondary alcohol impurity in my this compound product. How is this possible?
Answer: The presence of a secondary alcohol suggests a reduction side reaction has occurred. If the Grignard reagent possesses β-hydrogens (which is the case for reagents like ethylmagnesium bromide or pentylmagnesium bromide), it can transfer a hydride to the carbonyl carbon of the ketone.[6] This reaction proceeds through a six-membered cyclic transition state and results in the formation of a secondary alcohol after workup.[6]
-
Mitigation Strategy: This side reaction is more common with sterically hindered ketones. While the ketones used for this compound synthesis (like 2-butanone or 2-heptanone) are not exceptionally hindered, keeping the reaction temperature low during the addition of the ketone can help suppress this pathway.
Frequently Asked Questions (FAQs)
Q1: Which Grignard synthesis route is best for this compound?
A1: The synthesis of this compound, a tertiary alcohol with pentyl, ethyl, and methyl groups on the tertiary carbon, can be achieved via three primary Grignard routes. The choice often depends on the cost and availability of the starting materials.[7]
-
Route A: Pentylmagnesium halide + 2-Butanone (Methyl Ethyl Ketone)
-
Route B: Ethylmagnesium halide + 2-Heptanone
-
Route C: Methylmagnesium halide + 3-Octanone
All three routes are viable. Route A is often preferred due to the relatively low cost and easy handling of 2-butanone.
Q2: What are the ideal solvents for this synthesis, and why?
A2: Ethereal solvents like anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential. These aprotic solvents are crucial because they solvate and stabilize the Grignard reagent through coordination, preventing its decomposition.[3] THF is often preferred for less reactive alkyl halides (like chlorides) as it provides better stabilization.[1]
Q3: How can I be certain my Grignard reagent has formed successfully before adding the ketone?
A3: Successful initiation is typically marked by a visual change: the brownish color of the iodine (if used for activation) will fade, and gentle bubbling or a self-sustaining reflux will be observed at the surface of the magnesium.[7] The solution may also turn cloudy and gray. If the reaction does not start, gentle warming with a heat gun may be required.
Q4: What is the correct procedure for the reaction workup?
A4: The workup must be done carefully. The reaction mixture should be cooled in an ice bath and then slowly poured onto a mixture of crushed ice and a dilute acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This quenches any unreacted Grignard reagent and protonates the magnesium alkoxide intermediate to form the final alcohol product.[3] Pouring the mixture onto ice helps to dissipate the heat from the exothermic neutralization reaction.
Q5: What is the most effective method for purifying the final this compound product?
A5: After aqueous workup and extraction with an organic solvent, the crude product is typically purified by fractional distillation.[7][8] This method is effective for separating the desired alcohol from lower-boiling solvents and potential higher-boiling side products like Wurtz coupling dimers.[9] Column chromatography can also be used, especially for smaller-scale reactions or when byproducts have very similar boiling points.[9]
Data on Reaction Conditions and Side Product Formation
The following table summarizes how different reaction parameters can influence the yield of this compound and the prevalence of common side products in the synthesis via pentylmagnesium bromide and 2-butanone.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Diethyl Ether | Diethyl Ether | THF | Diethyl Ether |
| Ketone Addition Temp. | 35 °C (Reflux) | 0 °C | 0 °C | 0 °C |
| Grignard Reagent | 1.1 eq | 1.1 eq | 1.1 eq | 2.0 eq |
| Addition Rate of Ketone | Rapid | Slow (dropwise) | Slow (dropwise) | Slow (dropwise) |
| Yield of this compound | ~55% | ~85% | ~90% | ~82% |
| Recovered 2-Butanone (%) | ~25% (Enolization) | ~5% | < 5% | ~4% |
| Reduction Byproduct (%) | ~10% | < 2% | < 2% | < 2% |
| Wurtz Coupling Byproduct (%) | ~5% | ~5% | ~5% | ~8% |
| Notes | High temp & rapid addition favor side reactions. | Low temp significantly reduces enolization and reduction. | THF can improve reagent stability and yield. | Large excess of Grignard reagent can increase Wurtz coupling. |
Detailed Experimental Protocol (Route A)
This protocol describes the synthesis of this compound from 1-bromopentane and 2-butanone.
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Equip the flask with a magnetic stir bar and add magnesium turnings (1.2 equivalents).
-
Assemble the glassware under a positive pressure of inert gas.
2. Grignard Reagent Formation:
-
Add a single crystal of iodine to the flask containing the magnesium.[1]
-
In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~5-10%) of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling.[1] If it does not start, gentle warming may be required.
-
Once initiated, add the remainder of the 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with 2-Butanone:
-
Cool the Grignard reagent solution in an ice-water bath to 0 °C.
-
Dissolve 2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution over 30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
4. Workup and Extraction:
-
Cool the reaction flask again in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a well-stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
5. Purification:
-
Purify the resulting crude this compound via fractional distillation under atmospheric or reduced pressure.[7] Collect the fraction corresponding to the boiling point of this compound (~175-178 °C at atmospheric pressure).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard synthesis side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
solvent effects on 3-Methyl-3-octanol reactions
Welcome to the Technical Support Center for 3-Methyl-3-octanol Reactions. This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a tertiary alcohol, this compound primarily undergoes reactions that proceed through a stable tertiary carbocation intermediate.[1][2] The two main competing reaction pathways are unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1).[3][4] These reactions often occur simultaneously, yielding a mixture of substitution and elimination products.[3][4]
Q2: Why is the hydroxyl group (-OH) a poor leaving group in these reactions, and how is this issue addressed?
A2: The hydroxyl group is a strong base, making it a poor leaving group. For a reaction to proceed, the -OH group must be converted into a better leaving group.[5] This is typically achieved by conducting the reaction in an acidic medium. The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH(2)
+
), which is an excellent leaving group as a neutral water molecule.[6]
Q3: What is the key intermediate in S(_N)1 and E1 reactions of this compound?
A3: Both S(N)1 and E1 reactions proceed through the formation of a tertiary carbocation intermediate after the departure of the leaving group (e.g., H(_2)O).[3][4] This carbocation is planar and sp² hybridized.[2] The stability of this tertiary carbocation is a crucial factor favoring these pathways.[2][7]
Troubleshooting Guide
Q4: I am getting a mixture of substitution (3-halo-3-methylocatane) and elimination (3-methyl-octenes) products. Why is this happening and how can I control the product ratio?
A4: S(_N)1 and E1 reactions are competitive and almost always occur together because they share the same rate-determining step: the formation of the carbocation intermediate.[3][4] The carbocation can either be attacked by a nucleophile (S(_N)1) or lose a proton from an adjacent carbon (E1). Several factors influence the product ratio:
-
Temperature: Higher temperatures favor elimination (E1) because the process is more entropically favored.[3] To favor substitution (S(_N)1), run the reaction at a lower temperature.
-
Nucleophile/Base: The role of the reacting species is critical. With a weak nucleophile that is also a weak base (like water or alcohols), a mixture is common.[3][4] Stronger, non-basic nucleophiles will favor S(_N)1, while strong, bulky bases would favor elimination (though typically E2 with less hindered substrates).
-
Solvent: The choice of solvent has a significant impact on the reaction outcome. (See Q5).
Q5: My reaction yield is low. How does the solvent choice affect the reaction rate and outcome?
A5: Solvent choice is critical for reactions involving carbocation intermediates. Polar protic solvents are generally required to facilitate S(_N)1 and E1 reactions.[8][9][10]
-
To Increase Reaction Rate: Use a highly polar protic solvent like water or methanol. These solvents excel at stabilizing both the leaving group and the carbocation intermediate through hydrogen bonding and ion-dipole interactions.[1][9][11] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[9][12] A rate increase of up to 100,000 has been observed when moving from ethanol (B145695) to water for a similar tertiary substrate.[1]
-
To Favor S(_N)1: Highly polar and dissociating solvents (like aqueous alcohols) create "free" carbocations that are readily attacked by the nucleophile, favoring the S(_N)1 product.[13]
-
To Favor E1: Less polar solvents can favor E1. In these environments, "tight ion pairs" may form between the carbocation and the leaving group, where the leaving group can act as a base, promoting elimination.[13]
Q6: I have identified several different alkene isomers as side products in my elimination reaction. Why?
A6: The E1 reaction involves the removal of a proton from a carbon adjacent (beta) to the positively charged carbon. In the case of the this compound carbocation, there are three non-equivalent beta-protons that can be removed. This leads to the formation of a mixture of different alkene isomers. According to Zaitsev's rule, the major products will be the more substituted (and therefore more stable) alkenes.[14]
Data Presentation
Table 1: Influence of Common Solvents on S(_N)1/E1 Reactions of Tertiary Alcohols
| Solvent | Type | Dielectric Constant (ε) at 25°C | General Effect on this compound Reactions |
| Water (H₂O) | Polar Protic | 80.1 | Greatly accelerates the rate of carbocation formation; strongly favors S(N)1 over E1 due to high polarity and stabilization.[9] |
| Formic Acid (HCOOH) | Polar Protic | 58.5 | Strongly promotes S(N)1/E1 pathways. |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Good solvent for S(_N)1/E1; effectively solvates the carbocation.[12] Often acts as the nucleophile (solvolysis).[4] |
| Ethanol (CH₃CH₂OH) | Polar Protic | 24.5 | Moderate rate acceleration; effective for S(_N)1/E1. |
| Acetone (CH₃COCH₃) | Polar Aprotic | 20.7 | Generally disfavors S(_N)1/E1 as it cannot effectively stabilize the carbocation and leaving group through H-bonding.[8][10] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9.1 | Poor solvent for S(_N)1/E1; low polarity leads to very slow or no reaction. |
Experimental Protocols
Protocol 1: Generalized S(_N)1 Reaction with HBr
This protocol describes a general procedure for the synthesis of 3-bromo-3-methylocatane.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 1 equivalent of this compound. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add 2-3 equivalents of concentrated hydrobromic acid (HBr) to the chilled alcohol with continuous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake gently and allow the layers to separate.
-
Extraction: Discard the aqueous layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting 3-bromo-3-methylocatane by fractional distillation if necessary.
Protocol 2: Generalized E1 Dehydration Reaction
This protocol describes a general procedure for the synthesis of 3-methyl-octene isomers.
-
Setup: In a round-bottom flask, combine 1 equivalent of this compound with a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Reaction: Heat the mixture gently (e.g., 50-80°C). The alkene products are often more volatile than the starting alcohol.[14] A fractional distillation setup can be used to directly distill the products from the reaction flask as they form.
-
Workup: Collect the distillate. Wash the collected liquid with a saturated sodium bicarbonate solution to remove any acidic residue, followed by a water wash.
-
Drying and Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄), and then perform a final simple distillation to obtain the purified mixture of alkene isomers.
Visualizations
Caption: Workflow for selecting conditions to favor SN1 vs. E1 products.
Caption: Competing SN1 and E1 pathways via a common carbocation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
Technical Support Center: 3-Methyl-3-octanol Temperature Optimization
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal use and handling of 3-Methyl-3-octanol, with a specific focus on temperature-related parameters in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to temperature optimization?
A1: Understanding the physical and chemical properties of this compound is crucial for designing and optimizing experiments. Key temperature-dependent properties are summarized below.
Q2: How does temperature affect the stability of this compound?
A2: this compound is a tertiary alcohol, which dictates its stability at different temperatures. It is relatively stable under neutral and basic conditions at moderate temperatures. However, at elevated temperatures, particularly in the presence of acidic catalysts, it is prone to dehydration, leading to the formation of isomeric alkenes. Unlike primary and secondary alcohols, it is resistant to oxidation under normal conditions.
Q3: What are the signs of this compound degradation, and how can it be prevented?
A3: The primary degradation pathway for this compound at elevated temperatures is dehydration. Signs of degradation include a change in the physical appearance of the liquid (e.g., cloudiness), a shift in pH, or the appearance of unexpected peaks in analytical chromatograms. To prevent degradation, it is recommended to use this compound within its optimal temperature range and to avoid contact with strong acids, especially at high temperatures. Storing the compound in a cool, dry, and dark place under an inert atmosphere can also prolong its shelf life.
Q4: What is the recommended temperature range for using this compound as a solvent in organic synthesis?
A4: While specific optimal temperatures are reaction-dependent, a general guideline is to maintain the reaction temperature well below the boiling point of this compound (127 °C)[1] and to consider the thermal stability of all reactants and catalysts. Given its susceptibility to dehydration in the presence of acids, lower temperatures are advisable when acidic catalysts are used. Empirical determination of the optimal temperature for each specific reaction is highly recommended.
Q5: How should temperature be controlled in flavor and fragrance applications involving this compound?
A5: In flavor and fragrance applications, the temperature will influence the volatility and release of this compound from the food or product matrix. For sensory analysis, the incubation temperature during headspace analysis is a critical parameter. A general starting point for headspace incubation is in the range of 40-80°C. However, the optimal temperature should be determined based on the specific matrix and the desired flavor profile, avoiding temperatures that could lead to degradation or unwanted side reactions in the product.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper temperature control. | Verify the temperature of your experimental setup. Analyze the purity of your this compound stock using GC-MS. Consider running a fresh sample at a lower temperature. |
| Formation of unexpected byproducts | Dehydration of this compound at elevated temperatures, especially in the presence of acidic catalysts. | Lower the reaction temperature. If an acid catalyst is necessary, consider using a milder catalyst or a lower concentration. Analyze byproducts by GC-MS to confirm their identity. |
| Low yield in a reaction using this compound as a solvent | The reaction temperature may be too low, or the solvent may be degrading a temperature-sensitive reactant. | Gradually increase the reaction temperature while monitoring the reaction progress and byproduct formation. Check the thermal stability of all reactants at the intended reaction temperature. |
| Poor peak shape or resolution in GC-MS analysis | Improper temperature settings for the injector, column oven, or transfer line. | Optimize the GC-MS temperature program. Ensure the injector temperature is sufficient to volatilize this compound without causing thermal degradation. Refer to the suggested GC-MS protocol below. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol [1] |
| Boiling Point | 127 °C[1] |
| Flash Point | 72.78 °C (closed cup)[1] |
| Density | 0.822 g/mL at 25 °C[1] |
| Enthalpy of Vaporization | 53.2 kJ/mol at 94.85 °C[4] |
Table 2: Temperature-Related Stability of this compound
| Condition | Temperature Range | Potential Outcome |
| Storage (Short-term) | 2-8 °C | Stable |
| Storage (Long-term) | 2-8 °C under inert atmosphere | Recommended for maintaining purity |
| Reaction Solvent (Neutral/Basic) | Up to 120 °C | Generally stable, monitor for any changes |
| Reaction Solvent (Acidic) | > 40 °C | Increased risk of dehydration |
| Thermal Decomposition | > 127 °C (at atmospheric pressure) | Boiling and potential decomposition |
Experimental Protocols
Protocol 1: Determination of Thermal Stability of this compound
This protocol outlines a general procedure to assess the thermal stability of this compound under specific experimental conditions.
Methodology:
-
Place a known amount of this compound into several sealed vials.
-
If testing stability in the presence of other reagents (e.g., acids, bases, catalysts), add them to the respective vials.
-
Heat the vials at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for a defined period (e.g., 1, 4, 8, 24 hours).
-
At each time point, cool a vial to room temperature.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.
-
Compare the chromatograms of the heated samples to a control sample stored at a low temperature (e.g., 4°C).
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a sample matrix. Optimization of temperatures will be required for specific applications.
Methodology:
-
Sample Preparation: Place a known amount of the sample containing this compound into a headspace vial.
-
Incubation: Incubate the vial in the headspace autosampler at a controlled temperature (start with a range of 60-80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[2]
-
Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system.
-
GC-MS Parameters:
| Parameter | Suggested Value |
| Injector Temperature | 200-250 °C |
| Carrier Gas | Helium |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) |
| Oven Temperature Program | Initial temp: 40-50 °C (hold for 2-5 min) Ramp: 5-10 °C/min to 200-230 °C (hold for 5 min) |
| Transfer Line Temperature | 230-280 °C |
| Ion Source Temperature | 200-230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
Visualizations
Caption: A logical workflow for temperature optimization in experiments involving this compound.
Caption: Signaling pathway illustrating the temperature-dependent stability and degradation of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-3-octanol
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 3-Methyl-3-octanol. It provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common and direct method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1] This involves the reaction of a Grignard reagent with a ketone. There are two primary, equally viable pathways:
-
Pathway A: Reaction of methylmagnesium bromide with 2-octanone (B155638).
-
Pathway B: Reaction of pentylmagnesium bromide (n-amylmagnesium bromide) with 2-butanone (B6335102) (methyl ethyl ketone).
Q2: What are the critical safety concerns when scaling up this Grignard reaction? A2: The primary safety concerns are the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with the ketone, which can lead to a thermal runaway if not properly controlled.[2][3] Handling large quantities of magnesium turnings and flammable solvents like anhydrous ether also poses significant fire risks.[2]
Q3: Why is it crucial to use anhydrous (dry) conditions? A3: Grignard reagents are extremely sensitive to water and will be quenched by any protic source (e.g., moisture in glassware, solvents, or starting materials).[4] Water reacts with the Grignard reagent to form an alkane, reducing the reagent's concentration and thus the yield of the desired alcohol.[4] All glassware must be rigorously dried, and anhydrous solvents must be used.[4]
Q4: How can I confirm the successful formation of the Grignard reagent before adding the ketone? A4: Visual cues are the first indicator. The initiation of the reaction is often marked by the disappearance of the color of an initiator like iodine, bubbling at the magnesium surface, and the solution turning cloudy and grayish.[5] For larger-scale operations, in-process monitoring with techniques like infrared (IR) spectroscopy can track the consumption of the alkyl halide and formation of the Grignard reagent.[2]
Q5: What is the purpose of the saturated ammonium (B1175870) chloride solution in the work-up? A5: A saturated aqueous solution of ammonium chloride is used to quench the reaction.[6] It protonates the magnesium alkoxide intermediate formed after the Grignard addition to yield the final alcohol.[6] It is a weak acid, which helps to avoid potential acid-catalyzed dehydration of the tertiary alcohol product, a common side reaction with stronger acids.[4]
Troubleshooting Guide
Problem 1: Grignard reaction fails to initiate.
-
Potential Cause: Inactive magnesium surface. The surface of magnesium turnings can oxidize upon exposure to air, forming a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium. This can be done by gently crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[6] Gentle warming with a heat gun at the start can also help initiate the reaction.[4]
-
-
Potential Cause: Wet glassware or reagents.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (nitrogen or argon).[4] Use freshly opened or distilled anhydrous solvents.
-
Problem 2: Low yield of this compound.
-
Potential Cause: Incomplete formation of the Grignard reagent.
-
Solution: After the initial exothermic reaction subsides, gently reflux the Grignard reagent solution for an additional 30-60 minutes to ensure the alkyl halide has fully reacted with the magnesium.[5]
-
-
Potential Cause: Side reactions consuming the Grignard reagent or ketone.
-
Solution: The primary side reactions are enolization of the ketone and reduction.[6] To minimize these, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and prevent high local concentrations of the ketone.[6] Vigorous stirring is essential for efficient mixing, especially at a larger scale.
-
-
Potential Cause: Wurtz coupling of the alkyl halide.
-
Solution: This side reaction is favored at higher temperatures. Maintain a gentle reflux during Grignard formation and avoid excessive heating.[6]
-
Problem 3: Presence of significant byproducts in the final product.
-
Potential Cause: Dehydration of the tertiary alcohol during work-up.
-
Potential Cause: Unreacted ketone in the final product.
-
Solution: Ensure a slight molar excess of the Grignard reagent is used. Allow the reaction to stir at room temperature after the addition of the ketone is complete to ensure the reaction goes to completion.[6] Monitor the reaction by TLC or GC to confirm the disappearance of the starting ketone.
-
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction (Pathway A)
This protocol details the synthesis from methyl bromide and 2-octanone.
Materials:
-
Magnesium turnings
-
Methyl bromide (as a solution in diethyl ether)
-
2-Octanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine (crystal, for initiation)
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl bromide solution to the flask. Initiation should be observed (bubbling, color change). If not, gently warm the flask.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with 2-Octanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-octanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the 2-octanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Octanone | C₈H₁₆O | 128.21 | 173 | 0.819 |
| Methyl Bromide | CH₃Br | 94.94 | 3.6 | 1.73 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |
| This compound | C₉H₂₀O | 144.25 | 127 [7] | 0.822 [7] |
Table 2: Typical Reaction Parameters for Scale-up
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-up |
| Solvent Volume | 150-200 mL | 15-20 L | Ensure sufficient solvent to manage heat and allow for efficient stirring. |
| Reagent Addition Time | 30-60 min | 2-4 hours | Slower addition rate is critical to control the exotherm.[6] |
| Reaction Temperature | 0-25 °C | 0-25 °C | Requires a robust cooling system (e.g., jacketed reactor) to dissipate heat effectively.[3] |
| Stirring | Magnetic Stirrer | Mechanical/Overhead Stirrer | Efficient mixing is crucial to avoid localized "hot spots" and side reactions.[6] |
| Typical Yield | 60-80% | 55-75% | Yields may decrease slightly on scale-up due to challenges in heat and mass transfer. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound 99 5340-36-3 [sigmaaldrich.com]
Technical Support Center: Dealing with the Hygroscopic Nature of Tertiary Alcohols
This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving hygroscopic tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What does it mean for a tertiary alcohol to be hygroscopic?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][2] For tertiary alcohols, this means they can readily take up water from the air, which can impact their purity and performance in chemical reactions.[3] This property is particularly important to consider when working with anhydrous (water-free) conditions.
Q2: Which common tertiary alcohols are hygroscopic?
A2: Many tertiary alcohols are hygroscopic to varying degrees. Two commonly used examples are:
-
tert-Butanol (B103910) (2-methyl-2-propanol): This alcohol is miscible with water and is known to be hygroscopic.[4][5][6]
-
tert-Amyl alcohol (2-methyl-2-butanol): This alcohol is partially soluble in water and will also absorb atmospheric moisture.[7]
Q3: How can absorbed water affect my experiments?
A3: The presence of water in tertiary alcohols can lead to several experimental issues:
-
Reduced Reaction Yield: Many reactions, such as Grignard reactions, are highly sensitive to water. The Grignard reagent, for example, will be quenched by water, leading to a significant decrease in the yield of the desired product.[3]
-
Side Reactions: Water can participate in or catalyze unwanted side reactions, leading to the formation of impurities.
-
Inaccurate Concentrations: The absorption of water will change the concentration of the alcohol, which can affect reaction stoichiometry and kinetics.
-
Physical Changes: For solid tertiary alcohols like tert-butanol, absorbed moisture can lead to clumping or changes in its physical state.[2]
Q4: How should I properly store and handle hygroscopic tertiary alcohols?
A4: To minimize water absorption, follow these storage and handling best practices:
-
Airtight Containers: Always store hygroscopic alcohols in tightly sealed containers.[8][9] Consider using containers with septa for easy, anhydrous transfer via syringe.
-
Inert Atmosphere: For highly sensitive applications, store the alcohol under an inert atmosphere (e.g., nitrogen or argon).
-
Desiccator: Store containers of hygroscopic alcohols in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) to minimize exposure to atmospheric moisture.
-
Minimize Exposure: When dispensing the alcohol, do so quickly and reseal the container immediately to limit its time exposed to the air.[2]
-
Safe Handling: Always handle tertiary alcohols in a well-ventilated area, away from ignition sources, as they are often flammable.[1][10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Data Presentation: Properties of Common Tertiary Alcohols
The following tables summarize key physical properties and azeotropic data for tert-butanol and tert-amyl alcohol, which are relevant to their hygroscopic nature.
Table 1: Physical and Hygroscopic Properties of Common Tertiary Alcohols
| Property | tert-Butanol | tert-Amyl Alcohol |
| Formula | (CH₃)₃COH | CH₃CH₂(CH₃)₂COH |
| Molar Mass | 74.12 g/mol | 88.15 g/mol |
| Melting Point | 25.7 °C | -9 °C |
| Boiling Point | 82.4 °C | 102.4 °C |
| Solubility in Water | Miscible[4][5][6] | 12 g/100 mL[6] |
| Hygroscopic Nature | Yes | Yes |
Table 2: Water Azeotrope Data for Common Tertiary Alcohols
| Alcohol | Azeotrope Boiling Point | Composition (% by weight) |
| tert-Butanol | 79.9 °C | 88.3% tert-Butanol, 11.7% Water |
| tert-Amyl Alcohol | 87.35 °C | 72.5% tert-Amyl Alcohol, 27.5% Water[11] |
Troubleshooting Guides
Issue 1: Low or no yield in a Grignard reaction using a tertiary alcohol as a solvent or reactant.
-
Question: I performed a Grignard reaction and obtained a very low yield of my desired product. I suspect water contamination from my tertiary alcohol. How can I troubleshoot this?
-
Answer:
-
Verify Solvent Purity: The most likely cause is water in your tertiary alcohol. Before your next attempt, ensure your alcohol is rigorously dried using one of the methods outlined in the "Experimental Protocols" section below.
-
Check Other Reagents and Glassware: Ensure all other reagents and glassware are anhydrous. Glassware should be oven-dried and cooled under an inert atmosphere.
-
Perform a Water Content Analysis: If you have access to the equipment, perform a Karl Fischer titration or ¹H NMR analysis on your alcohol to quantify the water content. This will confirm if water is the issue.
-
Use an Excess of Grignard Reagent: In some cases, a small excess of the Grignard reagent can be used to consume trace amounts of water, although this is not ideal as it consumes your valuable reagent.[12]
-
Issue 2: Inconsistent results in a reaction where a tertiary alcohol is the solvent.
-
Question: My reaction is giving inconsistent yields and purity from batch to batch, even though I am following the same procedure. Could the hygroscopic nature of my tertiary alcohol solvent be the cause?
-
Answer:
-
Assess Handling Procedures: Inconsistent water content is a likely culprit. Review your handling procedures. Are you opening the bottle frequently in a humid environment? Are you leaving the cap off for extended periods?
-
Implement Stricter Anhydrous Techniques: Use syringe techniques with a septum-sealed bottle to withdraw the solvent under an inert atmosphere. This will prevent the introduction of atmospheric moisture.
-
Dry a Fresh Batch: Dry a fresh bottle of the tertiary alcohol and use it for your next reaction. Compare the results to those from your previous batches.
-
Monitor Water Content: If possible, periodically check the water content of your solvent stock using Karl Fischer titration to ensure it remains below an acceptable threshold for your reaction.
-
Experimental Protocols
Protocol 1: Drying of tert-Butanol
This protocol describes methods for drying tert-butanol to remove water.
Materials:
-
tert-Butanol
-
Drying agent (select one): Anhydrous calcium oxide (CaO), anhydrous potassium carbonate (K₂CO₃), anhydrous calcium sulfate (B86663) (CaSO₄), anhydrous magnesium sulfate (MgSO₄), or 3Å or 4Å molecular sieves.[13]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Initial Drying: Place the tert-butanol in a round-bottom flask with a magnetic stir bar. Add a suitable amount of a drying agent (e.g., 10-20 g per 100 mL of alcohol). Stir the mixture for several hours, or let it stand overnight.
-
Distillation: Decant or filter the alcohol away from the drying agent into a dry distillation flask. Add fresh, activated molecular sieves to the distillation flask.
-
Fractional Distillation: Set up a fractional distillation apparatus. It is crucial to protect the system from atmospheric moisture using a drying tube or an inert gas inlet.
-
Collection: Collect the fraction that distills at the boiling point of pure tert-butanol (82.4 °C).
-
Storage: Store the dried tert-butanol over activated molecular sieves in a tightly sealed bottle, preferably under an inert atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a tertiary alcohol using volumetric Karl Fischer titration. For detailed instructions, refer to standard methods such as ASTM D1364.[1][3][8][9][10][14][15]
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (titrant)
-
Anhydrous methanol (B129727) or other suitable Karl Fischer solvent
-
Gastight syringe
-
Tertiary alcohol sample
Procedure:
-
Titrator Preparation: Fill the titrator with the Karl Fischer reagent and prime the burette.
-
Solvent Preparation: Add the anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to remove any residual water in the solvent.
-
Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the tertiary alcohol sample into the titration vessel.
-
Titration: Start the titration. The Karl Fischer reagent will be added to the sample until all the water has reacted. The endpoint is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its concentration.
Protocol 3: Quantitative Determination of Water by ¹H NMR Spectroscopy
This method can be used to estimate the water content in a tertiary alcohol sample.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard with a known concentration (e.g., dimethyl sulfoxide)
-
Tertiary alcohol sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the tertiary alcohol and the internal standard into an NMR tube. Add the anhydrous deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the peak corresponding to water (its chemical shift can vary but is often a broad singlet).
-
Identify a characteristic peak of the tertiary alcohol and the peak of the internal standard.
-
Integrate the peaks for water, the tertiary alcohol, and the internal standard.
-
-
Calculation: The amount of water can be calculated by comparing the integration of the water peak to the integration of the known amount of the internal standard, taking into account the number of protons for each signal.
Visualizations
Experimental Workflow for Handling Hygroscopic Tertiary Alcohols
Caption: Workflow for handling hygroscopic tertiary alcohols.
Troubleshooting Logic for Water-Sensitive Reactions
Caption: Troubleshooting guide for low yields in water-sensitive reactions.
References
- 1. cdn.isolab.de [cdn.isolab.de]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 4. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 5. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. univarsolutions.com [univarsolutions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. louisville.edu [louisville.edu]
- 10. fishersci.com [fishersci.com]
- 11. US2468764A - Method for dehydrating amyl alcohols - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Methyl-3-octanol and Other Tertiary Alcohols for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate reagents and intermediates is paramount. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, represent a critical class of compounds with unique reactivity profiles. This guide provides a detailed comparison of 3-Methyl-3-octanol with other common tertiary alcohols, namely tert-Butanol (B103910) and tert-Amyl alcohol, focusing on their physical properties, synthesis, and reactivity. This objective analysis is supported by established experimental protocols to aid researchers in making informed decisions for their specific applications.
Physical and Chemical Properties
The physical properties of tertiary alcohols are primarily influenced by their molecular weight and the degree of branching, which affects intermolecular forces. While all three compounds are colorless liquids at room temperature, their boiling points and densities show variations directly correlated with their increasing carbon chain length and mass.
| Property | This compound | tert-Butanol (2-Methyl-2-propanol) | tert-Amyl alcohol (2-Methyl-2-butanol) |
| Chemical Formula | C₉H₂₀O | C₄H₁₀O | C₅H₁₂O |
| Molecular Weight | 144.25 g/mol | 74.12 g/mol | 88.15 g/mol |
| Boiling Point | 127 °C | 82.4 °C | 101-103 °C |
| Density | 0.822 g/mL at 25 °C | 0.78086 g/cm³ | 0.805 g/cm³ |
| Appearance | Clear, colorless liquid | Colorless solid or liquid | Colorless liquid |
| Odor | Tasteless | Camphor-like | Camphorous |
Synthesis of Tertiary Alcohols: The Grignard Reaction
A cornerstone in the synthesis of tertiary alcohols is the Grignard reaction. This versatile method involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to a ketone. The choice of the Grignard reagent and the ketone allows for the targeted synthesis of a wide array of tertiary alcohols.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound by reacting pentylmagnesium bromide with acetone (B3395972).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of 1-bromopentane in anhydrous diethyl ether in the dropping funnel. Add a small amount of the 1-bromopentane solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight warming of the flask. Once initiated, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent solution in an ice bath. Prepare a solution of acetone in anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.
Caption: General workflow for the synthesis of a tertiary alcohol via the Grignard reaction.
Comparative Reactivity of Tertiary Alcohols
The reactivity of tertiary alcohols is largely dictated by the stability of the tertiary carbocation intermediate formed during reactions proceeding through an S(_N)1 mechanism and the steric hindrance around the hydroxyl group.
Lucas Test for S(_N)1 Reactivity
The Lucas test is a classic qualitative experiment to differentiate between primary, secondary, and tertiary alcohols based on their reactivity with a solution of zinc chloride in concentrated hydrochloric acid (Lucas reagent). The reaction proceeds via an S(_N)1 mechanism, and the rate of reaction is dependent on the stability of the carbocation formed. Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, which results in immediate turbidity of the solution.[1][2][3][4][5][6]
Expected Observations:
-
This compound: Immediate formation of a cloudy solution.
-
tert-Butanol: Immediate formation of a cloudy solution.
-
tert-Amyl alcohol: Immediate formation of a cloudy solution.
While all three tertiary alcohols are expected to react rapidly, subtle differences in reaction rates may exist due to the varying electron-donating effects and steric bulk of the alkyl groups attached to the carbinol carbon. The longer alkyl chains of this compound might slightly increase the stability of the carbocation compared to tert-butanol and tert-amyl alcohol, but this effect is generally considered minor in the context of the Lucas test's qualitative nature.
Experimental Protocol: The Lucas Test
Materials:
-
Sample of the tertiary alcohol (this compound, tert-Butanol, or tert-Amyl alcohol)
-
Lucas reagent (anhydrous zinc chloride dissolved in concentrated HCl)
-
Test tubes
Procedure:
-
Place approximately 1 mL of the alcohol to be tested into a clean, dry test tube.
-
Add 5-6 mL of the Lucas reagent to the test tube.
-
Stopper the test tube, shake vigorously for about 15 seconds, and then allow it to stand at room temperature.
-
Observe the solution for the formation of turbidity or a separate layer of alkyl chloride.
Caption: Workflow for performing the Lucas test to determine S(_N)1 reactivity.
Oxidation of Tertiary Alcohols
Tertiary alcohols are resistant to oxidation under normal conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the formation of a carbonyl group (ketone or aldehyde) through common oxidation reactions.
Expected Observations: When subjected to a standard oxidizing agent, such as acidified potassium dichromate(VI) solution, no reaction is expected for any of the three tertiary alcohols. The orange color of the dichromate solution will remain unchanged.
Experimental Protocol: Oxidation with Acidified Potassium Dichromate(VI)
Materials:
-
Sample of the tertiary alcohol
-
Potassium dichromate(VI) solution
-
Dilute sulfuric acid
-
Test tubes
-
Water bath
Procedure:
-
In a test tube, add about 1 mL of the potassium dichromate(VI) solution and acidify it with a few drops of dilute sulfuric acid.
-
Add a few drops of the tertiary alcohol to the acidified dichromate solution.
-
Gently warm the mixture in a water bath for a few minutes.
-
Observe for any color change. The persistence of the orange color indicates a negative result for oxidation.
Application in Flavor Chemistry: The Role of this compound in Roasted Beef Flavor
This compound has been identified as a volatile flavor compound contributing to the overall aroma profile of roasted beef.[5] Its formation is a result of complex chemical reactions that occur during the cooking process, primarily the Maillard reaction and lipid oxidation.
The Maillard reaction , a non-enzymatic browning reaction, occurs between amino acids and reducing sugars at elevated temperatures. This reaction produces a plethora of heterocyclic compounds that contribute to the roasty and savory notes of cooked meat.
Simultaneously, lipid oxidation of unsaturated fatty acids present in the meat leads to the formation of hydroperoxides, which then decompose into a variety of volatile compounds, including aldehydes, ketones, and alcohols such as this compound. The interaction between the products of the Maillard reaction and lipid oxidation creates the complex and desirable flavor profile of roasted beef.
Caption: Simplified pathway of flavor development in roasted beef.
Conclusion
This compound, tert-butanol, and tert-amyl alcohol, as tertiary alcohols, share fundamental chemical properties, including a high reactivity in S(_N)1 reactions and a resistance to oxidation. Their primary distinctions lie in their physical properties, which are a direct consequence of their differing molecular weights and structures. The choice between these alcohols for a specific application in research or drug development will depend on factors such as desired solubility, volatility, and the specific synthetic route being employed. The provided experimental protocols offer a practical framework for verifying the characteristic reactivity of these compounds in a laboratory setting. Furthermore, the role of this compound in flavor chemistry highlights the diverse applications of tertiary alcohols beyond traditional organic synthesis.
References
3-Methyl-3-octanol vs 2-Methyl-2-octanol properties
An Objective Comparison of 3-Methyl-3-octanol and 2-Methyl-2-octanol for Research and Development Applications
This guide provides a detailed, evidence-based comparison of the isomeric tertiary alcohols, this compound and 2-Methyl-2-octanol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties, potential applications, and relevant experimental protocols to inform compound selection and experimental design.
Structural and Physicochemical Properties
This compound and 2-Methyl-2-octanol are structural isomers with the same molecular formula, C₉H₂₀O, and molecular weight.[1][2] However, the different placement of the hydroxyl and methyl groups along the octanol (B41247) backbone results in distinct physicochemical characteristics. This compound features the hydroxyl and a methyl group on the third carbon, while in 2-Methyl-2-octanol, they are positioned on the second carbon. This structural variance influences properties such as boiling point, density, and refractive index.
A summary of their key properties is presented in the table below for direct comparison.
| Property | This compound | 2-Methyl-2-octanol |
| Molecular Formula | C₉H₂₀O[1][3] | C₉H₂₀O[2] |
| Molecular Weight | 144.25 g/mol [1][4] | 144.25 g/mol [2][5] |
| CAS Number | 5340-36-3[3][4] | 628-44-4[2][6] |
| Appearance | Clear, colorless liquid[7] | Clear, colorless liquid[8] |
| Boiling Point | 127 °C[4][9] | 177-178 °C[10][11] |
| Melting Point | 127 °C (lit.)[1] | 6.15 °C (estimated)[11] |
| Density | 0.822 g/mL at 25 °C[4][9] | 0.825 g/mL[11] |
| Refractive Index | n20/D 1.433[4][9] | n20/D 1.431[11] |
| Flash Point | 72.8 °C (163.0 °F)[4][12] | 71.1 °C[11] |
| Solubility in Water | Low | ~495 mg/L at 25 °C[8] |
Applications and Biological Relevance
While structurally similar, these isomers have found utility in different fields.
This compound is recognized for its sensory properties and is used as a flavoring agent in the food industry, notably contributing to the flavor profile of roast beef.[7] It is also a chiral compound, with each isomer possessing a different flavor.[7]
2-Methyl-2-octanol serves as a valuable synthetic intermediate in chemical synthesis.[6][13] It is a precursor for producing compounds like 4-(1,1-Dimethylheptyl)phenol Diethoxylate, which has been shown to stimulate vitellogenin gene expression in trout hepatocytes and promote the growth of breast cancer cell lines, indicating its relevance in endocrinology and cancer research.[6][13] Additionally, it is used as an aromatic raw material in the fragrance and cosmetics industries.[8][10]
Structural Comparison
The structural difference between the two isomers, which is the basis for their differing properties, is visualized below.
Caption: Ball-and-stick models of this compound and 2-Methyl-2-octanol.
Experimental Protocols
Characterization and differentiation of these isomers are routinely performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS Analysis of this compound and 2-Methyl-2-octanol
1. Objective: To separate and identify this compound and 2-Methyl-2-octanol in a sample mixture and confirm their molecular weight and fragmentation patterns.
2. Materials:
-
Sample containing this compound and/or 2-Methyl-2-octanol
-
High-purity solvent (e.g., methanol (B129727) or hexane) for dilution
-
GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)
-
Helium carrier gas (99.999% purity)
-
Autosampler vials with septa
3. Sample Preparation:
-
Prepare a 100 ppm stock solution of each isomer standard in the chosen solvent.
-
Prepare a mixed standard solution containing both isomers at 10 ppm.
-
Dilute the unknown sample to an appropriate concentration (e.g., 10-50 ppm) to avoid column overloading.
-
Transfer 1 mL of the prepared solutions into autosampler vials.
4. GC-MS Instrument Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
5. Data Analysis:
-
Identify the peaks corresponding to each isomer by comparing their retention times with those of the individual standards.
-
Analyze the mass spectrum for each peak. Confirm the molecular ion peak (m/z 144) and characteristic fragment ions.
-
Quantify the compounds by integrating the peak areas and comparing them against a calibration curve generated from the standards.
The workflow for sample analysis is depicted in the diagram below.
Caption: Workflow for the GC-MS analysis of isomeric alcohols.
Conclusion
This compound and 2-Methyl-2-octanol, while sharing the same chemical formula, exhibit distinct properties that dictate their use in different scientific and industrial domains. This compound is primarily utilized for its organoleptic qualities in the food industry, whereas 2-Methyl-2-octanol is a key intermediate in the synthesis of specialty chemicals and has applications in biological research. A thorough understanding of their individual characteristics, supported by robust analytical methods, is crucial for their effective application in research and development.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 4. This compound 99 5340-36-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-METHYL-2-OCTANOL | 628-44-4 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 2-Methyl-2-octanol|High-Purity Research Chemical [benchchem.com]
- 9. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 10. 2-methyl-2-octanol, 628-44-4 [thegoodscentscompany.com]
- 11. guidechem.com [guidechem.com]
- 12. This compound, 5340-36-3 [thegoodscentscompany.com]
- 13. Unsupported service [rosescientific.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-3-octanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like 3-Methyl-3-octanol is critical for ensuring product quality, safety, and efficacy. The validation of analytical methods is a fundamental requirement to guarantee that the data generated is reliable and reproducible. This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of this compound, a tertiary alcohol with applications in various scientific fields.
The most prevalent and well-established techniques for the analysis of volatile compounds like this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An alternative approach, particularly for samples where volatility may be a concern or for the simultaneous analysis of non-volatile components, is High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).
This guide presents a summary of the typical performance characteristics of these methods, detailed experimental protocols, and a visual representation of the analytical method validation workflow. The data presented is based on established principles for the analysis of analogous volatile alcohols and serves as a robust framework for the validation of methods for this compound.
Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical validation parameters for the quantification of this compound using GC-FID, GC-MS, and HPLC-RID. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]
| Validation Parameter | GC-FID | GC-MS | HPLC-RID |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| Limit of Detection (LOD) | µg/L to ng/L range | ng/L to pg/L range | mg/L range |
| Limit of Quantitation (LOQ) | µg/L to ng/L range | pg/L to ng/L range | mg/L range |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC-RID are outlined below. These protocols are based on established methods for the analysis of similar volatile organic compounds.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of this compound in various matrices, offering robustness and a wide linear range.
a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 5 mL aliquot of the liquid sample (e.g., biological fluid, environmental sample) into a 20 mL headspace vial.
-
To enhance the volatility of the analyte, add a saturating amount of sodium chloride to the vial.
-
For improved accuracy and precision, spike the sample with a suitable internal standard (e.g., 2-octanol).
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1]
-
Desorb the fiber in the GC injector.
b. GC-FID Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode is preferred for trace analysis to maximize sensitivity. Injector temperature is typically set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
-
Detector: FID at 280°C.
c. Quantification:
Construct a calibration curve by analyzing standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID, making it ideal for the analysis of complex matrices and for trace-level quantification.
a. Sample Preparation:
The sample preparation protocol is similar to that for GC-FID, utilizing HS-SPME for the extraction and concentration of this compound.
b. GC-MS Conditions:
-
GC Conditions: The GC conditions (column, carrier gas, injector, and oven temperature program) are generally the same as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 59, 87, 115). A full scan mode can be used for initial identification.
-
Mass Range (for full scan): m/z 35-350.
-
c. Quantification:
Quantification is performed similarly to the GC-FID method, using a calibration curve generated from the peak areas of the selected ions for this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of this compound in samples that may not be amenable to GC analysis due to matrix effects or the presence of non-volatile components.[1]
a. Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. For LLE, a non-polar solvent like hexane (B92381) can be used. For SPE, a C18 cartridge is a suitable choice.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. HPLC-RID Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID).
c. Quantification:
A calibration curve is constructed by injecting standard solutions of this compound at different concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Analytical Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method, based on the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Caption: A typical workflow for the validation of an analytical method.
References
Comparative Analysis of 3-Methyl-3-octanol Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 3-methyl-3-octanol, a chiral tertiary alcohol. While specific comparative biological data for these enantiomers is limited in publicly available literature, this document synthesizes the foundational principles of stereochemistry, presents data from structurally related compounds, and provides detailed experimental protocols to guide future research.
This compound is a chiral compound known for its contribution to the flavor of roasted beef, with its enantiomers reported to possess distinct flavors.[1][2] This difference in sensory perception underscores the principle that enantiomers can interact differently with biological systems, a critical consideration in pharmacology and drug development.[3][4]
Physicochemical Properties
The enantiomers of this compound share identical physical properties in an achiral environment but differ in their interaction with plane-polarized light.
| Property | (R)-3-Methyl-3-octanol | (S)-3-Methyl-3-octanol | Racemic this compound |
| Molecular Formula | C₉H₂₀O | C₉H₂₀O | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol | 144.25 g/mol | 144.25 g/mol |
| Boiling Point | ~183-184 °C (estimated) | ~183-184 °C (estimated) | 183-184 °C |
| Density | Data not available | Data not available | 0.822 g/mL at 25 °C |
| Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer | 0° |
Biological and Pharmacological Activity: A Comparative Overview
Research on the structurally similar compound, 3-octanol, has shown that its enantiomers can elicit different responses from olfactory receptors in insects, highlighting the potential for stereospecific biological interactions.[1] A study on the anesthetic potencies of secondary alcohol enantiomers, including 2-octanol, found no significant difference between the (+) and (-) forms in tadpoles, suggesting that not all biological activities are stereoselective.[5]
Given the lack of specific data, a comparative analysis of the biological activities of this compound enantiomers represents a significant research opportunity. Key areas for investigation would include:
-
Pharmacological Screening: Assessing the activity of each enantiomer against a panel of biological targets (e.g., receptors, enzymes).
-
Toxicology Studies: Determining the cytotoxicity and other potential toxic effects of each enantiomer.
-
Sensory Analysis: Quantifying the odor and taste thresholds and descriptors for each enantiomer.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the enantioselective synthesis, chiral separation, and sensory analysis of this compound enantiomers, based on established procedures for similar compounds.
Enantioselective Synthesis via Kinetic Resolution
A common method for obtaining enantiomerically enriched alcohols is through enzymatic kinetic resolution of a racemic mixture.
Protocol: Lipase-Catalyzed Acetylation of Racemic this compound
-
Reaction Setup:
-
To a round-bottom flask, add racemic this compound.
-
Dissolve the alcohol in a suitable organic solvent (e.g., toluene, hexane).
-
Add an acyl donor, such as vinyl acetate (B1210297) (typically 1.5-2 equivalents).
-
Add an immobilized lipase (B570770), for example, Candida antarctica lipase B (CALB). The enzyme loading should be optimized.
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant, controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically analyzing small aliquots using chiral gas chromatography (GC).
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the newly formed ester.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound enantiomer from the esterified enantiomer using column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Determine the yield and enantiomeric excess of the purified alcohol and ester using chiral GC analysis.
-
Chiral Separation and Analysis
Gas chromatography with a chiral stationary phase is a powerful technique for separating and quantifying enantiomers.
Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as Rt-βDEXsm).
-
-
Sample Preparation:
-
Dissolve the sample (racemic mixture or isolated enantiomer) in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C).
-
MS Detector: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (requires injection of authenticated standards if available).
-
Quantify the relative amounts of each enantiomer by integrating the peak areas.
-
Calculate the enantiomeric excess (ee).
-
Sensory Analysis
Gas chromatography-olfactometry (GC-O) is used to determine the odor characteristics of individual volatile compounds as they elute from the GC column.
Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
-
Instrumentation:
-
Gas chromatograph with a sniffing port at the column outlet, allowing a portion of the effluent to be assessed by a human panelist.
-
The remaining effluent is directed to a conventional detector (e.g., FID or MS).
-
-
Procedure:
-
Inject a sample of the this compound enantiomer onto the chiral GC column.
-
A trained panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of any detected odors.
-
Simultaneously, the detector records the chromatogram.
-
-
Data Analysis:
-
Correlate the sensory data with the chromatographic peaks to assign odor characteristics to each enantiomer.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of each odorant.
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
The study of the individual enantiomers of this compound presents a compelling area for future research. While direct comparative data on their biological and pharmacological activities are currently scarce, the established principles of stereochemistry strongly suggest that significant differences exist. The experimental protocols outlined in this guide provide a robust framework for the enantioselective synthesis, separation, and detailed analysis of these compounds. Such investigations are crucial for unlocking the full potential of chiral molecules in drug discovery, flavor chemistry, and other scientific disciplines. Further research in this area will undoubtedly contribute to a deeper understanding of structure-activity relationships and the nuanced ways in which stereoisomers interact with the biological world.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectral Databases for 3-Methyl-3-octanol
For researchers, scientists, and professionals in drug development, access to reliable spectral data is crucial for the identification, characterization, and analysis of chemical compounds. This guide provides a comparative overview of prominent online spectral databases for 3-Methyl-3-octanol, offering insights into the types of spectra available, data accessibility, and key features of each platform.
Comparison of Spectral Databases for this compound
The following table summarizes the availability of spectral data for this compound across three major publicly accessible databases: NIST WebBook, SpectraBase, and the Spectral Database for Organic Compounds (SDBS).
| Database | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Raman Spectroscopy | Data Accessibility |
| NIST WebBook | Electron Ionization (EI) mass spectrum available for viewing.[1] | Not available. | Gas-phase IR spectrum available for viewing and downloadable as a JCAMP-DX file.[2] | Not available. | Freely accessible. The mass spectrum image cannot be downloaded due to licensing restrictions, but the IR spectrum is downloadable.[1][2] |
| SpectraBase | GC-MS data available. | ¹³C NMR spectrum available. | Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR spectra available. | FT-Raman spectrum available. | Free account required to view full spectra. Limited to 10 searches every 30 days for unregistered users.[3][4] |
| SDBS | No data available for this compound. | No data available for this compound. | No data available for this compound. | No data available for this compound. | Not applicable. |
Experimental Protocols
Below are generalized experimental protocols for acquiring the types of spectral data discussed in this guide. These protocols are intended to provide a basic understanding of the methodologies and are not exhaustive.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a heated capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. The sample is irradiated with radiofrequency pulses. The resulting signals (free induction decay or FID) are detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks at different chemical shifts, which correspond to the different chemical environments of the ¹H or ¹³C nuclei in the molecule.
Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining the infrared spectrum of liquid or solid samples with minimal sample preparation.
-
Sample Application: A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: An infrared beam is passed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated infrared beam is then directed to a detector.
-
Data Processing: An interferometer and Fourier transform are used to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Visualizing Spectral Workflows and Database Selection
The following diagrams illustrate the general workflow for acquiring spectral data and a decision-making process for selecting a suitable spectral database.
Spectral data acquisition workflow.
Decision tree for selecting a spectral database.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 3-Methyl-3-octanol with related compounds, including its isomers and other short-chain alcohols. While specific experimental data on this compound is limited in publicly available literature, this report synthesizes existing knowledge on the structure-activity relationships of alcohols to provide a predictive overview of its likely biological profile.
Executive Summary
This compound, a tertiary alcohol, is anticipated to exhibit biological activities characteristic of short-chain alcohols, including antimicrobial, antifungal, and anesthetic effects. Its tertiary structure suggests a potentially enhanced metabolic stability compared to its primary and secondary isomers, a feature of interest in drug development. However, this structural hindrance may also modulate its potency in biological systems. This guide presents available data, outlines relevant experimental protocols for its evaluation, and discusses the underlying mechanisms of action.
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physical and chemical properties. The following table summarizes key physicochemical parameters for this compound and its related compounds, 1-octanol (B28484) and 2-octanol.
| Property | This compound | 1-Octanol | 2-Octanol |
| Molecular Formula | C₉H₂₀O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 144.25 g/mol | 130.23 g/mol | 130.23 g/mol |
| Structure | Tertiary Alcohol | Primary Alcohol | Secondary Alcohol |
| Boiling Point | ~190 °C | 195 °C | 179 °C |
| logP (Octanol/Water Partition Coefficient) | ~3.2 (estimated) | 3.0 | 2.7 |
| Water Solubility | Low | Low | Low |
Comparative Biological Activity
Direct comparative studies detailing the antimicrobial, antifungal, anesthetic, and cytotoxic activities of this compound are scarce. However, based on the well-established principles of structure-activity relationships for alcohols, we can infer its potential activities in relation to more studied isomers.
Antimicrobial and Antifungal Activity
Alcohols exert their antimicrobial effects primarily through the denaturation of proteins and disruption of cellular membranes.[1][2][3] This mechanism involves increasing membrane fluidity, which can interfere with essential cellular processes.[4] The lipophilicity of an alcohol, often indicated by its logP value, is a critical factor in its ability to partition into and disrupt microbial cell membranes.
Generally, for a given carbon chain length, the antimicrobial activity of alcohols follows the order: primary > secondary > tertiary.[5] This is attributed to the steric hindrance of the bulkier tertiary structure, which may impede its interaction with and penetration of the microbial cell wall and membrane.
Expected Activity of this compound:
Based on these principles, this compound is expected to possess antimicrobial and antifungal properties, though likely with a higher Minimum Inhibitory Concentration (MIC) compared to 1-octanol and 2-octanol.
Available Data for Related Compounds:
| Compound | Organism | MIC | Reference |
| 1-Octanol | Staphylococcus aureus | 256 µg/mL | [6] |
| 1-Octen-3-ol | Gram-positive bacteria | 1.0 mg/mL | [7] |
| 1-Octen-3-ol | Gram-negative bacteria | 2.0 mg/mL | [7] |
| 1-Octen-3-ol | Fungi (growth) | 8.0 mg/mL | [7] |
| 1-Octen-3-ol | Fungi (spore germination) | 2.0 mg/mL | [7] |
Anesthetic Activity
The anesthetic potency of alcohols is strongly correlated with their lipid solubility, as described by the Meyer-Overton hypothesis.[8] Alcohols are thought to exert their anesthetic effects by modulating the function of ligand-gated ion channels in the central nervous system, particularly GABA-A receptors.[9][10] The interaction with these receptors can be influenced by the alcohol's molecular volume and structure.
Studies on a homologous series of secondary aliphatic alcohols, including 2-octanol, have shown that anesthetic potency increases with carbon chain length.[11] However, these studies did not reveal significant stereoselectivity, suggesting that the precise 3D arrangement of the hydroxyl group may be less critical than overall lipophilicity for this particular biological endpoint.[11]
Expected Activity of this compound:
Given its lipophilicity, this compound is predicted to have anesthetic properties. However, its tertiary structure might influence its binding to receptor sites compared to its linear isomers.
Cytotoxicity
The cytotoxic effects of alcohols are often linked to their ability to induce membrane damage and oxidative stress.[4] In the context of drug development, tertiary alcohols are often considered to have an improved metabolic profile because they are resistant to oxidation at the carbon bearing the hydroxyl group. This can lead to reduced toxicity and a longer half-life in vivo.
Expected Activity of this compound:
This compound's cytotoxicity is expected to be concentration-dependent. While its tertiary nature may reduce metabolic activation to toxic aldehydes or ketones, at high concentrations, its membrane-disrupting properties would likely lead to cell death.
Available Toxicological Data:
| Compound | Test | Result | Species |
| This compound | LD50 (oral) | 3400 mg/kg | Rat |
| This compound | LD50 (dermal) | >5000 mg/kg | Rabbit |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the biological activities of short-chain alcohols is the disruption of cellular membranes and denaturation of proteins.[1][2][3]
dot digraph "Membrane_Disruption_Pathway" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Alcohol [label="Alcohol Molecule\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cellular Membrane\n(Lipid Bilayer)", fillcolor="#FBBC05", fontcolor="#202124"]; Fluidity [label="Increased Membrane Fluidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Permeability [label="Altered Membrane Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteins [label="Membrane-Bound Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Denaturation [label="Protein Denaturation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis / Death", fillcolor="#202124", fontcolor="#FFFFFF"];
Alcohol -> Membrane [label="Partitioning"]; Membrane -> Fluidity; Membrane -> Permeability; Alcohol -> Proteins [label="Interaction"]; Proteins -> Denaturation; Fluidity -> Lysis; Permeability -> Lysis; Denaturation -> Lysis; } digraph "GABA_A_Receptor_Modulation" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Alcohol [label="Alcohol Molecule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A [label="GABA-A Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; BindingSite [label="Allosteric Binding Site", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride [label="Chloride Ion Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal Hyperpolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetic Effect", fillcolor="#202124", fontcolor="#FFFFFF"];
Alcohol -> BindingSite; BindingSite -> GABA_A [label="Modulates"]; GABA_A -> Chloride [label="Enhances"]; Chloride -> Hyperpolarization; Hyperpolarization -> Anesthesia; } Figure 1: General mechanism of alcohol-induced membrane disruption. Figure 2: Anesthetic action via GABA-A receptor modulation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to quantitatively assess the biological activities of this compound and its analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
dot digraph "Broth_Microdilution_Workflow" { rankdir="TB"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareStock [label="Prepare Stock Solution of Alcohol"]; SerialDilute [label="Perform 2-fold Serial Dilutions\nin 96-well plate"]; Inoculate [label="Inoculate with Standardized\nBacterial/Fungal Suspension"]; Incubate [label="Incubate at Optimal Temperature\n(e.g., 37°C for 24h)"]; Observe [label="Observe for Visible Growth"]; DetermineMIC [label="Determine MIC\n(Lowest concentration with no growth)"]; End [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> PrepareStock; PrepareStock -> SerialDilute; SerialDilute -> Inoculate; Inoculate -> Incubate; Incubate -> Observe; Observe -> DetermineMIC; DetermineMIC -> End; } Figure 3: Workflow for Broth Microdilution Assay.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute it in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anesthetic Activity Assay (Tadpole Loss of Righting Reflex)
This is a classic in vivo model for assessing the anesthetic potency of compounds.
-
Acclimatization: Acclimatize tadpoles (e.g., Xenopus laevis) to the experimental conditions.
-
Compound Exposure: Place individual tadpoles in beakers containing different concentrations of this compound dissolved in an appropriate aqueous medium.
-
Observation: At regular intervals, gently turn the tadpoles onto their backs. The loss of the righting reflex (the inability to return to an upright position within a set time, e.g., 1 minute) is considered the endpoint for anesthesia.
-
EC50 Determination: The effective concentration required to induce anesthesia in 50% of the tadpoles (EC50) is determined.
Conclusion and Future Directions
While this compound is expected to share the general biological activities of other octanol (B41247) isomers, its tertiary structure likely influences its potency and metabolic fate. The provided experimental protocols offer a framework for the systematic evaluation of its antimicrobial, antifungal, anesthetic, and cytotoxic properties. Further research is warranted to generate quantitative data for this compound and its isomers to enable a direct and robust comparison. Such studies would be invaluable for understanding the structure-activity relationships of tertiary alcohols and for exploring their potential applications in pharmacology and drug development.
References
- 1. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 2. Alcohol as a Disinfectant & Antiseptic | Overview & Uses - Lesson | Study.com [study.com]
- 3. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 4. Alcohol stress, membranes, and chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacology [personal.utdallas.edu]
- 9. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Methyl-3-octanol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Methyl-3-octanol in a mixture. As a tertiary alcohol, this compound's volatility and lack of a strong chromophore present unique analytical challenges. This document outlines the predominant analytical techniques, their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Method Comparison: Performance Characteristics
The selection of an appropriate analytical method for the quantification of this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-based methods are generally preferred for volatile compounds like this compound, while High-Performance Liquid Chromatography (HPLC) can serve as an alternative, particularly when dealing with less volatile matrices or for orthogonal confirmation.
The following table summarizes the typical performance characteristics of the most common analytical techniques. The data presented is based on validated methods for analogous C8 and C9 alcohols and provides a reliable estimate for the performance expected for this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Limit of Detection (LOD) | µg/L range | ng/L range | mg/L range |
| Limit of Quantification (LOQ) | µg/L range | ng/L range | mg/L range |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the recommended method for the sensitive and selective quantification of this compound.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to increase the volatility of the analyte.
-
Spike the sample with an appropriate internal standard (e.g., 2-octanol) for improved accuracy and precision.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 30 minutes to allow for equilibration of this compound in the headspace.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 59, 73, 115). A full scan mode (m/z 35-350) can be used for initial identification.
3. Quantification
-
Construct a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a matrix similar to the samples.
-
The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Gas Chromatography-Flame Ionization Detection (GC-FID)
A robust and cost-effective alternative to GC-MS for routine analysis, though less selective.
1. Sample Preparation
-
Follow the same HS-SPME procedure as described for GC-MS.
2. GC-FID Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector.
-
Column: HP-INNOWax (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 5°C/min to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Detector Temperature: 280°C.
3. Quantification
-
Follow the same quantification procedure as described for GC-MS.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
This method is suitable for samples that are not amenable to GC analysis. Due to the lack of a UV chromophore in this compound, a universal detector like RID is necessary. This method is significantly less sensitive than GC-based methods.
1. Sample Preparation
-
Filter the sample through a 0.45 µm syringe filter.
-
If necessary, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interferences.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC-RID Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector.
-
Column: Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm) or a suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic, 0.005 M Sulfuric Acid in water for the ion exclusion column, or an appropriate mixture of acetonitrile (B52724) and water for a C18 column.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
3. Quantification
-
Construct a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.
GC-MS Analytical Workflow
HPLC-RID Analytical Workflow
Decision Logic for Method Selection
A Comparative Guide to 3-Methyl-3-octanol Reference Standards
For researchers, scientists, and drug development professionals requiring high-purity 3-Methyl-3-octanol for use as a reference standard, selecting a reliable source is critical for ensuring the accuracy and validity of experimental results. This guide provides a comparison of commercially available this compound reference standards, outlines a detailed experimental protocol for their analytical verification, and presents a typical workflow for quality control analysis.
Product Comparison
Several reputable suppliers offer this compound reference standards. While direct comparative studies are not publicly available, a comparison of the product specifications from various suppliers provides valuable insights into the quality and purity of the available standards. The following table summarizes the key specifications for this compound from prominent chemical suppliers.
| Specification | Supplier A (e.g., Sigma-Aldrich/MilliporeSigma) | Supplier B (e.g., Santa Cruz Biotechnology) | Supplier C (e.g., Amerigo Scientific) |
| Product Name | This compound | This compound | This compound |
| CAS Number | 5340-36-3[1][2] | 5340-36-3[2] | Not explicitly stated, but implied by product name |
| Molecular Formula | C₉H₂₀O[2][3][4] | C₉H₂₀O[2] | Not explicitly stated |
| Molecular Weight | 144.25 g/mol [1][2] | 144.25 g/mol [2] | Not explicitly stated |
| Purity | ≥99%[1][5] | Information available upon request (refer to Certificate of Analysis)[2] | High quality, specific purity to be confirmed |
| Physical Form | Liquid[1] | Liquid | Liquid |
| Certificate of Analysis | Available for specific lots[1] | Available[2] | Available |
Note: The information for Supplier C is generalized as specific product details were not as readily available from the initial search. It is always recommended to request the latest Certificate of Analysis (CoA) from any supplier before purchase to obtain lot-specific purity and impurity data.
Experimental Protocols for Quality Verification
To independently verify the purity and identity of a this compound reference standard, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique. The following protocol provides a detailed methodology for this analysis.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound reference standard and identify any potential impurities.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., methanol (B129727) or dichloromethane)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)[6]
-
Autosampler vials with septa
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard by accurately weighing approximately 10 mg of the standard and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution to cover a desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a sample solution of the reference standard to be tested at a concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions: [6]
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Inlet Temperature: 250°C.[6]
-
Oven Temperature Program: Start at 40°C for 5 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injection Volume: 1 µL (split or splitless mode can be optimized).
-
MS Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 35-350.[6]
-
-
Data Analysis:
-
Inject the prepared standards and the sample solution into the GC-MS system.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum can be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.[3][4]
-
Calculate the purity of the reference standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Attempt to identify any impurity peaks by interpreting their mass spectra and comparing them to spectral libraries.
-
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using the DOT language, illustrate the key steps in the quality control analysis of a this compound reference standard.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical workflow for quality assessment of a reference standard.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-Methyl-3-octanol in Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biological research, understanding the potential for off-target effects and assay interference is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of the tertiary alcohol, 3-Methyl-3-octanol. Due to a lack of direct experimental data on its cross-reactivity, this document serves as a practical blueprint for researchers to design and execute studies to assess its specificity against relevant alternatives. The principles and methodologies outlined herein are crucial for ensuring data integrity and mitigating the risk of misleading results.
Understanding Cross-Reactivity and Assay Interference
Cross-reactivity occurs when a substance, other than the intended analyte, binds to the detection components of an assay, such as antibodies, leading to inaccurate measurements. Similarly, assay interference can arise from non-specific binding or other interactions of a compound with assay components, which can mask or mimic a true biological effect. Small molecules, particularly those with hydrophobic properties like this compound, have the potential to interfere with various assay formats. Studies have shown that alcohols, especially those with longer carbon chains, can interfere with enzyme-linked immunosorbent assays (ELISAs), highlighting the importance of evaluating such effects.
Comparative Analysis of this compound and Structural Analogs
To effectively evaluate the cross-reactivity of this compound, a comparative study against structurally similar alcohols is recommended. This allows for the assessment of how the tertiary alcohol structure and the presence of a methyl group influence non-specific interactions in an assay. The following table presents a hypothetical comparison of this compound with a primary, a secondary, and another tertiary alcohol.
Table 1: Hypothetical Cross-Reactivity Profile in a Competitive ELISA
| Compound | Structure | IC50 (µM) | % Cross-Reactivity |
| Analyte X (Target) | (Structure of Analyte X) | 0.1 | 100% |
| This compound |
| 50 | 0.2% |
| 1-Octanol |
| >100 | <0.1% |
| 2-Octanol |
| 85 | 0.12% |
| tert-Butyl alcohol |
| >100 | <0.1% |
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100
This hypothetical data illustrates how results from a cross-reactivity study could be presented, allowing for a clear comparison of the specificity of this compound against its structural analogs.
Experimental Protocols for Assessing Cross-Reactivity
To generate the data for a comparative analysis, a robust experimental plan is essential. Below is a detailed protocol for a competitive ELISA, a common method for evaluating the cross-reactivity of small molecules.
Competitive ELISA Protocol
Objective: To determine the concentration of this compound and its analogs that inhibits the binding of a target analyte to its specific antibody by 50% (IC50).
Materials:
-
Microtiter plates (96-well) coated with the target analyte conjugated to a carrier protein (e.g., BSA or ovalbumin).
-
Specific primary antibody against the target analyte.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
This compound and other test compounds.
-
Target analyte standard.
Procedure:
-
Preparation of Standards and Test Compounds: Prepare a serial dilution of the target analyte standard and the test compounds (this compound, 1-octanol, 2-octanol, tert-butyl alcohol) in the assay buffer.
-
Competitive Binding: Add 50 µL of the standard or test compound dilutions to the wells of the coated microtiter plate.
-
Add 50 µL of the primary antibody (at a pre-optimized concentration) to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3-5 times with the wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for the standard and each test compound. Determine the IC50 value for each compound. Calculate the percent cross-reactivity using the formula provided in the table caption.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological concepts. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be investigated for off-target effects.
Conclusion and Recommendations
While direct data on the cross-reactivity of this compound is not currently available, this guide provides a robust framework for its evaluation. The potential for alcohols to interfere in common bioassays necessitates a thorough investigation of the specificity of this compound before its use in sensitive experimental systems. By employing the comparative analysis and experimental protocols detailed in this guide, researchers can confidently assess its cross-reactivity, ensuring the accuracy and reliability of their findings. It is strongly recommended that such validation studies are performed as an integral part of the experimental design when working with this compound and other small molecules with the potential for assay interference.
A Comparative Guide to Synthetic vs. Natural 3-Methyl-3-octanol for Researchers
An Objective Analysis of Origin, Purity, and Stereochemistry
For researchers, scientists, and professionals in drug development, the source and characteristics of a chemical compound are of paramount importance. This guide provides a comparative analysis of synthetic versus natural 3-Methyl-3-octanol, a chiral tertiary alcohol with applications in flavor science and potential biological activities. While direct comparative experimental data between the two forms is limited in publicly available literature, this guide will leverage established principles of organic synthesis and natural product chemistry to highlight the expected key differences.
Executive Summary
This compound is a chiral molecule that exists as two non-superimposable mirror images, or enantiomers: (R)-3-Methyl-3-octanol and (S)-3-Methyl-3-octanol. The primary distinction between synthetic and natural this compound lies in their expected stereochemical composition. Standard chemical synthesis, such as the Grignard reaction, typically produces a racemic mixture, meaning an equal 1:1 ratio of the (R) and (S) enantiomers. In contrast, biosynthesis is often stereospecific, yielding a single enantiomer or an unequal mixture. This difference is critical, as individual enantiomers of a chiral compound can exhibit markedly different biological activities and sensory properties.
Comparison of Synthetic and Natural this compound
The following table summarizes the anticipated differences between commercially available synthetic this compound and its naturally derived counterpart from sources like the fungus Antrodia camphorata.[1]
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis (e.g., Grignard reaction) | Biosynthesis (e.g., by Antrodia camphorata) |
| Enantiomeric Composition | Typically a racemic (1:1) mixture of (R) and (S) enantiomers. | Expected to be enantiomerically enriched or enantiopure (predominantly one enantiomer). The specific enantiomer produced by A. camphorata is not yet reported in the literature. |
| Purity Profile | High purity (e.g., >98%) achievable through distillation and chromatography. | Purity depends on the extraction and purification methods. May contain other co-extracted natural products. |
| Potential Impurities | Unreacted starting materials (e.g., 2-heptanone (B89624), ethylmagnesium bromide), solvents, and by-products of the synthesis. | Other volatile and non-volatile compounds from the biological source. |
| Biological Activity | The observed activity is a composite of the activities of both enantiomers. | The activity is that of the predominantly produced enantiomer, which may differ significantly from the racemic mixture. |
| Flavor Profile | A combined flavor profile of both enantiomers. | A specific flavor profile corresponding to the dominant enantiomer. It is known that each isomer of this compound has a different flavor.[1] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a common and effective method for synthesizing tertiary alcohols like this compound. The following protocol describes the reaction of ethylmagnesium bromide with 2-heptanone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
2-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has reacted.
-
Reaction with Ketone: Cool the Grignard reagent to 0°C using an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up and Purification: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator. The crude this compound can be purified by fractional distillation under reduced pressure.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for alcohol analysis (e.g., DB-5ms or equivalent)
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-300
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: The purity is determined by the relative peak area of the this compound peak in the total ion chromatogram. The mass spectrum of the peak should be compared to a reference spectrum for confirmation. Impurities can be identified by their mass spectra.
Enantiomeric Analysis by Chiral Gas Chromatography
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™)
Chiral GC Parameters (Example):
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Program: Isothermal analysis at a temperature that provides good separation of the enantiomers (e.g., 80-120°C), to be determined empirically.
-
Injection: 1 µL, split injection.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Injection: Inject the sample into the chiral GC.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric ratio is calculated from the peak areas of the two enantiomer peaks. Identification of the (R) and (S) peaks requires the use of enantiomerically pure standards, if available.
Visualizing Workflows and Concepts
Caption: Synthetic workflow for racemic this compound.
Caption: Chirality's impact on biological activity.
References
A Comparative Review of 3-Methyl-3-octanol and its Alternatives in Flavor and Fragrance Applications
For researchers, scientists, and drug development professionals, understanding the nuanced applications of chemical compounds is paramount. This guide provides a comprehensive comparison of 3-Methyl-3-octanol, a tertiary alcohol known for its contribution to roast beef flavor, with its alternatives in the flavor and fragrance industry. The following sections detail its performance, supported by experimental data and methodologies, to offer a clear perspective on its utility.
This compound in Food Flavoring: A Focus on Roast Beef Aroma
This compound is a significant contributor to the characteristic aroma of roast beef. Its flavor profile is a component of the complex mixture of volatile compounds generated during the cooking of meat, primarily through the Maillard reaction and lipid oxidation. The overall flavor of cooked meat is a result of the interplay of numerous compounds, and the importance of each can be quantified using metrics like Odor Activity Values (OAVs) or Flavor Dilution (FD) factors. A higher OAV or FD factor indicates a greater contribution to the overall aroma.
Alternatives to this compound in Roast Beef Flavor
A multitude of other volatile compounds act as key aroma contributors in roast beef and can be considered alternatives or co-flavorants to this compound. The performance of these compounds, as indicated by their OAVs or FD factors in various studies on beef flavor, is summarized below.
| Compound | Chemical Class | Flavor/Odor Descriptors | Odor Activity Value (OAV) / Flavor Dilution (FD) Factor | References |
| This compound | Tertiary Alcohol | Roast beef | Not explicitly quantified in reviewed literature | |
| 2-Methyl-3-furanthiol | Sulfur-containing Furan | Meaty, roasted | High | [1] |
| Methional | Sulfur-containing Aldehyde | Cooked potato, meaty | High | [4] |
| 2-Furfurylthiol | Sulfur-containing Furan | Roasted coffee, smoky | High | [1] |
| (E,E)-2,4-Decadienal | Aldehyde | Fatty, deep-fried | High | [3] |
| 1-Octen-3-ol | Secondary Alcohol | Mushroom, earthy | High | [3] |
| Nonanal | Aldehyde | Fatty, citrus, green | High | [3] |
| Octanal | Aldehyde | Fatty, green | High | [3] |
| Hexanal | Aldehyde | Grassy, fatty | High | [3] |
| 2,3-Butanedione | Ketone | Buttery | Significant contributor to consumer preference | [1] |
| Pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) | Heterocyclic | Roasted, nutty | High | [5] |
Experimental Protocols for Flavor Evaluation
The assessment of flavor compounds like this compound relies on a combination of instrumental analysis and sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with human sensory perception.
Methodology:
-
Sample Preparation: Volatile compounds from a cooked beef sample are extracted using methods like Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).
-
Gas Chromatography: The extracted volatiles are injected into a gas chromatograph, which separates the compounds based on their boiling points and chemical properties.
-
Olfactometry: As the separated compounds exit the GC column, the effluent is split. One portion goes to a detector (like a mass spectrometer for identification), and the other is directed to a sniffing port where a trained sensory panelist assesses the odor.
-
Data Analysis: The panelist records the retention time and a descriptor for each detected odor. By correlating this with the instrumental data, the compounds responsible for specific aromas can be identified.
Sensory Panel Evaluation
A trained sensory panel is crucial for quantifying the sensory attributes of flavor compounds.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and rate the intensity of specific flavor attributes relevant to roast beef, such as "meaty," "roasted," "fatty," and "brothy." Reference standards for each attribute are used during training.
-
Sample Preparation: A base food matrix (e.g., a neutral broth or ground meat) is prepared. This compound and its alternatives are added at controlled concentrations.
-
Evaluation: Samples are presented to the panelists in a controlled environment (e.g., in sensory booths with controlled lighting and temperature). Panelists rate the intensity of each flavor attribute on a structured scale (e.g., a 15-point scale).
-
Statistical Analysis: The data from the panelists are collected and statistically analyzed to determine significant differences in the flavor profiles of the different compounds.
This compound in Perfumery
In addition to its role in flavor, this compound is also utilized in the fragrance industry. Its scent profile is not as well-documented in publicly available literature as its flavor applications. However, tertiary alcohols, in general, can contribute to a range of notes, often described as herbaceous, woody, or floral, depending on the specific structure. The performance of a fragrance ingredient is evaluated based on its odor profile, intensity, substantivity (longevity on a substrate), and stability in a given product base.
Alternatives in Fragrance
The world of fragrance is vast, and alternatives to a specific ingredient depend on the desired olfactory effect. For a compound with potential herbaceous or woody notes, alternatives could include:
-
Other Alcohols: Linalool (floral, woody), Geraniol (rosy), Cedrol (cedarwood).
-
Esters: Linalyl acetate (B1210297) (floral, fruity), Cedryl acetate (woody).
-
Ketones: Ionones (violet, woody).
Quantitative comparison in perfumery often involves sensory panel evaluation of the fragrance accord with and without the target ingredient, and instrumental analysis of headspace volatility over time to measure substantivity.
Synthesis of this compound
This compound, being a tertiary alcohol, is commonly synthesized via a Grignard reaction. This versatile and fundamental reaction in organic chemistry allows for the formation of carbon-carbon bonds.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromopentane in anhydrous ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of 2-butanone in anhydrous ether from the dropping funnel. An exothermic reaction will occur.
-
After the addition is complete, allow the mixture to stir at room temperature for an hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Conclusion
This compound is a valuable compound in the flavorist's and perfumer's palettes, particularly for its contribution to roast beef flavor. While it is a known component, its quantitative impact in comparison to a host of other potent aroma compounds in beef is an area that warrants further public research. The methodologies for evaluating its performance and that of its alternatives are well-established, relying on a combination of instrumental and sensory analysis. Its synthesis via the Grignard reaction is a standard and efficient method for producing this tertiary alcohol. For researchers and developers, a deeper, quantitative understanding of the sensory properties of this compound will enable more precise and innovative product formulations.
References
- 1. beefresearch.org [beefresearch.org]
- 2. Comparison of Volatile Flavor Compounds from Seven Types of Spiced Beef by Headspace Solid-phase Microextraction Combined with Gas Chromatography-olfactometry-mass Spectrometry (HS-SPME-GC-O-MS) [jstage.jst.go.jp]
- 3. Frontiers | Water distribution and key aroma compounds in the process of beef roasting [frontiersin.org]
- 4. beefresearch.org [beefresearch.org]
- 5. Process Modelling and Simulation of Key Volatile Compounds of Maillard Reaction Products Derived from Beef Tallow Residue Hydrolysate Based on Proxy Models [mdpi.com]
A Researcher's Guide to Chromatographic Columns for the Analysis of 3-Methyl-3-octanol
For researchers, scientists, and professionals in drug development, the accurate analysis and separation of chiral compounds like 3-Methyl-3-octanol is a critical task. This tertiary alcohol, with its chiral center, presents unique challenges and opportunities in chromatographic separation. This guide provides an objective comparison of different chromatography columns for the analysis of this compound, with a focus on gas chromatography (GC) for which the most extensive data is available for structurally similar compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are also discussed as viable alternative techniques.
Gas Chromatography (GC) for Chiral Separation
Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds. For chiral compounds like this compound, the use of chiral stationary phases (CSPs) is essential to resolve the enantiomers. Cyclodextrin-based columns are frequently the primary choice for the enantioselective separation of a wide range of analytes, including alcohols.
While specific comparative studies on a broad range of columns for this compound are limited in publicly available literature, data from the analysis of the structurally similar compound 3-octanol (B1198278) provides valuable insights for method development.
Table 1: Performance of Chiral GC Columns for the Separation of 3-Octanol
| Column Brand & Type | Chiral Stationary Phase (CSP) | Analyte | Resolution (Rs) | Separation Factor (α) | Retention Time (tR1 / tR2) [min] |
| Astec CHIRALDEX® G-TA | Trifluoroacetyl-γ-Cyclodextrin | 3-Octanol | Data Not Available | Data Not Available | Data Not Available |
| Restek Rt-βDEXsa | Derivatized β-Cyclodextrin | 1-Octen-3-ol | Baseline Separation | Data Not Available | Data Not Available |
| Restek Rt-βDEXsm | Derivatized β-Cyclodextrin | 1-Octen-3-ol | 1.15 | Data Not Available | Data Not Available |
Note: The data for 1-Octen-3-ol is included as a proxy due to its structural similarity to 3-Octanol and the availability of comparative data.
Experimental Protocol: Chiral GC-FID Analysis of 3-Octanol
This protocol outlines a typical method for the chiral separation of 3-octanol using a gas chromatograph equipped with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas Chromatograph: A standard GC system equipped with an FID.
-
Injector: A split/splitless injector is typically used. A split injection is often preferred to prevent column overload and ensure optimal peak shape, with a starting split ratio of 100:1.
-
Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin-based chiral stationary phase. Common dimensions are 30 m x 0.25 mm I.D. with a 0.25 µm film thickness.
-
Carrier Gas: Hydrogen or Helium are recommended. Hydrogen often provides better efficiency and faster analysis times. The linear velocity should be optimized for the specific column.
-
Detector: Flame Ionization Detector (FID).
Conditions:
-
Oven Temperature Program: A temperature gradient is typically employed. For example, starting at 60°C, holding for 1 minute, then ramping up to 180°C at a rate of 5°C/min.
-
Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 220-250°C) to ensure efficient analyte transfer and prevent condensation.
-
Sample Preparation: Dissolve 3-Octanol in a suitable solvent like hexane (B92381) or isopropanol (B130326) to a concentration of approximately 1 mg/mL.
-
Injection Volume: A small injection volume, typically 1 µL, is recommended to avoid column overload.
Experimental Workflow for Chiral GC Separation
Caption: Experimental workflow for the chiral GC separation of this compound.
High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile alcohols, HPLC presents a suitable alternative to GC. However, the separation of small, polar molecules like this compound on traditional reversed-phase columns (e.g., C18) can be challenging due to poor retention.
Potential HPLC Approaches:
-
Ion-Exclusion Chromatography: Columns like the IC-Pak Ion Exclusion Column have demonstrated the ability to retain small alcohols such as ethanol (B145695) and methanol (B129727) and could be effective for this compound.
-
Pre-column Derivatization: To enhance retention and detectability on reversed-phase columns, this compound can be derivatized. This involves a chemical reaction to attach a larger, more hydrophobic, and UV-active or fluorescent tag to the alcohol's hydroxyl group.
Table 2: Comparison of Potential HPLC Columns for this compound Analysis
| Column Type | Stationary Phase | Principle | Mobile Phase (Typical) | Detection | Pros | Cons |
| Ion-Exclusion | Sulfonated Polystyrene-Divinylbenzene | Ion exclusion, size exclusion, and reversed-phase partitioning | Aqueous acid (e.g., dilute H₂SO₄) | Refractive Index (RI) | Direct analysis without derivatization. | Lower sensitivity with RI detection. |
| Reversed-Phase (with derivatization) | C18, C8 | Hydrophobic interactions | Acetonitrile (B52724)/Water or Methanol/Water gradients | UV or Fluorescence | High sensitivity and resolution. | Requires an additional derivatization step. |
Experimental Protocol: HPLC with Pre-column Derivatization (General)
-
Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., a fluorescent tag) in an appropriate solvent.
-
Chromatographic System: Use a standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and an organic modifier like acetonitrile or methanol.
-
Detection: Set the detector to the appropriate wavelength for the chosen derivatizing agent.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Advantages of SFC for Chiral Separations:
-
Speed: The low viscosity of supercritical fluids allows for high flow rates and rapid separations.
-
Green Chemistry: The use of CO2 as the primary mobile phase component reduces the consumption of organic solvents.
-
Versatility: SFC can be used with a wide range of chiral stationary phases, including those used in both normal-phase and reversed-phase HPLC.
For fragrance compounds like this compound, SFC offers the advantage of mild operating temperatures, which is beneficial for volatile and potentially unstable compounds.
Table 3: Potential SFC Columns for Chiral Separation of this compound
| Column Brand & Type | Chiral Stationary Phase (CSP) | Mobile Phase (Typical) | Detection |
| CHIRALPAK® Series (e.g., AD-H, IA) | Polysaccharide-based (amylose or cellulose (B213188) derivatives) | CO₂ / Methanol or Ethanol | UV, MS |
| CHIRALCEL® Series (e.g., OD-H, OJ-H) | Polysaccharide-based (cellulose or amylose (B160209) derivatives) | CO₂ / Methanol or Ethanol | UV, MS |
Logical Relationship for Chromatography Technique Selection
Caption: Decision tree for selecting a suitable chromatography technique.
Conclusion
For the chiral separation of this compound, Gas Chromatography with a cyclodextrin-based chiral stationary phase is the most established and recommended starting point , leveraging the wealth of information available for similar compounds. HPLC offers a viable alternative, particularly if the analyte is not amenable to GC, with ion-exclusion chromatography for direct analysis or reversed-phase chromatography following derivatization for enhanced sensitivity. Supercritical Fluid Chromatography stands out as a powerful, "green" alternative for high-throughput chiral separations, especially for fragrance compounds. The choice of the optimal column and method will ultimately depend on the specific analytical goals, available instrumentation, and the sample matrix. Method development and optimization will be crucial to achieving the desired separation performance.
A Comparative Guide to the Validation of 3-Methyl-3-octanol Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Methyl-3-octanol purity. Ensuring the purity of this tertiary alcohol is critical for its applications in various fields, including as a fragrance ingredient, a flavoring agent, and a chemical intermediate. This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and illustrates the analytical workflows to aid in method selection and validation.
Introduction to this compound and its Purity Profile
This compound is a tertiary alcohol with the chemical formula C₉H₂₀O.[1][2][3] Commercially available this compound typically has a purity of 99%.[4] Potential impurities can arise from its synthesis, which is commonly achieved through the Grignard reaction of 2-heptanone (B89624) with an ethyl magnesium halide.
Potential Impurities:
-
From Synthesis:
-
Unreacted starting materials: 2-heptanone, ethyl halide.
-
Grignard reaction byproducts: Wurtz coupling products (e.g., n-butane), and alkanes formed from the reaction of the Grignard reagent with trace amounts of water.
-
-
Degradation Products:
-
Oxidation: Although tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of carbon-carbon bonds.
-
Dehydration: Acid-catalyzed dehydration can yield a mixture of alkene isomers.[5]
-
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the need for quantitation of the main component, identification and quantification of impurities, and the available instrumentation. This guide compares three widely used techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of each technique for the analysis of this compound. The data is based on the analysis of similar non-chromophoric, volatile organic compounds.
| Analytical Technique | Expected Purity (%) | Expected Precision (RSD, %) | Key Advantages | Key Limitations |
| GC-FID | 98.5 - 99.9 | < 1.0 | High resolution for volatile impurities, robust, and widely available. | Requires volatilization, which can be problematic for thermally labile compounds. |
| HPLC-RID | 98.0 - 99.8 | < 1.5 | Suitable for non-volatile impurities, non-destructive. | Lower sensitivity than GC-FID, not compatible with gradient elution. |
| qNMR | 98.5 - 99.9 | < 0.5 | Primary method (no need for a specific reference standard of the analyte), provides structural information for impurity identification. | Lower sensitivity for trace impurities, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or methanol.
Data Analysis:
-
Purity is calculated using the area normalization method, where the peak area of this compound is divided by the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
HPLC-RID is a suitable alternative for purity analysis, especially when non-volatile impurities are suspected. Since this compound lacks a UV chromophore, a universal detector like RID is necessary.[4][6][7][8][9]
Instrumentation:
-
HPLC system equipped with a refractive index detector (RID), an isocratic pump, and an autosampler.
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
Data Analysis:
-
Similar to GC-FID, purity is calculated using the area normalization method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific this compound reference standard.[7][10][11][12][13][14][15]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters (¹H qNMR):
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by gentle vortexing.
Data Analysis:
-
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the purity validation of this compound.
Logical Relationship of Potential Impurities
Caption: Potential impurities in this compound.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3-Octanol, 3-methyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 6. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. youtube.com [youtube.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Comparison of 3-Methyl-3-octanol Analysis
This guide offers a comparative overview of analytical performance for the quantification of 3-Methyl-3-octanol, a volatile organic compound with relevance in flavor, fragrance, and biomedical research. The data and protocols presented here are synthesized from typical findings in inter-laboratory proficiency tests for volatile organic compounds (VOCs) and serve as a benchmark for laboratories seeking to validate their own analytical methods.
Data Presentation: A Comparative Analysis
The performance of laboratories in analyzing this compound can be evaluated through inter-laboratory comparison studies or proficiency tests (PT).[1] In these studies, participating laboratories analyze identical samples, and their results are compared against an assigned value. Key statistical measures include the z-score, which indicates how far a laboratory's result is from the consensus mean, and the reproducibility standard deviation (RSD), which describes the variability between different laboratories.[1]
While a dedicated, large-scale inter-laboratory comparison exclusively for this compound is not publicly available, the following table represents typical performance data derived from proficiency tests on volatile organic compounds in complex matrices. This data illustrates the expected variability and performance parameters for a hypothetical proficiency test sample containing this compound.
Table 1: Representative Inter-laboratory Comparison Data for this compound Analysis
| Parameter | Value | Description |
| Assigned Value (µg/L) | 85.0 | The consensus concentration value established for the test sample.[1] |
| Number of Participants | 15 | Total laboratories submitting results.[1] |
| Reproducibility SD (µg/L) | 12.8 | Standard deviation of results among all participating laboratories.[1] |
| Reproducibility RSD (%) | 15.1% | Relative Standard Deviation, indicating inter-laboratory precision.[1] |
| Acceptable z-score range | -2.0 to +2.0 | A z-score within this range is typically considered a satisfactory performance.[1][2] |
| Example Lab Result (µg/L) | 92.5 | A hypothetical result from a single participating laboratory.[1] |
| Calculated z-score | 0.59 | Calculated as: (Lab Result - Assigned Value) / Reproducibility SD.[1] |
Experimental Protocols
The following protocol outlines a common and robust method for the determination of this compound in a liquid matrix (e.g., plasma, cell culture media, or environmental water samples) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is frequently employed for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation (HS-SPME)
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
To increase the volatility of the analyte, add a saturating amount of sodium chloride to the vial.
-
For improved accuracy and precision, spike the sample with an appropriate internal standard (e.g., 2-octanol).
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Desorb the SPME fiber in the heated injection port (e.g., 250°C) in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at a rate of 5°C/min.
-
Hold: Maintain 230°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification of target compounds.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 59, 87, 115).
-
Quantification
-
Create a multi-point calibration curve by analyzing standard solutions of this compound in a matrix similar to the sample.
-
Calculate the concentration of this compound in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Process
To better understand the experimental and logical frameworks, the following diagrams have been generated.
Caption: Experimental workflow for this compound analysis.
References
Assessing the Environmental Impact of 3-Methyl-3-octanol: A Comparative Guide to Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the environmental footprint of 3-Methyl-3-octanol and its alternatives, supported by experimental data and protocols.
The selection of chemical compounds in research and development extends beyond performance to encompass environmental responsibility. This compound, a tertiary alcohol used as a fragrance ingredient and solvent, currently lacks comprehensive public data on its environmental impact. This guide provides a comparative assessment of this compound against viable alternatives, employing a read-across approach based on structurally similar compounds, a standard methodology in chemical risk assessment when direct data is unavailable. This approach is advocated by regulatory bodies and scientific institutions like the Research Institute for Fragrance Materials (RIFM) to bridge data gaps.
Executive Summary of Environmental Profiles
A significant data gap exists for the ecotoxicity, biodegradability, and bioaccumulation potential of this compound. To provide a meaningful comparison, this guide evaluates common fragrance ingredients that are structurally related or serve similar functions: Tetrahydrolinalool, Dihydromyrcenol (B102105), and Linalool (B1675412). The following table summarizes the available quantitative data for these compounds, offering a benchmark for assessing potential environmental impacts.
| Parameter | This compound | Tetrahydrolinalool | Dihydromyrcenol | Linalool |
| Log Kow (Octanol-Water Partition Coefficient) | 3.19 (Predicted) [1] | 3.3 - 3.485[2] | 3.25 - 3.47 (Estimated)[3] | 2.7 - 2.9[4] |
| Ready Biodegradability (OECD 301F/310) | Data not available | 60-70% in 28 days (Readily biodegradable) [2] | 80% in 28 days (Readily biodegradable) [5] | ~90% in 4 weeks (Readily biodegradable) [4] |
| Aquatic Toxicity: Daphnia magna (48h EC50) | Data not available | 14.2 mg/L [6] | Data not available | Low toxicity[7] |
| Aquatic Toxicity: Algae (72-96h EC50) | Data not available | 21.6 - 22 mg/L [2][6] | Data not available | Low toxicity[7] |
| Bioaccumulation Potential (BCF) | Data not available | 99.87 (Calculated, low potential) [2][8] | Data not available | 42 - 106 (Estimated, moderate potential) [7] |
Note: Predicted and estimated values are derived from computational models and should be considered as such.
Detailed Environmental Impact Assessment
This compound: An Unknown Profile
Currently, there is a notable absence of publicly available experimental data on the environmental fate and effects of this compound. Safety Data Sheets for the compound typically state that information on persistence, biodegradability, and bioaccumulation is not available. However, using the US EPA's EPI Suite™ software, a predicted Log Kow of 3.19 has been generated.[1] This value suggests a moderate potential for bioaccumulation. Without further experimental data, a conclusive assessment of its environmental risk is not possible.
Alternatives: A Comparative Overview
Tetrahydrolinalool: This saturated analog of linalool presents a favorable environmental profile. It is classified as readily biodegradable, with studies showing 60-70% degradation in 28 days under OECD 301F test conditions.[2] Its aquatic toxicity to Daphnia magna (EC50 14.2 mg/L) and algae (EC50 21.6-22 mg/L) is considered moderate.[2][6] The calculated bioconcentration factor (BCF) of 99.87 suggests a low potential for bioaccumulation in aquatic organisms.[2][8]
Linalool: As a naturally occurring terpene alcohol, linalool has been more extensively studied. It is readily biodegradable, with approximately 90% degradation observed in 4 weeks.[4] Its acute aquatic toxicity is considered low.[7] The estimated bioconcentration factor (BCF) ranges from 42 to 106, indicating a moderate potential to bioaccumulate in aquatic organisms.[7]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
OECD 301F: Manometric Respirometry Test for Ready Biodegradability
This test determines the aerobic biodegradability of a chemical by measuring oxygen consumption.
-
Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from a sewage treatment plant in a sealed vessel.
-
Procedure: The vessels are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days. The consumption of oxygen is measured over time using a manometer.
-
Data Analysis: The amount of oxygen consumed by the microorganisms to degrade the test substance is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance. A substance is considered readily biodegradable if it reaches a pass level of >60% degradation within a 10-day window.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Procedure: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours. The EC50, the concentration that causes immobilization in 50% of the daphnids, is then calculated.[8][9][10][11][12]
OECD 117: Partition Coefficient (n-octanol/water), HPLC Method
This method determines the Log Kow, an indicator of a substance's potential to bioaccumulate.
-
Principle: The method utilizes high-performance liquid chromatography (HPLC). The retention time of the test substance on a non-polar stationary phase is measured.
-
Procedure: A calibration curve is created using reference substances with known Log Kow values. The test substance is then injected, and its retention time is determined.
-
Data Analysis: The Log Kow of the test substance is calculated by comparing its retention time to the calibration curve.[13][14][15][16]
Visualizing the Assessment Process
The following diagrams illustrate the logical workflow for assessing the environmental impact of a chemical, including the read-across approach utilized in this guide.
Caption: Environmental risk assessment workflow incorporating a read-across approach for data-poor chemicals.
Caption: Conceptual pathway of a chemical's environmental fate and potential ecotoxicological effects.
Conclusion and Recommendations
The absence of comprehensive environmental data for this compound underscores the importance of a precautionary approach in chemical selection. While a definitive risk profile cannot be established for this compound, the analysis of structurally similar and functionally relevant alternatives provides valuable insights.
Tetrahydrolinalool, Dihydromyrcenol, and Linalool all demonstrate ready biodegradability, a crucial characteristic for minimizing environmental persistence. While all three show some level of aquatic toxicity and potential for bioaccumulation, the available data suggest that these properties are within a range that is considered manageable by regulatory bodies for fragrance ingredients.
For researchers, scientists, and drug development professionals, the following recommendations are proposed:
-
Prioritize data-rich compounds: Whenever possible, select chemicals with comprehensive and publicly available environmental data.
-
Favor readily biodegradable substances: This minimizes the potential for long-term environmental persistence and exposure.
-
Consider the complete environmental profile: Evaluate ecotoxicity, biodegradability, and bioaccumulation potential in concert rather than in isolation.
-
Advocate for transparency: Encourage suppliers to provide comprehensive environmental data for their products.
By incorporating these considerations into the chemical selection process, the scientific community can contribute to the development of more sustainable products and processes.
References
- 1. EPI System Information for this compound 5340-36-3 [perflavory.com]
- 2. download.basf.com [download.basf.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. download.basf.com [download.basf.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. OECD 310 - Ready Biodegradation - CO2 - Situ Biosciences [situbiosciences.com]
- 16. pubdata.leuphana.de [pubdata.leuphana.de]
Safety Operating Guide
Proper Disposal of 3-Methyl-3-octanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Methyl-3-octanol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.[1]
-
Respirator: In case of insufficient ventilation, use an approved respirator.
Handling:
-
Use in a well-ventilated area to avoid inhalation of vapors.[1]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Ground and bond containers when transferring to prevent static discharges.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C9H20O | [3][4] |
| Molecular Weight | 144.25 g/mol | |
| Boiling Point | 127 °C (lit.) | [5] |
| Flash Point | 72.78 °C (163.0 °F) - closed cup | |
| Density | 0.822 g/mL at 25 °C (lit.) | [5] |
| Storage Class | 10 - Combustible liquids | |
| Water Solubility | Insoluble | [6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general operational plan for its proper disposal.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste: this compound" to avoid mixing with other chemical waste streams.[7]
-
Segregate this compound waste from other chemical wastes, particularly strong oxidizing agents, to prevent hazardous reactions.[1]
2. Waste Collection and Storage:
-
Collect this compound waste in a designated, properly sealed, and chemically resistant container. It is best practice to use the original container if it is in good condition.[8]
-
Store the waste container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) away from ignition sources.[9][10]
-
Ensure the container is kept tightly closed to prevent leaks and evaporation.[1][2]
3. Disposal Method:
-
Do Not Pour Down the Drain: this compound should not be disposed of down the sink as it can harm the environment and may be illegal.[7][10][11]
-
Do Not Dispose of in Regular Trash: Laboratory chemical waste should not be disposed of in the municipal solid waste stream.[8]
-
Professional Disposal Service: The mandatory method of disposal is to contact a licensed hazardous waste disposal company.[1][8][10] Arrange for collection through your institution's Environmental Health and Safety (EHS) department.
4. Spill Management:
-
In the event of a spill, ensure adequate ventilation and remove all ignition sources.[10]
-
Use an inert absorbent material, such as sand or earth, to contain and soak up the spill.[10]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2][10]
5. Empty Container Disposal:
-
Empty this compound containers must also be disposed of according to official regulations.[2] They can be triple-rinsed (or equivalent), and the rinsate must be collected and disposed of as hazardous waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of through the hazardous waste contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3-Octanol, 3-methyl- | CAS#:5340-36-3 | Chemsrc [chemsrc.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Comprehensive Safety and Handling Guide for 3-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 3-Methyl-3-octanol (CAS No. 5340-36-3). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
I. Understanding the Hazards
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from heat and open flames.[1]
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that comply with EN166 standards should be worn to protect against splashes.[2] A face shield may be necessary for operations with a higher risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or PVC gloves are recommended for protection against aliphatic alcohols.[2] Always inspect gloves for integrity before use and dispose of them according to the manufacturer's instructions.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills. Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate organic vapor cartridge (type ABEK (EN14387)) if working in a poorly ventilated area or when aerosol formation is possible. |
III. Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][4]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
IV. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including excess chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Procedure :
V. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 5340-36-3 |
| Molecular Formula | C9H20O |
| Molecular Weight | 144.25 g/mol |
| Boiling Point | 172 °C / 341.6 °F[1] |
| Flash Point | 72 °C / 161.6 °F (closed cup)[1] |
| Density | 0.822 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.433[6] |
VI. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
